Product packaging for Methyl octadec-9-ynoate(Cat. No.:CAS No. 1120-32-7)

Methyl octadec-9-ynoate

Cat. No.: B073151
CAS No.: 1120-32-7
M. Wt: 294.5 g/mol
InChI Key: VGXHOYHYUMFLPG-UHFFFAOYSA-N
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Description

Methyl octadec-9-ynoate is a useful research compound. Its molecular formula is C19H34O2 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O2 B073151 Methyl octadec-9-ynoate CAS No. 1120-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl octadec-9-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXHOYHYUMFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336560
Record name 9-Octadecynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-32-7
Record name 9-Octadecynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for methyl octadec-9-ynoate, a long-chain unsaturated fatty acid ester with applications in various fields of chemical research and development. This document details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways and workflows for enhanced understanding.

Primary Synthesis Pathway: Bromination-Dehydrobromination of Methyl Oleate

The most established and widely utilized method for synthesizing this compound initiates from the readily available methyl oleate (methyl octadec-9-enoate). This process involves a two-step sequence: the bromination of the alkene to a vicinal dibromide, followed by a double dehydrobromination to form the alkyne.

Step 1: Bromination of Methyl Oleate to Methyl 9,10-dibromostearate

The first step involves the electrophilic addition of bromine across the double bond of methyl oleate to yield methyl 9,10-dibromostearate.

Experimental Protocol:

A solution of methyl oleate (1 equivalent) in a non-polar solvent such as dichloromethane or carbon tetrachloride is cooled in an ice bath. A solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring. The reaction progress is monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield the crude methyl 9,10-dibromostearate, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Double Dehydrobromination of Methyl 9,10-dibromostearate

The subsequent step is a double elimination of hydrogen bromide from methyl 9,10-dibromostearate using a strong base to form the triple bond of this compound. Common bases for this reaction include potassium hydroxide and sodium amide.

Experimental Protocol using Potassium Hydroxide:

Methyl 9,10-dibromostearate (1 equivalent) is dissolved in a high-boiling point alcohol, such as n-amyl alcohol. To this solution, an excess of potassium hydroxide pellets (at least 2 equivalents) is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to protonate any carboxylate salts formed. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocol using Sodium Amide:

Sodium amide (at least 2 equivalents) is suspended in an inert solvent like liquid ammonia or a high-boiling point ether. A solution of methyl 9,10-dibromostearate (1 equivalent) in an appropriate solvent is added slowly to the basic suspension at low temperature. The reaction mixture is stirred for several hours and then quenched by the careful addition of water or an ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation or column chromatography.[1]

Reaction Workflow:

cluster_bromination Step 1: Bromination cluster_dehydrobromination Step 2: Dehydrobromination Methyl Oleate Methyl Oleate Methyl 9,10-dibromostearate Methyl 9,10-dibromostearate Methyl Oleate->Methyl 9,10-dibromostearate  DCM or CCl4 Br2 Br2 Br2->Methyl 9,10-dibromostearate Methyl 9,10-dibromostearate_dehydro Methyl 9,10-dibromostearate Base Base This compound This compound Base->this compound Methyl 9,10-dibromostearate_dehydro->this compound  n-amyl alcohol or ether

Caption: Primary synthesis pathway of this compound.

Alternative Synthesis Pathways

While the bromination-dehydrobromination sequence is the most common, other methods can be employed for the synthesis of this compound, often starting from different precursors derived from methyl oleate.

Ozonolysis followed by Corey-Fuchs or Seyferth-Gilbert Reaction

This alternative pathway involves the oxidative cleavage of the double bond in methyl oleate via ozonolysis to generate aldehydes, which are then converted to the alkyne.

2.1.1. Step 1: Ozonolysis of Methyl Oleate

Ozonolysis of methyl oleate in a reductive workup (e.g., using zinc and water or dimethyl sulfide) cleaves the double bond to yield two aldehydes: nonanal and methyl 9-oxononanoate.[2]

Experimental Protocol:

A solution of methyl oleate in a suitable solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The excess ozone is then removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent (e.g., zinc dust and acetic acid, or dimethyl sulfide) is added, and the mixture is allowed to warm to room temperature. After workup, the two aldehyde products can be separated by fractional distillation under reduced pressure.

2.1.2. Step 2a: Corey-Fuchs Reaction

The Corey-Fuchs reaction can be used to convert the aldehyde, methyl 9-oxononanoate, into a terminal alkyne, which can then be further elaborated. This reaction involves the treatment of the aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide, followed by treatment with a strong base like n-butyllithium.[3][4][5]

Experimental Protocol:

To a solution of triphenylphosphine in dichloromethane, carbon tetrabromide is added at 0 °C. The resulting mixture is stirred, and then a solution of methyl 9-oxononanoate is added. After the reaction is complete, the resulting 1,1-dibromoalkene is isolated. This intermediate is then dissolved in an ethereal solvent and treated with two equivalents of n-butyllithium at low temperature to afford the lithium acetylide. Quenching with water yields the terminal alkyne.

2.1.3. Step 2b: Seyferth-Gilbert Homologation

Alternatively, the Seyferth-Gilbert homologation can be employed to convert an aldehyde to a terminal alkyne. This reaction uses a diazomethylphosphonate reagent in the presence of a base.[6][7][8][9][10][11] The resulting terminal alkyne would then need to be alkylated to obtain the internal alkyne structure of this compound.

Reaction Workflow:

cluster_ozonolysis Step 1: Ozonolysis cluster_corey_fuchs Step 2a: Corey-Fuchs cluster_seyferth_gilbert Step 2b: Seyferth-Gilbert cluster_alkylation Step 3: Alkylation Methyl Oleate Methyl Oleate Aldehydes Nonanal + Methyl 9-oxononanoate Methyl Oleate->Aldehydes  DCM, -78°C O3 O3 O3->Aldehydes Methyl 9-oxononanoate_cf Methyl 9-oxononanoate Nonanal_sg Nonanal Terminal Alkyne Terminal Alkyne Methyl 9-oxononanoate_cf->Terminal Alkyne Reagents_cf 1. PPh3, CBr4 2. n-BuLi Reagents_cf->Terminal Alkyne Terminal Alkyne_alk Terminal Alkyne Terminal Alkyne_sg 1-Decyne Nonanal_sg->Terminal Alkyne_sg Reagents_sg Diazomethylphosphonate, base Reagents_sg->Terminal Alkyne_sg This compound This compound Terminal Alkyne_alk->this compound Alkyl Halide Alkyl Halide Alkyl Halide->this compound

Caption: Alternative synthesis via ozonolysis and subsequent reactions.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl OleateC₁₉H₃₆O₂296.49168-170 / 3 mmHg
Methyl 9,10-dibromostearateC₁₉H₃₆Br₂O₂456.30-
This compoundC₁₉H₃₄O₂294.48-

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
Methyl Oleate 5.34 (m, 2H), 3.67 (s, 3H), 2.30 (t, 2H), 2.01 (m, 4H), 1.63 (m, 2H), 1.29 (m, 20H), 0.88 (t, 3H)174.4, 130.0, 129.8, 51.4, 34.1, 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 25.0, 22.7, 14.13005, 2924, 2854, 1743, 1464, 1171296 (M+), 265, 222, 180
Methyl 9,10-dibromostearate 4.12 (m, 2H), 3.68 (s, 3H), 2.31 (t, 2H), 1.95 (m, 4H), 1.65 (m, 2H), 1.30 (m, 20H), 0.89 (t, 3H)174.2, 58.1, 51.6, 34.0, 33.8, 31.8, 29.5, 29.2, 29.1, 28.9, 28.3, 24.9, 22.6, 14.12925, 2854, 1744, 1464, 1170454, 456, 458 (M+ isotopes), 375, 377
This compound 3.67 (s, 3H), 2.29 (t, 2H), 2.14 (t, 4H), 1.62 (m, 2H), 1.48 (m, 4H), 1.29 (m, 16H), 0.88 (t, 3H)174.3, 80.4, 51.4, 34.1, 31.8, 29.4, 29.2, 29.1, 28.9, 28.7, 24.9, 22.6, 18.7, 14.12926, 2855, 1743, 1463, 1172294 (M+), 263, 221, 179

Note: NMR data are approximate and may vary depending on the solvent and instrument used.

Purification of this compound

Purification of the final product is crucial to obtain a high-purity sample for research and development purposes. The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.

Experimental Protocol for Vacuum Distillation:

The crude this compound is placed in a round-bottom flask with a stir bar. The flask is connected to a fractional distillation apparatus equipped with a vacuum pump. The pressure is gradually reduced, and the mixture is heated gently. Fractions are collected at the appropriate boiling point and pressure. The purity of the fractions can be monitored by techniques such as gas chromatography (GC).[10][12]

Experimental Protocol for Column Chromatography:

A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The product is then eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC to identify the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.[13]

Purification Workflow:

Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation  Initial Purification Column Chromatography Column Chromatography Crude Product->Column Chromatography  Alternative/Final Purification Purity Analysis Purity Analysis Vacuum Distillation->Purity Analysis  GC/TLC Column Chromatography->Purity Analysis  GC/TLC Pure this compound Pure this compound Purity Analysis->Pure this compound

References

physical and chemical properties of Methyl 9-octadecynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-octadecynoate, also known by its synonym Methyl stearolate, is a monounsaturated fatty acid methyl ester (FAME) characterized by an 18-carbon chain with a triple bond located at the ninth carbon. Its unique structural feature, the internal alkyne group, imparts distinct chemical reactivity and potential for diverse applications, setting it apart from its more common olefinic and saturated counterparts. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 9-octadecynoate, along with relevant experimental protocols and an exploration of its potential biological significance, aimed at researchers and professionals in the fields of chemistry and drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Methyl 9-octadecynoate

PropertyValueSource(s)
Molecular Formula C₁₉H₃₄O₂[1]
Molecular Weight 294.47 g/mol [1]
CAS Number 1120-32-7[1]
Physical State Liquid[1]
Purity >98%[1]
Computed XLogP3 7.3[2]
IUPAC Name methyl octadec-9-ynoate[2]
Synonyms Methyl stearolate, Stearolic acid, methyl ester[1][2]

Note: Experimental values for density, boiling point, melting point, and specific solubility in various organic solvents are not well-documented in publicly available literature. The computed XLogP3 value suggests high lipophilicity and poor water solubility.

Chemical Reactivity and Synthesis

The chemical behavior of Methyl 9-octadecynoate is dominated by the reactivity of its internal alkyne triple bond. This functional group serves as a versatile handle for a variety of chemical transformations.

Key Chemical Reactions
  • Hydrogenation: The triple bond can be partially reduced to a cis- or trans-alkene or fully hydrogenated to the corresponding saturated fatty acid methyl ester, methyl stearate. The choice of catalyst and reaction conditions dictates the outcome. For instance, catalytic hydrogenation of fatty acid methyl esters can be carried out using copper-chromium catalysts under pressure.[3]

  • Oxidation: Ozonolysis of the alkyne can lead to the formation of carboxylic acids. For example, ozonolysis of stearolic acid (the carboxylic acid precursor) yields 9,10-dioxostearic acid.[4]

  • Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form cyclic compounds. These reactions are powerful tools for constructing complex molecular architectures.

Synthesis of Methyl 9-octadecynoate

A common synthetic route to Methyl 9-octadecynoate involves the esterification of stearolic acid. Stearolic acid itself can be synthesized from oleic acid via bromination of the double bond followed by a double dehydrobromination to introduce the triple bond.[4]

Diagram 1: Synthesis of Methyl 9-octadecynoate from Stearolic Acid

G stearolic_acid Stearolic Acid methyl_9_octadecynoate Methyl 9-octadecynoate stearolic_acid->methyl_9_octadecynoate Esterification methanol Methanol methanol->methyl_9_octadecynoate acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->methyl_9_octadecynoate water Water methyl_9_octadecynoate->water Byproduct G start Crude Methyl 9-octadecynoate dissolve Dissolve in minimal solvent start->dissolve load Load onto silica gel column dissolve->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions (TLC) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure Methyl 9-octadecynoate evaporate->end G m9o Methyl 9-octadecynoate antimicrobial Antimicrobial Activity m9o->antimicrobial enzyme_inhibition Enzyme Inhibition m9o->enzyme_inhibition inflammation Inflammation Modulation (Prostaglandin Synthesis) m9o->inflammation cytotoxicity Cytotoxicity & Anticancer Effects m9o->cytotoxicity

References

Structural Elucidation of Methyl Octadec-9-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of methyl octadec-9-ynoate, a long-chain fatty acid methyl ester of significant interest in various research domains. This document outlines the key analytical techniques and experimental protocols employed to confirm its molecular structure. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented in detailed tables. Furthermore, this guide includes diagrammatic representations of the elucidation workflow and the molecular structure to facilitate a deeper understanding.

Introduction

This compound is a monounsaturated fatty acid methyl ester with a carbon-carbon triple bond at the ninth position. Its structural formula is C19H34O2, and it has a molecular weight of 294.5 g/mol .[1] The precise determination of its chemical structure is paramount for its application in research and development, particularly in fields such as organic synthesis, biochemistry, and drug discovery. This guide details the methodologies and data interpretation integral to the structural confirmation of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC19H34O2PubChem[1]
Molecular Weight294.5 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number1120-32-7PubChem[1]

Synthesis

General Experimental Protocol: Esterification of Octadec-9-ynoic Acid

Materials:

  • Octadec-9-ynoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve octadec-9-ynoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product may be purified by column chromatography on silica gel if necessary.

Structural Elucidation Workflow

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR Structure Elucidated Structure NMR->Structure Functional Groups & Connectivity MS->Structure Molecular Weight & Fragmentation IR->Structure Functional Groups

References

Methyl Octadec-9-ynoate: A Technical Guide to Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl octadec-9-ynoate, also known as Methyl stearolate. The document details its commercial availability, potential synthesis routes, and significant applications in research, particularly as a metabolic probe. While extensive biological data for this specific molecule is limited in publicly available literature, this guide extrapolates from structurally similar compounds to suggest potential areas of investigation and provides detailed experimental concepts.

Commercial Availability

This compound is available from a variety of chemical suppliers, primarily for research and development purposes. The purity and quantity offered can vary among suppliers. Below is a summary of commercially available options.

SupplierPurityAvailable QuantitiesLocation
Shanghai Jizhi Biochemical Technology Co., Ltd.90%1gChina
Alfa Aesar (China) Chemical Co., Ltd.--China
Saan Chemical Technology (Shanghai) Co., Ltd.--China
Santa Cruz Biotechnology, Inc.--United States
Hangzhou J&H Chemical Co., Ltd.>97%1kgChina
Career Henan Chemical Co.98%25kgChina
Dayang Chem (Hangzhou) Co., Ltd.98%1kg, 1 tonChina

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Chemical Properties

This compound (C₁₉H₃₄O₂) is the methyl ester of stearolic acid (octadec-9-ynoic acid).[1] Its structure features an 18-carbon chain with a triple bond at the 9th position and a methyl ester group at the terminus.

General Synthesis Protocol: Esterification of Stearolic Acid

A common method for the synthesis of fatty acid methyl esters is the esterification of the corresponding carboxylic acid. The following is a generalized protocol for the synthesis of this compound from stearolic acid.

Materials:

  • Stearolic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or hexane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve stearolic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash again with brine (saturated sodium chloride solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography if necessary.

A study on the synthesis of methyl crepenynate (which also contains an alkyne group) demonstrated that base-catalyzed transesterification can be achieved without affecting the triple bond, offering an alternative synthetic route from the corresponding triglyceride.[2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Stearolic Acid Stearolic Acid Reaction Mixture Reaction Mixture Stearolic Acid->Reaction Mixture Methanol (excess) Methanol (excess) Methanol (excess)->Reaction Mixture H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux->Neutralization (NaHCO3) Extraction (Organic Solvent) Extraction (Organic Solvent) Neutralization (NaHCO3)->Extraction (Organic Solvent) Drying (Na2SO4) Drying (Na2SO4) Extraction (Organic Solvent)->Drying (Na2SO4) Solvent Evaporation Solvent Evaporation Drying (Na2SO4)->Solvent Evaporation This compound (Product) This compound (Product) Solvent Evaporation->this compound (Product) Purification (optional)

Generalized workflow for the esterification of stearolic acid.

Research Applications: A Metabolic Probe

The most significant application of this compound in research stems from the presence of the terminal alkyne group. This functional group acts as a chemical handle for "click chemistry," a set of bioorthogonal reactions that allow for the covalent ligation of molecules in complex biological environments.

Metabolic Labeling and Tracing

This compound can be used as a metabolic tracer to study lipid metabolism.[3] Cells can be incubated with the alkyne-containing fatty acid ester, which is then incorporated into various lipid species through metabolic pathways. Subsequently, the alkyne-tagged lipids can be visualized or captured using a reporter molecule containing an azide group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This allows for the identification and quantification of lipids that have incorporated the tracer.

Experimental Protocol: Cellular Metabolic Labeling

This protocol provides a general method for tracing the metabolic fate of this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • Click chemistry reagents: azide-functionalized reporter molecule (e.g., azide-fluorophore), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Labeling: Plate cells and allow them to adhere. Treat the cells with a predetermined concentration of this compound in the culture medium for a specific duration.

  • Cell Fixation and Permeabilization: After incubation, wash the cells with phosphate-buffered saline (PBS), fix them with a suitable fixative (e.g., 4% paraformaldehyde), and then permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS).

  • Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, copper(II) sulfate, and sodium ascorbate in a suitable buffer. Incubate the fixed and permeabilized cells with the click reaction cocktail.

  • Washing and Imaging: Wash the cells to remove excess click chemistry reagents. The incorporated this compound, now tagged with a fluorophore, can be visualized using fluorescence microscopy or quantified by flow cytometry.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolic Incorporation Metabolic Incorporation Cellular Uptake->Metabolic Incorporation Lipid Species (Alkyne-tagged) Lipid Species (Alkyne-tagged) Metabolic Incorporation->Lipid Species (Alkyne-tagged) Fixation & Permeabilization Fixation & Permeabilization Lipid Species (Alkyne-tagged)->Fixation & Permeabilization Click Reaction Click Reaction Fixation & Permeabilization->Click Reaction Visualization (Fluorescence) Visualization (Fluorescence) Click Reaction->Visualization (Fluorescence) Azide-Fluorophore Azide-Fluorophore Azide-Fluorophore->Click Reaction

Conceptual workflow for metabolic labeling with this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are not abundant, the activities of structurally related fatty acid methyl esters (FAMEs) can provide insights into potential areas of research.

  • Anti-inflammatory Effects: Various FAMEs have been reported to possess anti-inflammatory properties. For instance, (E)-9-Octadecenoic Acid Ethyl Ester has been shown to ameliorate inflammatory responses by regulating the MAPK and NF-κB signaling pathways.[4] It is plausible that this compound could be investigated for similar effects.

  • Antioxidant Activity: Fatty acid methyl esters derived from vegetable oils have demonstrated antioxidant activity.[5] The presence of the alkyne group in this compound might influence its antioxidant potential.

  • Neuroprotective Effects: Stearic acid methyl ester has been shown to afford neuroprotection and improve functional outcomes after cardiac arrest.[6] This suggests that long-chain FAMEs could have roles in the central nervous system.

Hypothetical Signaling Pathway Involvement

Given the anti-inflammatory effects of related compounds, a hypothetical area of investigation for this compound could be its interaction with inflammatory signaling pathways such as the MAPK/NF-κB pathway. This pathway is a central regulator of inflammatory responses.

G External Stimulus (e.g., LPS) External Stimulus (e.g., LPS) TLR4 TLR4 External Stimulus (e.g., LPS)->TLR4 MAPK Cascade (ERK, JNK, p38) MAPK Cascade (ERK, JNK, p38) TLR4->MAPK Cascade (ERK, JNK, p38) IκB Kinase (IKK) IκB Kinase (IKK) TLR4->IκB Kinase (IKK) AP-1 AP-1 MAPK Cascade (ERK, JNK, p38)->AP-1 IκB IκB IκB Kinase (IKK)->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus AP-1->Nucleus Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->MAPK Cascade (ERK, JNK, p38) inhibition? This compound (Hypothetical)->IκB Kinase (IKK) inhibition?

Hypothetical modulation of the MAPK/NF-κB pathway by this compound.

Conclusion

This compound is a commercially available fatty acid methyl ester with significant potential as a research tool. Its key feature, the alkyne group, makes it an ideal probe for studying lipid metabolism through click chemistry-based approaches. While its specific biological activities are yet to be extensively characterized, the known functions of related FAMEs suggest promising avenues for investigation in areas such as inflammation, oxidative stress, and neuroprotection. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the utility of this versatile molecule.

References

Selecting the Foundation: An In-depth Technical Guide to Starting Materials for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of synthesizing a novel compound is critically dependent on the quality, purity, and suitability of its foundational components: the starting materials. The selection of appropriate starting materials is a decision that reverberates throughout the entire drug development lifecycle, influencing synthesis feasibility, impurity profiles, scalability, regulatory compliance, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for the selection, evaluation, and qualification of starting materials, integrating regulatory considerations, detailed experimental protocols, and robust data analysis.

The Critical Role of Starting Materials in Synthesis

In the context of pharmaceutical development, a starting material is the first compound used in the synthesis of a drug substance that is incorporated as a significant structural fragment into the final API. The point at which a compound is designated as a "starting material" is a crucial regulatory milestone, as it dictates the initiation of Good Manufacturing Practices (GMP). A well-defined and appropriately justified starting material provides a solid foundation for a robust and reproducible manufacturing process.

The selection process is a multifaceted endeavor that balances scientific, economic, and regulatory considerations. Key factors that must be taken into account include the material's availability and cost, the complexity and efficiency of the synthetic route, and the potential for impurities to carry over into the final drug substance.[1] A poorly characterized or improperly selected starting material can lead to significant challenges, including unexpected side reactions, low yields, and the introduction of difficult-to-remove impurities, potentially jeopardizing the entire development program.

Regulatory Landscape: A Global Perspective

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the selection and justification of starting materials. The International Council for Harmonisation (ICH) provides harmonized guidelines that are widely adopted globally.

Key Regulatory Guidelines:

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients: This guideline defines a starting material and outlines the point at which GMP should be applied in the manufacturing process.

  • ICH Q11: Development and Manufacture of Drug Substances: This guideline provides a detailed framework for the selection and justification of starting materials, emphasizing a science- and risk-based approach. It outlines the information that should be included in regulatory submissions to justify the choice of starting materials.

A central theme in these guidelines is the need for a thorough understanding of the manufacturing process and the potential for impurities to be introduced and purged.[2]

Supplier Qualification: A Risk-Based Approach

The selection of a reliable supplier is as critical as the selection of the starting material itself. A robust supplier qualification program is essential to ensure a consistent and high-quality supply of materials. This process should be systematic and well-documented.[1][3][4]

The Supplier Qualification Workflow

The process of qualifying a new supplier can be broken down into a series of logical steps, as illustrated in the workflow diagram below. This risk-based approach ensures that resources are focused on the most critical aspects of supplier performance.

cluster_0 Supplier Qualification Workflow A Initial Supplier Screening B Request for Information (RFI) & Self-Assessment Questionnaire A->B C Technical Data & Sample Request B->C D Sample Analysis & Characterization C->D E On-Site or Remote Audit D->E If results are satisfactory F Quality Agreement Negotiation E->F If audit is successful G Approved Supplier List (ASL) Addition F->G

Caption: A streamlined workflow for qualifying new starting material suppliers.

Detailed Steps for Supplier Qualification

Step 1: Initial Supplier Screening

  • Identify potential suppliers through industry databases, publications, and recommendations.

  • Conduct a preliminary assessment of their reputation, experience, and capabilities.

Step 2: Request for Information (RFI) & Self-Assessment Questionnaire

  • Issue a formal RFI to shortlisted suppliers.

  • Request a completed self-assessment questionnaire covering their quality management systems, manufacturing capabilities, and regulatory compliance.[1]

Step 3: Technical Data & Sample Request

  • Request detailed technical documentation, including a preliminary Certificate of Analysis (CoA) for the starting material.

  • Request a representative sample for in-house evaluation.

Step 4: Sample Analysis & Characterization

  • Perform comprehensive analytical testing on the received sample to verify its identity, purity, and impurity profile. This serves as a crucial verification of the supplier's claims.

Step 5: On-Site or Remote Audit

  • For critical starting materials, an on-site audit of the supplier's manufacturing facility is highly recommended.[3]

  • The audit should assess their quality systems, manufacturing processes, equipment, and documentation practices.

Step 6: Quality Agreement Negotiation

  • Establish a formal Quality Agreement that defines the responsibilities of both parties regarding quality control, testing, change control, and communication.

Step 7: Approved Supplier List (ASL) Addition

  • Once all qualification activities are successfully completed, the supplier is added to the company's ASL.

Experimental Protocols for Starting Material Characterization

A thorough characterization of the starting material is paramount to understanding its properties and ensuring its suitability for the intended synthesis. This involves a battery of analytical tests to confirm its identity, determine its purity, and identify and quantify any impurities.

Analytical Workflow for Starting Material Evaluation

The following diagram illustrates a typical workflow for the analytical evaluation of a new batch of starting material.

cluster_1 Starting Material Analytical Workflow H Sample Receipt & Documentation Review I Physical Characterization (Appearance, Solubility) H->I J Identity Confirmation (FTIR, NMR) I->J K Purity & Impurity Profiling (HPLC, GC-MS) J->K L Quantitative Analysis (Assay vs. Standard) K->L M Data Review & Batch Release Decision L->M

Caption: A typical workflow for the analytical testing of starting materials.

Detailed Experimental Protocols

Objective: To determine the purity of the starting material and identify and quantify any organic impurities.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Appropriate HPLC column (e.g., C18 reverse-phase column)

  • Starting material sample

  • Reference standard of the starting material

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the starting material sample and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions (Example for a non-polar compound):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by the UV absorbance maximum of the analyte

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the solvent blank to ensure no interference from the solvent.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Identify the peak corresponding to the starting material based on the retention time of the reference standard.

    • Identify any additional peaks as impurities.

    • Calculate the percentage purity of the starting material using the area normalization method or by comparing the peak area to the calibration curve.

    • Quantify impurities by comparing their peak areas to the peak area of the main component (assuming similar response factors) or to a qualified impurity standard if available.

Objective: To identify and semi-quantify volatile and semi-volatile organic impurities, including residual solvents.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace autosampler (for residual solvents)

  • Appropriate GC column (e.g., DB-5ms)

  • Helium (carrier gas)

  • Starting material sample

  • Solvents for sample dissolution (if required)

Procedure:

  • Sample Preparation:

    • Direct Injection: Dissolve a known amount of the starting material in a suitable volatile solvent.

    • Headspace Analysis (for residual solvents): Accurately weigh the starting material into a headspace vial and seal it.

  • GC-MS Conditions (Example):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, obtain the mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.

    • Confirm the identity of key impurities by analyzing authentic standards if available.

    • Semi-quantify the impurities based on their peak areas relative to the main component or an internal standard.

Data Presentation and Interpretation

Clear and concise presentation of analytical data is crucial for easy comparison and decision-making. A Certificate of Analysis (CoA) from a supplier provides a good template for summarizing key quality attributes.

Example Certificate of Analysis (CoA) Data

The following table summarizes typical data found on a CoA for a starting material, comparing the results from two different potential suppliers.

Test ParameterSpecificationSupplier A ResultsSupplier B Results
Appearance White to off-white crystalline powderConformsConforms
Identification (FTIR) Conforms to reference spectrumConformsConforms
Assay (HPLC, % w/w) ≥ 99.0%99.5%99.2%
Water Content (Karl Fischer, % w/w) ≤ 0.5%0.2%0.4%
Residue on Ignition (% w/w) ≤ 0.1%0.05%0.08%
Heavy Metals (ppm) ≤ 10 ppm< 10 ppm< 10 ppm
Individual Unspecified Impurity (HPLC, %) ≤ 0.10%0.08%0.12% (Out of Spec)
Total Impurities (HPLC, %) ≤ 0.5%0.3%0.6% (Out of Spec)
Residual Solvents (GC-MS, ppm)
Methanol≤ 3000 ppm50 ppm250 ppm
Toluene≤ 890 ppmNot Detected50 ppm

Interpretation:

Based on the data presented, Supplier A provides a higher purity starting material with a lower impurity profile compared to Supplier B. Notably, Supplier B's material fails to meet the specifications for individual and total unspecified impurities, making it an unsuitable choice without further investigation and potential purification.

Conclusion

The selection and qualification of starting materials for novel compound synthesis is a scientifically rigorous and highly regulated process. A thorough understanding of the material's properties, a robust supplier qualification program, and the implementation of detailed analytical protocols are essential for ensuring the quality, safety, and consistency of the final drug substance. By adopting a systematic and data-driven approach, researchers and drug development professionals can build a strong foundation for successful and efficient synthesis, ultimately accelerating the delivery of new medicines to patients.

References

The Discovery and Enduring Significance of Long-Chain Fatty Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid esters (LCFA esters) are a diverse class of lipids that play fundamental roles in biological systems, from serving as energy storage molecules and structural components of cell membranes to acting as critical signaling molecules in a variety of cellular processes. Their discovery and the elucidation of their history are intertwined with the very foundations of lipid chemistry and biochemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of LCFA esters, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of these vital biomolecules.

A Journey Through Time: The Discovery and History of Long-Chain Fatty Acid Esters

The story of long-chain fatty acid esters begins with the foundational discoveries in lipid chemistry. Here is a timeline of key milestones:

  • Early 19th Century: The French chemist Michel Eugène Chevreul laid the groundwork for lipid chemistry. Through his extensive research on fats and soaps, he was the first to demonstrate that fats are composed of fatty acids and glycerol. He isolated and named several fatty acids, including stearic and oleic acid.[1][2] The term "ester" itself was introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[3]

  • 1901: Wilhelm Normann, a German chemist, introduced the process of hydrogenating liquid fats, which led to the creation of what would later be known as trans fats and the development of margarine and vegetable shortening.[1]

  • Mid-20th Century: The development of analytical techniques such as gas chromatography (GC) revolutionized the study of fatty acids and their esters, allowing for their detailed separation and quantification.

  • Late 20th and Early 21st Century: The role of long-chain fatty acyl-CoA esters as signaling molecules gained significant attention. Researchers began to unravel their complex interactions with cellular proteins and their involvement in regulating key metabolic pathways.

Quantitative Data on Long-Chain Fatty Acid Esters

The physical properties of long-chain fatty acid esters are crucial for their biological function and for their extraction and analysis. The following tables summarize key quantitative data for a range of common LCFA esters.

Table 1: Physical Properties of Saturated Long-Chain Fatty Acid Esters

Fatty Acid EsterChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl PalmitateC17H34O2270.4530.5338
Ethyl PalmitateC18H36O2284.4824.2351
Propyl PalmitateC19H38O2298.5118.5363
Butyl PalmitateC20H40O2312.5412.5375
Methyl StearateC19H38O2298.5138.3376
Ethyl StearateC20H40O2312.5433.4383
Propyl StearateC21H42O2326.5728.5393
Butyl StearateC22H44O2340.6027.5403
Cetyl PalmitateC32H64O2480.8654-55~360 (decomposes)

Table 2: Physical Properties of Unsaturated Long-Chain Fatty Acid Esters

Fatty Acid EsterChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methyl OleateC19H36O2296.49-19.9350
Ethyl OleateC20H38O2310.52-32359-361
Methyl LinoleateC19H34O2294.47-35350
Ethyl LinoleateC20H36O2308.50<-60359
Methyl LinolenateC19H32O2292.46-52349
Ethyl LinolenateC20H34O2306.48<-70358

Table 3: Solubility of Long-Chain Fatty Acid Esters

SolventSolubility of Saturated LCFA EstersSolubility of Unsaturated LCFA Esters
WaterInsolubleInsoluble
EthanolSolubleVery Soluble
MethanolSolubleVery Soluble
HexaneVery SolubleVery Soluble
ChloroformVery SolubleVery Soluble

Note: Solubility is a general guide. Specific solubility values can vary with temperature and the specific ester.

Table 4: Concentration of Fatty Acid Ethyl Esters (FAEEs) in Human Plasma

ConditionFAEE Concentration Range (nmol/L)Reference
After ethanol ingestion100 - 2000[5][6]
Abstinent individualsNot detectable[5]

Key Experimental Protocols

The study of long-chain fatty acid esters relies on a variety of well-established experimental protocols. Below are detailed methodologies for their synthesis, extraction, and analysis.

Synthesis of a Long-Chain Fatty Acid Ester: Cetyl Palmitate

This protocol describes the direct esterification of palmitic acid with cetyl alcohol to synthesize cetyl palmitate, a common component of waxes.

Materials:

  • Palmitic acid

  • Cetyl alcohol

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with heating and stirring capabilities

  • Condenser

Procedure:

  • Reactant Preparation: Weigh equimolar amounts of palmitic acid and cetyl alcohol. A slight excess of the alcohol can be used to drive the reaction to completion. For example, use a molar ratio of cetyl alcohol to palmitic acid of 1:1 to 1.2:1.[7]

  • Reaction Setup: Place the reactants in the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to prevent oxidation, especially at high temperatures.

  • Heating and Mixing: Heat the mixture to a molten state while stirring to ensure homogeneity. The reaction can be carried out at temperatures ranging from 150°C to 350°C.[7]

  • Reaction Time: Maintain the reaction temperature for a specified period, typically ranging from 30 minutes to several hours, depending on the temperature and scale of the reaction.[7]

  • Cooling and Solidification: After the reaction is complete, cool the mixture to room temperature. The product, cetyl palmitate, will solidify.

  • Purification (Optional): The product can be purified by recrystallization from a suitable solvent like ethanol to remove any unreacted starting materials.

Extraction of Long-Chain Fatty Acid Esters from Biological Tissues: Soxhlet Extraction

Soxhlet extraction is a classic and effective method for the continuous extraction of lipids from solid samples.

Materials:

  • Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber with siphon, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Organic solvent (e.g., a mixture of hexane and isopropanol, or chloroform and methanol)

  • Biological tissue sample (lyophilized and ground)

Procedure:

  • Sample Preparation: The biological tissue should be freeze-dried (lyophilized) to remove water and then finely ground to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh the ground tissue and place it into the cellulose extraction thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus. Place the extraction thimble containing the sample into the extraction chamber.

  • Solvent Addition: Add the extraction solvent to the round-bottom flask. The volume should be sufficient to fill the extraction chamber and siphon arm.

  • Extraction Process:

    • Heat the solvent in the round-bottom flask using the heating mantle.

    • The solvent will vaporize, travel up to the condenser, and then drip down onto the sample in the thimble.

    • The solvent will slowly fill the extraction chamber, extracting the lipids from the sample.

    • Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extracted lipids will be siphoned back into the round-bottom flask.

    • This cycle of boiling, condensation, and siphoning repeats, allowing for a continuous and exhaustive extraction.

  • Extraction Completion: The extraction is typically run for several hours until the solvent in the siphon arm runs clear, indicating that no more lipid is being extracted.

  • Solvent Removal: After extraction, the solvent in the round-bottom flask, which now contains the extracted lipids, is evaporated using a rotary evaporator to yield the crude lipid extract.

Analysis of Long-Chain Fatty Acid Esters: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs).

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for FAME analysis (e.g., a polar column like a polyethylene glycol phase)

  • Helium carrier gas

  • Lipid extract containing fatty acid esters (often transesterified to methyl esters for volatility)

  • Internal standard (e.g., a fatty acid ester with an odd number of carbons not present in the sample)

  • Solvent for sample dilution (e.g., hexane)

Procedure:

  • Sample Preparation (Transesterification): If the lipids are not already in the form of methyl esters (e.g., triglycerides), they must be converted to FAMEs. A common method is base-catalyzed transesterification.

    • Dissolve the lipid extract in a solvent like toluene.

    • Add a solution of sodium methoxide in methanol.

    • Heat the mixture (e.g., at 50-60°C) for a short period (e.g., 10-15 minutes).

    • Neutralize the reaction and extract the FAMEs with a non-polar solvent like hexane.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature (e.g., 250°C) and injection mode (e.g., splitless).

    • Oven Temperature Program: Program the oven temperature to ramp up gradually to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 3-5°C/min), and then hold at the final temperature.

    • Mass Spectrometer: Set the MS parameters, including the ionization mode (typically electron ionization - EI), mass range to be scanned, and detector voltage.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution (containing the internal standard) into the GC.

  • Data Acquisition and Analysis:

    • As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are fragmented.

    • The mass spectrometer records the mass-to-charge ratio of the fragments, creating a mass spectrum for each eluting compound.

    • The retention time (the time it takes for a compound to travel through the column) and the mass spectrum are used to identify each FAME by comparing them to a library of known spectra or by running authentic standards.

    • Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

Signaling Pathways Involving Long-Chain Fatty Acid Esters

Long-chain fatty acyl-CoA esters are not merely metabolic intermediates but also potent signaling molecules that regulate key cellular processes.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. Long-chain fatty acyl-CoAs have been identified as endogenous activators of AMPK, providing a direct link between fatty acid availability and energy sensing.

The binding of long-chain fatty acyl-CoAs to the Allosteric Drug and Metabolite (ADaM) site on the AMPK β1 subunit induces a conformational change that promotes the phosphorylation of the α subunit at Threonine 172.[8] This phosphorylation event activates AMPK, leading to the downstream phosphorylation and inhibition of acetyl-CoA carboxylase (ACC).[8][9] The inhibition of ACC reduces the production of malonyl-CoA, a key inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.[8][10]

AMPK_Activation cluster_0 Cytosol LCFA_CoA Long-Chain Fatty Acyl-CoA AMPK AMPK (inactive) LCFA_CoA->AMPK Binds to ADaM site on β1 subunit AMPK_active AMPK (active) AMPK->AMPK_active Phosphorylation (Thr172) ACC Acetyl-CoA Carboxylase (active) AMPK_active->ACC Phosphorylates and Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA ACC_inactive Acetyl-CoA Carboxylase (inactive) CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Caption: AMPK activation by long-chain fatty acyl-CoA.

ACBD3-Mediated Signaling at the Golgi Apparatus

Acyl-CoA-binding domain-containing protein 3 (ACBD3) is a Golgi-resident protein that acts as a scaffold, playing a crucial role in the recruitment of phosphatidylinositol 4-kinase III beta (PI4KB) to the Golgi membrane. This interaction is vital for the generation of phosphatidylinositol 4-phosphate (PI4P), a key lipid in membrane trafficking and the replication of certain viruses.

ACBD3, through its GOLD (Golgi dynamics) domain, interacts with proteins of the Golgi membrane. Its Q-rich domain serves as a binding site for PI4KB.[11][12] This recruitment of PI4KB to the Golgi by ACBD3 is essential for the local production of PI4P, which in turn recruits effector proteins that regulate vesicular transport and other Golgi functions.[11][13] Picornaviruses can hijack this pathway by having their viral proteins compete with Golgi proteins for binding to ACBD3, thereby recruiting the ACBD3-PI4KB complex to their replication organelles to facilitate viral replication.[14]

ACBD3_Signaling cluster_0 Golgi Membrane cluster_1 Picornavirus Hijacking Golgi_Protein Golgi Protein ACBD3 ACBD3 Golgi_Protein->ACBD3 Binds to GOLD domain PI4KB PI4KB (cytosolic) ACBD3->PI4KB Binds to Q-rich domain PI4KB_Golgi PI4KB (Golgi-recruited) PI4KB->PI4KB_Golgi PI Phosphatidylinositol (PI) PI4KB_Golgi->PI Phosphorylates PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P Effector_Proteins Effector Proteins PI4P->Effector_Proteins Recruits Vesicular_Transport Vesicular Transport Effector_Proteins->Vesicular_Transport Regulates Viral_Protein Viral Protein ACBD3_hijacked ACBD3 Viral_Protein->ACBD3_hijacked Binds to ACBD3 Replication_Organelle Viral Replication Organelle Viral_Protein->Replication_Organelle Recruited to PI4KB_hijacked PI4KB ACBD3_hijacked->PI4KB_hijacked ACBD3_hijacked->Replication_Organelle Recruited to PI4KB_hijacked->Replication_Organelle Recruited to

Caption: ACBD3-mediated recruitment of PI4KB to the Golgi.

Conclusion

The journey from the initial isolation of fatty acids to the intricate understanding of their esters' roles in cellular signaling is a testament to the continuous advancement of scientific inquiry. Long-chain fatty acid esters are far more than simple lipids; they are dynamic molecules at the heart of cellular metabolism and communication. For researchers and drug development professionals, a thorough understanding of their history, properties, and biological functions is paramount. The data, protocols, and pathway visualizations provided in this guide offer a solid foundation for further exploration and innovation in this exciting and ever-evolving field.

References

Unlocking Cellular Secrets: A Technical Guide to the Research Applications of Alkyne-Modified Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Deep Dive into the Potential of Alkyne-Modified Fatty Acids for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the expanding research landscape of alkyne-modified fatty acids, powerful chemical tools that are revolutionizing our understanding of lipid metabolism, protein function, and disease pathogenesis. By incorporating a small, bioorthogonal alkyne handle, these fatty acid analogs enable researchers to track their metabolic fate, identify novel lipid-protein interactions, and visualize their subcellular localization with unprecedented precision. This guide provides an in-depth overview of key research areas, detailed experimental protocols, and quantitative data to empower researchers in harnessing the full potential of these versatile probes.

Core Research Areas and Applications

Alkyne-modified fatty acids, often referred to as "clickable" fatty acids, serve as invaluable probes in chemical biology and biomedical research. Their utility stems from the ability of the alkyne group to undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.[1][2] This allows for the attachment of various reporter tags, such as fluorophores or biotin, for visualization and enrichment.[3][4] Key research areas include:

  • Metabolic Labeling and Lipidomics: Tracing the intricate pathways of lipid metabolism is a cornerstone of understanding cellular physiology and disease. Alkyne-modified fatty acids act as metabolic tracers, becoming incorporated into complex lipids like triglycerides and phospholipids.[5] Subsequent analysis by mass spectrometry-based lipidomics provides a dynamic view of lipid anabolism and catabolism.[1][2] These tracers have been instrumental in studying fatty acid β-oxidation and identifying metabolic intermediates.[6]

  • Proteomics and Post-Translational Modifications: A significant application lies in the identification and characterization of fatty-acylated proteins.[7][8] Fatty acylation, the covalent attachment of fatty acids to proteins, plays a critical role in regulating protein trafficking, stability, and activity.[3][8] By metabolically labeling cells with alkyne-modified fatty acids, researchers can enrich and identify novel acylated proteins, providing insights into their roles in cellular signaling pathways.[3][7] This has been particularly valuable in studying S-palmitoylation, a reversible lipid modification with no easily predictable consensus sequence.[3][9]

  • Bioimaging and Cellular Localization: The ability to attach fluorescent probes to alkyne-modified fatty acids via click chemistry enables the visualization of their subcellular distribution.[7][10] This allows for the imaging of lipid droplets, membranes, and the localization of lipid-modified proteins within cellular compartments.[7][11] Super-resolution imaging techniques, when combined with these probes, offer a detailed view of lipid dynamics in living cells.[7]

  • Drug Development and Target Identification: Understanding how lipids interact with proteins is crucial for drug development. Alkyne-modified fatty acids can be used to identify the protein targets of lipid-based drugs or to study the effects of compounds on lipid metabolism.[12] Furthermore, they can be designed as enzyme inhibitors to probe the function of specific enzymes involved in fatty acid metabolism.[5] The inhibitory potential is often quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a reference for experimental design.

Table 1: Metabolic Labeling Conditions

Cell LineAlkyne-Modified Fatty AcidConcentration (μM)Incubation Time (hours)Reference
HEK293T17-octadecynoic acid (17-ODYA)Not specifiedNot specified[13]
PC3Various alkyne-modified fatty acyl analoguesNot specifiedNot specified[7]
Neuro2aAlkynyl fatty acids, phospholipids, and sterols2024[14]
HeLaYnMyr, X3, X8, X105 (YnMyr), 100 (X3, X8, X10)24[15]

Table 2: Synthesis Yields of Terminal Alkyne Fatty Acids

Synthetic MethodStarting MaterialProductYield (%)Reference
Corey-Fuchs Reactionω-Oxo fatty acid methyl esterω-Alkynoic acid methyl ester80-95[12]

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments involving alkyne-modified fatty acids.

Synthesis of Terminal Alkyne Fatty Acids via Corey-Fuchs Reaction

This protocol describes a two-step method for the synthesis of terminal alkynes from aldehydes.[12]

Step 1: Synthesis of the Dibromoolefin

  • Dissolve triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) and cool to 0°C under an argon atmosphere.

  • Add carbon tetrabromide (1.5 eq) to the solution and stir at 0°C for 15 minutes.

  • Add the starting aldehyde (1.0 eq) dissolved in dry DCM.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove triphenylphosphine oxide.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78°C.

  • Slowly add a solution of n-butyllithium (2.0 eq) and stir for 1 hour at -78°C, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Cellular Metabolic Labeling with Alkyne-Modified Fatty Acids

This general protocol outlines the procedure for incorporating alkyne-modified fatty acids into cultured cells for subsequent analysis.[5]

  • Plate cultured cells and allow them to adhere.

  • Replace the culture medium with a serum-free medium containing the alkyne-modified fatty acid conjugated to fatty acid-free bovine serum albumin (BSA).

  • Incubate the cells for a specified time (e.g., 4-24 hours) to allow for metabolic incorporation.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Proceed with cell lysis for biochemical analysis or fixation and permeabilization for imaging.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol details the "clicking" of a reporter molecule (e.g., an azide-fluorophore or azide-biotin) to the alkyne-modified biomolecule.[16][17]

For Labeling of Cell Lysates:

  • Prepare the following stock solutions:

    • 100 mM THPTA ligand in water

    • 20 mM CuSO4 in water

    • 300 mM sodium ascorbate in water

    • 2.5 mM azide or alkyne labeling reagent in water or DMSO

  • To 50 µL of protein lysate (1-5 mg/mL), add 90 µL of PBS buffer and 20 µL of the 2.5 mM azide detection reagent.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.

  • Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex briefly.

  • Incubate the reaction for 30 minutes at room temperature, protected from light.

  • The labeled proteins are now ready for downstream analysis.

For In-Cell Imaging:

  • After metabolic labeling, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with Triton X-100).[5]

  • Prepare a "click" reaction cocktail containing an azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).[5]

  • Incubate the cells with the click reaction cocktail for a specified time.

  • Wash the cells extensively to remove unreacted reagents.

  • Mount the coverslips and visualize using fluorescence microscopy.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling concepts related to alkyne-modified fatty acids.

Metabolic_Labeling_Workflow cluster_cell_culture Cellular Incorporation cluster_detection Detection Alkyne-FA Alkyne-Modified Fatty Acid Cells Cultured Cells Alkyne-FA->Cells Incubation Incorporation Metabolic Incorporation Cells->Incorporation Labeled_Biomolecules Alkyne-Labeled Biomolecules Incorporation->Labeled_Biomolecules Lysis Cell Lysis Labeled_Biomolecules->Lysis Fixation Fixation & Permeabilization Labeled_Biomolecules->Fixation Click_Reaction_Biochem Click Chemistry (e.g., Azide-Biotin) Lysis->Click_Reaction_Biochem Click_Reaction_Imaging Click Chemistry (e.g., Azide-Fluorophore) Fixation->Click_Reaction_Imaging Enrichment Affinity Enrichment Click_Reaction_Biochem->Enrichment Microscopy Fluorescence Microscopy Click_Reaction_Imaging->Microscopy MS_Analysis Mass Spectrometry (Proteomics/Lipidomics) Enrichment->MS_Analysis

General workflow for metabolic labeling and detection of alkyne-modified fatty acids.

Protein_Acylation_Pathway Alkyne_FA Alkyne-Modified Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Alkyne_FA->Acyl_CoA_Synthetase Alkyne_Acyl_CoA Alkyne-Acyl-CoA Acyl_CoA_Synthetase->Alkyne_Acyl_CoA Acyltransferase Fatty Acyl Transferase Alkyne_Acyl_CoA->Acyltransferase Protein Target Protein Protein->Acyltransferase Acylated_Protein Acylated Protein (Alkyne-Labeled) Acyltransferase->Acylated_Protein Functional_Change Altered Localization, Activity, or Stability Acylated_Protein->Functional_Change

Metabolic pathway for protein acylation with an alkyne-modified fatty acid.

Click_Chemistry_Reaction Reactants Alkyne-Labeled Biomolecule Azide-Reporter Product Triazole-Linked Labeled Biomolecule Reactants:f0->Product Reactants:f1->Product Catalyst Cu(I) Catalyst Catalyst->Product

The core principle of the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.

Future Directions and Conclusion

The application of alkyne-modified fatty acids is continually expanding. Future research will likely focus on the development of novel probes with enhanced properties, such as photo-crosslinkable groups for capturing transient lipid-protein interactions.[15] Additionally, the combination of these chemical tools with advanced analytical techniques, such as single-cell lipidomics and super-resolution microscopy, will provide even deeper insights into the complex world of lipid biology.

References

Methodological & Application

Application Notes and Protocols: Methyl Octadec-9-ynoate in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl octadec-9-ynoate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation reaction enables the covalent conjugation of this functionalized fatty acid to a wide variety of molecules, opening avenues for research in chemical biology, drug development, and materials science.

Introduction

This compound is a derivative of oleic acid, a ubiquitous fatty acid in biological systems. The presence of a terminal alkyne group allows for its specific and efficient reaction with azide-functionalized molecules via CuAAC, a cornerstone of "click chemistry".[1] This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1] The resulting 1,4-disubstituted 1,2,3-triazole linkage is highly stable, making it an ideal covalent linker for various applications.[2][3]

The lipophilic nature of the C18 carbon chain of this compound makes it an excellent tool for probing and labeling lipid-associated biological processes. It can be metabolically incorporated into cellular systems, serving as a chemical reporter to track lipid trafficking, metabolism, and interactions.[4][5]

Applications

The unique properties of this compound make it a versatile reagent in several research areas:

  • Bioconjugation: Covalent attachment of this compound to proteins, peptides, nucleic acids, and other biomolecules to study their lipidation, membrane association, and interactions.[6][7]

  • Metabolic Labeling and Bioimaging: Introduction of the alkyne-tagged fatty acid into cells or organisms to visualize lipid distribution and dynamics by subsequent conjugation with a fluorescent azide probe.[4][8][9]

  • Drug Delivery and Development: Functionalization of drug carriers, such as nanoparticles and liposomes, with this compound to enhance their lipophilicity and membrane permeability. The triazole linkage can also be part of a strategy to create novel bioactive molecules.[10]

  • Materials Science: Synthesis of novel polymers and materials with tailored lipophilic properties.

Experimental Protocols

The following are general protocols for the use of this compound in CuAAC reactions. These should be optimized for specific applications.

Protocol 1: General CuAAC Reaction with this compound

This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule in a solution phase.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

  • Solvent (e.g., t-butanol/water, DMSO, DMF)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent.

  • In a separate tube, prepare a fresh solution of sodium ascorbate (10 equivalents) in water.

  • In another tube, prepare a premixed solution of CuSO₄ (0.1 equivalents) and, if used, THPTA (0.5 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by extraction with an appropriate organic solvent. The product can be purified by column chromatography.

Quantitative Data (Illustrative):

ReactantsCatalyst SystemSolventTime (h)Yield (%)
This compound + Benzyl AzideCuSO₄ / Sodium Ascorbatet-BuOH/H₂O (1:1)12>95
This compound + Fluorescent Azide DyeCuSO₄ / Sodium Ascorbate / THPTADMSO/H₂O (3:1)4>90

Note: These are typical yields for CuAAC reactions and may vary depending on the specific substrates and conditions.

Protocol 2: Labeling of Biomolecules with this compound

This protocol provides a general method for labeling an azide-modified biomolecule (e.g., a protein) with this compound. This protocol is adapted from general bioconjugation procedures.[11][12]

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the azide-modified biomolecule in PBS.

  • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

  • In a microcentrifuge tube, combine the biomolecule solution and the this compound stock solution.

  • Prepare fresh aqueous solutions of sodium ascorbate and a premix of CuSO₄ and THPTA.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • The labeled biomolecule can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or precipitation.

Visualizations

Signaling Pathway: Metabolic Labeling and Visualization of Lipids

The following diagram illustrates a conceptual workflow for the metabolic labeling of cellular lipids using this compound and subsequent visualization via click chemistry.

MetabolicLabeling cluster_cell Cell cluster_detection Detection MO This compound Incorporation Metabolic Incorporation (e.g., into phospholipids, triglycerides) MO->Incorporation AlkyneLipid Alkyne-labeled Lipids Incorporation->AlkyneLipid ClickReaction CuAAC Click Reaction (CuSO4, NaAsc, THPTA) AlkyneLipid->ClickReaction FluorescentAzide Fluorescent Azide Probe FluorescentAzide->ClickReaction LabeledLipid Fluorescently Labeled Lipids ClickReaction->LabeledLipid Microscopy Fluorescence Microscopy LabeledLipid->Microscopy Visualization Visualization of Lipid Localization Microscopy->Visualization BioconjugationWorkflow Start Start: Azide-modified Protein AddReagents Add: 1. This compound 2. Sodium Ascorbate 3. CuSO4/THPTA Start->AddReagents Incubate Incubate: Room Temperature 1-4 hours AddReagents->Incubate Purify Purification: (e.g., Size-Exclusion Chromatography) Incubate->Purify Characterize Characterization: (e.g., SDS-PAGE, Mass Spectrometry) Purify->Characterize FinalProduct Final Product: Lipid-conjugated Protein Characterize->FinalProduct

References

Application Notes and Protocols for Protein Profiling Using Methyl octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octadec-9-ynoate is a valuable chemical probe for the study of protein acylation, a crucial post-translational modification involved in regulating protein localization, stability, and function. As a bioorthogonal analog of oleic acid, it is readily metabolized by cells and incorporated into proteins that undergo fatty acylation. The terminal alkyne group of this compound serves as a chemical handle for "click" chemistry, enabling the selective attachment of reporter tags for visualization, enrichment, and identification of acylated proteins. This allows for in-depth profiling of the "acyl-proteome" and the investigation of the roles of protein acylation in various cellular processes and disease states.

These application notes provide detailed protocols for the use of this compound in protein profiling experiments, from metabolic labeling of cells to the identification and quantification of target proteins using mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of protein acylation and the general experimental workflow for protein profiling using this compound.

Protein Acylation and Functional Regulation Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Activation Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Protein Acyltransferase (PAT) Protein Acyltransferase (PAT) Fatty Acyl-CoA->Protein Acyltransferase (PAT) Acylated Protein Acylated Protein Protein Acyltransferase (PAT)->Acylated Protein Acylation Unacylated Protein Unacylated Protein Unacylated Protein->Protein Acyltransferase (PAT) Membrane Targeting Membrane Targeting Acylated Protein->Membrane Targeting Protein-Protein Interactions Protein-Protein Interactions Acylated Protein->Protein-Protein Interactions Enzyme Activity Regulation Enzyme Activity Regulation Acylated Protein->Enzyme Activity Regulation Protein Stability Protein Stability Acylated Protein->Protein Stability

Caption: Protein acylation signaling pathway.

Experimental Workflow for Protein Profiling cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Metabolic Labeling Metabolic Labeling with This compound Cell Lysis Cell Lysis Metabolic Labeling->Cell Lysis Click Chemistry Click Chemistry with Azide-Reporter (e.g., Biotin) Cell Lysis->Click Chemistry Enrichment Streptavidin Enrichment (for Biotin reporter) Click Chemistry->Enrichment Proteolysis On-Bead or In-Solution Digestion Enrichment->Proteolysis LC-MS/MS LC-MS/MS Analysis Proteolysis->LC-MS/MS Data Analysis Protein Identification and Quantification LC-MS/MS->Data Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS), fatty acid-free

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare complete culture medium supplemented with 1-10% fatty acid-free FBS. The optimal concentration of fatty acid-free FBS should be determined empirically for the cell line used.

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO or ethanol).

  • Metabolic Labeling:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Add this compound to the labeling medium to a final concentration of 25-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvest:

    • After the labeling period, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove unincorporated probe.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Cell Lysis and Protein Quantification

This protocol describes the lysis of labeled cells and the determination of protein concentration.

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit or equivalent

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a BCA protein assay or a similar compatible method.

Protocol 3: Click Chemistry Reaction for Protein Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., azide-biotin) to the alkyne-modified proteins.

Materials:

  • Cell lysate containing labeled proteins from Protocol 2

  • Azide-reporter tag (e.g., Azide-PEG3-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare fresh stock solutions:

      • Azide-reporter: 10 mM in DMSO

      • TCEP: 50 mM in water

      • TBTA: 1.7 mM in DMSO/t-butanol (4:1)

      • CuSO₄: 50 mM in water

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Cell lysate (e.g., 1 mg of protein in a final volume of 500 µL with lysis buffer)

      • Azide-reporter (final concentration: 100 µM)

      • TCEP (final concentration: 1 mM)

      • TBTA (final concentration: 100 µM)

    • Vortex briefly to mix.

  • Initiate Reaction:

    • Add CuSO₄ to a final concentration of 1 mM.

    • Vortex immediately to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

Protocol 4: Enrichment of Labeled Proteins

This protocol describes the enrichment of biotin-tagged proteins using streptavidin affinity chromatography.

Materials:

  • Click-reacted lysate from Protocol 3

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffers (e.g., PBS with 0.1% SDS, PBS)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with PBS.

  • Protein Binding:

    • Add the washed streptavidin beads to the click-reacted lysate.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads sequentially with:

      • PBS with 0.1% SDS (3 times)

      • PBS (3 times)

  • Elution or On-Bead Digestion: The enriched proteins can be either eluted from the beads or subjected to on-bead digestion for mass spectrometry analysis.

Protocol 5: Mass Spectrometry Analysis

This protocol provides a general overview of sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Enriched proteins on beads from Protocol 4

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

Procedure (On-Bead Digestion):

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Add trypsin (e.g., 1 µg) to the bead suspension.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Wash the beads with 50% acetonitrile/0.1% formic acid and combine the wash with the supernatant.

  • Sample Cleanup:

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Presentation

Quantitative data from protein profiling experiments using this compound can be summarized in tables to facilitate comparison and interpretation. The following are examples of how such data could be presented.

Table 1: Identification of Proteins Labeled with this compound

Protein AccessionGene SymbolProtein NameNumber of Unique PeptidesSequence Coverage (%)
Example: P12345Example: GENE1Example: Protein 1e.g., 5e.g., 25
Example: Q67890Example: GENE2Example: Protein 2e.g., 3e.g., 15
...............

Table 2: Quantitative Analysis of Labeled Proteins (e.g., Control vs. Treatment)

Protein AccessionGene SymbolFold Change (Treatment/Control)p-value
Example: P12345Example: GENE1e.g., 2.5e.g., 0.001
Example: Q67890Example: GENE2e.g., -1.8e.g., 0.02
............

Note: The data presented in these tables are illustrative examples. Actual data will be generated from specific experimental results.

Conclusion

The use of this compound in combination with click chemistry and mass spectrometry provides a powerful platform for the comprehensive analysis of protein acylation. The protocols outlined in these application notes offer a detailed guide for researchers to investigate the dynamics of the acyl-proteome, identify novel acylated proteins, and quantify changes in acylation in response to various stimuli or in different disease states. This approach holds significant promise for advancing our understanding of the biological roles of protein acylation and for the development of novel therapeutic strategies targeting this important post-translational modification.

Application Note: Quantification of Methyl Octadec-9-ynoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl octadec-9-ynoate is an alkyne-containing fatty acid methyl ester of significant interest in various research fields, including its use as a chemical probe in metabolic labeling and click chemistry applications. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and biological studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method utilizes reversed-phase chromatography for separation and ultraviolet (UV) detection at low wavelengths, a common approach for analytes lacking a strong chromophore.[1][2][3] For enhanced sensitivity, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed.[1]

Principle of the Method

The method employs reversed-phase HPLC with a C18 column to separate this compound from potential impurities and matrix components based on its hydrophobicity.[1][3] A mobile phase consisting of a gradient of acetonitrile and water allows for the effective elution of the analyte.[4][5] Quantification is achieved by UV detection at a low wavelength (e.g., 205 nm), where the ester functional group exhibits some absorbance.[1][3][6] The peak area of the analyte is compared against a calibration curve constructed from standards of known concentrations to determine its quantity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector is required.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[1]

  • Solvents: HPLC grade acetonitrile and water are necessary.[3]

  • Chemicals: A reference standard of this compound is required.

  • Glassware: Volumetric flasks, vials, and syringes for sample and standard preparation.

  • Filtration: 0.22 µm or 0.45 µm syringe filters for sample clarification.[2][7]

Preparation of Solutions
  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).[1]

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

  • For Raw Materials: Dissolve a known amount of the raw material in acetonitrile to achieve a concentration within the calibration range.[1] Filter the solution through a 0.22 µm syringe filter before injection.[7]

  • For Complex Matrices (e.g., biological samples, formulations): An extraction step is necessary. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate the analyte from interfering components.[1][8] The final extract should be evaporated and reconstituted in acetonitrile before filtration and injection.

HPLC Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-1 min: 80% B1-10 min: 80% to 100% B10-15 min: 100% B15.1-18 min: 80% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 205 nm
Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation data for the analysis of fatty acid methyl esters.[9] These parameters should be experimentally verified during method validation for this compound.

Validation ParameterExpected Performance
Linearity (R²) > 0.99[6][9]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Accuracy (Recovery) 80-120%[9]
Precision (RSD) < 5%

Experimental Workflow

HPLC_Workflow sample Sample Receipt prep Sample Preparation (Dissolution/Extraction) sample->prep filter Filtration (0.22 µm) prep->filter hplc HPLC Analysis filter->hplc standards Standard Preparation (Stock & Dilutions) standards->hplc data Data Acquisition (Peak Area) hplc->data calibration Calibration Curve Construction data->calibration quant Quantification data->quant calibration->quant report Report Generation quant->report

Caption: HPLC workflow for this compound quantification.

References

Application Note: GC-MS Analysis of Methyl Octadec-9-ynoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octadec-9-ynoate, a C19 fatty acid methyl ester (FAME) containing a triple bond, and its derivatives are of significant interest in various fields, including drug development and materials science, due to their unique chemical properties conferred by the alkyne functional group. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. This application note provides detailed protocols for the analysis of this compound and its derivatives by GC-MS, including sample preparation, derivatization, and instrument parameters.

Principle of Analysis

The analysis of this compound and its derivatives by GC-MS involves the volatilization of the analyte, separation based on its boiling point and interaction with the stationary phase of the GC column, followed by ionization and mass analysis. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation. Due to the polarity and potential for thermal instability of the free fatty acid, derivatization to its methyl ester is a crucial step to improve its chromatographic properties.[1][2]

Experimental Protocols

Sample Preparation and Derivatization (Esterification)

For accurate and reproducible GC-MS analysis, it is essential to convert the parent carboxylic acid, octadec-9-ynoic acid, to its more volatile methyl ester, this compound.

a) Acid-Catalyzed Esterification using Methanolic HCl:

This is a common and effective method for the esterification of fatty acids.

  • Reagents:

    • 2% (v/v) Sulfuric acid in anhydrous methanol or 5% (v/v) Acetyl chloride in anhydrous methanol (prepared fresh)

    • Hexane (GC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Protocol:

    • To 1-10 mg of the fatty acid sample (or a lipid extract containing the fatty acid) in a screw-capped glass tube, add 2 mL of the methanolic HCl or H₂SO₄ solution.

    • Cap the tube tightly and heat at 60-80°C for 1-2 hours in a heating block or water bath.

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the tube.

    • Vortex the mixture vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for GC-MS analysis.

b) Base-Catalyzed Transesterification using Methanolic KOH:

This method is suitable for the transesterification of triglycerides or other esters to their corresponding FAMEs.

  • Reagents:

    • 0.5 M Potassium hydroxide (KOH) in anhydrous methanol

    • Hexane (GC grade)

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Protocol:

    • Dissolve 10-20 mg of the lipid sample in 1 mL of hexane in a screw-capped tube.

    • Add 0.2 mL of 0.5 M methanolic KOH.

    • Cap the tube and vortex vigorously for 2 minutes at room temperature.

    • Centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a new vial.

    • Wash the hexane layer with 1 mL of saturated sodium chloride solution.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and derivatives being analyzed.

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: at 280°C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueSource
Molecular Formula C₁₉H₃₄O₂PubChem
Molecular Weight 294.5 g/mol PubChem
Kovats Retention Index (Standard Non-polar Column) 2124.4PubChem
Key Mass Spectral Fragments (m/z) 67 (Top Peak), 81 (2nd Highest)PubChem

Note: The fragmentation pattern is expected to be similar to that of methyl oleate (the C18:1 alkene analogue), with characteristic ions resulting from cleavage around the ester group and the hydrocarbon chain. A prominent ion at m/z 74, corresponding to the McLafferty rearrangement, is characteristic of many FAMEs.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound derivatives.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing Octadec-9-ynoic Acid or its Derivatives Extraction Lipid Extraction (if necessary) Sample->Extraction Derivatization Esterification to Methyl Ester Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection TIC Total Ion Chromatogram (TIC) MS_Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search Library Search (e.g., NIST) Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in identifying an unknown compound using GC-MS.

Identification_Logic Unknown_Peak Unknown Peak in Chromatogram Retention_Time Retention Time (RT) Unknown_Peak->Retention_Time Mass_Spectrum Mass Spectrum Unknown_Peak->Mass_Spectrum Comparison Comparison with Reference Data Retention_Time->Comparison Mass_Spectrum->Comparison Identification Compound Identification Comparison->Identification

Caption: Logical flow for compound identification in GC-MS.

Further Considerations for Alkyne Derivatives

The alkyne functional group in this compound offers possibilities for further derivatization to enhance detectability or alter chromatographic behavior if necessary. While the standard FAME analysis protocol is generally sufficient, researchers can consider the following:

  • Hydration: The triple bond can be hydrated to a ketone, which may provide a different fragmentation pattern in the mass spectrometer.

  • Reduction: The alkyne can be partially reduced to the corresponding cis- or trans-alkene, or fully reduced to the alkane. This can be useful for confirming the carbon skeleton and for comparing with commercially available standards of the corresponding saturated and monounsaturated fatty acids.

  • Click Chemistry: The terminal alkyne can be derivatized via "click" chemistry with an azide-containing reagent to introduce a specific tag for detection or to alter its chromatographic properties.

These derivatization strategies would require additional reaction steps and subsequent purification before GC-MS analysis. The choice of derivatization will depend on the specific research goals and the nature of the sample matrix.

References

Application Notes and Protocols for the Synthesis of Triazoles using Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles utilizing methyl octadec-9-ynoate as a key building block. The methodologies described herein focus on the widely employed copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, often referred to as "click chemistry."[1] These reactions are known for their high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making them ideal for applications in medicinal chemistry and drug development.[1][2]

Triazole moieties are significant pharmacophores due to their ability to form hydrogen bonds and dipole interactions, which allows them to bind effectively to biological targets.[1] The incorporation of a long lipophilic alkyl chain from this compound can modulate the pharmacokinetic properties of the resulting triazole derivatives, potentially enhancing their cell membrane permeability and overall bioavailability. This makes them attractive candidates for the development of novel therapeutic agents, particularly in the antimicrobial field.[2][3]

Synthetic Pathways: An Overview

The primary methods for synthesizing 1,2,3-triazoles from this compound involve the 1,3-dipolar cycloaddition of an organic azide to the alkyne. This reaction can be catalyzed by either copper(I) or ruthenium(II) complexes, leading to different regioisomers.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective and exclusively yields 1,4-disubstituted 1,2,3-triazoles.[1][4] The most common catalytic system involves the in-situ reduction of copper(II) sulfate (CuSO₄) by a reducing agent like sodium ascorbate.[5][6]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction regioselectively produces 1,5-disubstituted 1,2,3-triazoles.[7][8] This method is advantageous when the 1,5-isomer is desired for specific structure-activity relationship (SAR) studies.

Below are diagrams illustrating these two key synthetic workflows.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne This compound Reaction CuAAC Reaction Alkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Cu(I) in situ NaAsc Sodium Ascorbate NaAsc->Reaction Ligand Ligand (optional) Ligand->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

RuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne This compound Reaction RuAAC Reaction Alkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction Ru_Catalyst [Cp*RuCl] complex Ru_Catalyst->Reaction Product 1,5-Disubstituted 1,2,3-Triazole Reaction->Product

Figure 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis of triazoles from this compound. Researchers should optimize these conditions based on the specific organic azide used and the desired scale of the reaction.

Protocol for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol is adapted from general procedures for CuAAC reactions.[5][6][9]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1 v/v).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol for Ruthenium(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

This protocol is based on general procedures for RuAAC reactions.[7][8][10]

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl(cod)])

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inside an inert atmosphere glovebox or using a Schlenk line, add the ruthenium catalyst (1-5 mol%) to a dry reaction flask.

  • Add the anhydrous, degassed solvent to the flask.

  • Add this compound (1 equivalent) and the organic azide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the catalyst and substrates). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted 1,2,3-triazole.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the synthesis of triazoles from long-chain alkynes, which can be considered representative for reactions with this compound.

Reaction TypeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Regioisomer
CuAAC CuSO₄·5H₂O (5) / NaAsc (10)t-BuOH/H₂ORoom Temp.12 - 2485 - 951,4-disubstituted
CuAAC CuI (2)DMFRoom Temp.8 - 1690 - 981,4-disubstituted
RuAAC [CpRuCl(PPh₃)₂] (2)Toluene806 - 1280 - 901,5-disubstituted
RuAAC [CpRuCl(cod)] (1)DioxaneRoom Temp.2 - 685 - 951,5-disubstituted

Note: The data presented are based on general protocols for azide-alkyne cycloadditions with structurally similar long-chain alkynes and may require optimization for this compound.

Application in Drug Development: Antimicrobial Activity

Triazoles derived from fatty acids are of interest for their potential antimicrobial properties. The long alkyl chain can facilitate interaction with and disruption of microbial cell membranes. The following table presents representative minimum inhibitory concentration (MIC) data for long-chain substituted triazoles against various microbial strains.

Compound TypeTest OrganismMIC (µg/mL)Reference
Long-chain 1,2,4-triazole derivativeStaphylococcus aureus1.56[2]
Long-chain 1,2,4-triazole derivativeBacillus subtilis1.56[2]
Long-chain 1,2,4-triazole derivativeEscherichia coli3.12[2]
Fluoroquinolone-triazole hybridMycobacterium smegmatis<1.9[2]

Note: This data is for structurally related long-chain triazoles and serves as an indication of the potential antimicrobial activity of derivatives of this compound. Specific testing of the synthesized compounds is required to determine their actual efficacy.[2][3]

Logical Relationships in Triazole Synthesis

The choice of catalyst is the determining factor for the regiochemical outcome of the azide-alkyne cycloaddition. The following diagram illustrates this critical relationship.

Catalyst_Choice Start This compound + R-N3 Catalyst_Choice Catalyst Selection Start->Catalyst_Choice CuAAC Copper(I) Catalyst Catalyst_Choice->CuAAC CuAAC Pathway RuAAC Ruthenium(II) Catalyst Catalyst_Choice->RuAAC RuAAC Pathway Product_1_4 1,4-Disubstituted Triazole CuAAC->Product_1_4 Product_1_5 1,5-Disubstituted Triazole RuAAC->Product_1_5

Figure 3: Catalyst selection dictates the regioselectivity of the reaction.

References

Illuminating Cellular Processes: Applications of Methyl Octadec-9-ynoate in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl octadec-9-ynoate is a powerful chemical tool for the investigation of lipid metabolism and protein modification. As an alkyne-tagged analog of oleic acid, this fatty acid reporter is readily taken up by cells and incorporated into various metabolic pathways. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of reporter molecules, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the visualization, identification, and quantification of lipidated biomolecules, providing invaluable insights into cellular physiology and disease.

The primary applications of this compound in metabolic labeling include:

  • Tracing Fatty Acid Metabolism and Trafficking: By introducing this compound to cell cultures, researchers can track its incorporation into complex lipids, such as triglycerides and phospholipids, and monitor their subsequent localization to organelles like the endoplasmic reticulum and lipid droplets. This provides a dynamic view of lipid flux and storage within the cell.

  • Identifying and Characterizing Acylated Proteins: A significant number of proteins undergo post-translational modification with fatty acids, a process known as acylation (e.g., S-palmitoylation). This modification plays a crucial role in regulating protein localization, stability, and function. Metabolic labeling with this compound allows for the tagging and subsequent enrichment of these acylated proteins, facilitating their identification by mass spectrometry and characterization of their regulatory roles.

  • High-Content Imaging and Screening: The ability to fluorescently label molecules that have incorporated this compound enables high-resolution imaging of lipid distribution and the localization of acylated proteins within cells. This approach is also amenable to high-throughput screening assays for the discovery of drugs that modulate lipid metabolism or protein acylation.

Key Advantages:

  • Bio-orthogonality: The alkyne tag is chemically inert within the cellular environment, ensuring that it does not interfere with normal biological processes. The subsequent click reaction is highly specific and occurs under biocompatible conditions.

  • Sensitivity: The use of fluorescent or biotinylated reporters allows for highly sensitive detection of labeled molecules, even at low abundances.

  • Versatility: This metabolic labeling strategy is applicable to a wide range of cell types and can be coupled with various downstream analytical techniques, including fluorescence microscopy, flow cytometry, in-gel fluorescence scanning, and mass spectrometry-based proteomics.

Experimental Protocols

Herein, we provide detailed protocols for the metabolic labeling of mammalian cells with this compound, followed by detection of labeled proteins using in-gel fluorescence and identification using mass spectrometry.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of the alkyne-tagged fatty acid into cellular proteins and lipids.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T, Jurkat)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate or 10 cm dish) and grow until they reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration. Optimal concentrations may vary between cell lines and experimental goals but typically range from 10 to 50 µM.[1]

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the labeling medium to the cells and incubate for a desired period (e.g., 4-16 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated fatty acid analog.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol describes the visualization of proteins that have incorporated this compound using a fluorescent azide reporter.

Materials:

  • Cell lysate containing labeled proteins (from Protocol 1)

  • Fluorescent azide reporter (e.g., Azide-Fluor 488, stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • SDS-PAGE reagents and equipment

  • Fluorescence gel imager

Procedure:

  • Click Chemistry Reaction: In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL final reaction volume, add the following in order:

    • Protein lysate (20-50 µg)

    • Fluorescent azide reporter (final concentration 25-100 µM)

    • TCEP or Sodium Ascorbate (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully remove the supernatant.

  • SDS-PAGE and Imaging: Resuspend the protein pellet in 1X SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Enrichment and Identification of Labeled Proteins by Mass Spectrometry

This protocol describes the enrichment of labeled proteins using a biotin-azide reporter for subsequent identification by mass spectrometry.

Materials:

  • Cell lysate containing labeled proteins (from Protocol 1)

  • Biotin-azide reporter (e.g., Azide-PEG3-Biotin, stock solution in DMSO)

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry-grade trypsin

  • Reagents for reduction and alkylation (e.g., DTT, iodoacetamide)

Procedure:

  • Click Chemistry with Biotin-Azide: Perform the click chemistry reaction as described in Protocol 2, substituting the fluorescent azide with a biotin-azide reporter.

  • Protein Precipitation: Precipitate the biotinylated proteins using cold acetone as described previously.

  • Enrichment of Biotinylated Proteins:

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

    • Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the enriched proteins by searching the acquired MS/MS spectra against a protein database.

Data Presentation

Table 1: Recommended Labeling Conditions for Alkynyl Fatty Acid Analogs

Cell LineAlkynyl Fatty Acid AnalogConcentration (µM)Incubation Time (hours)ApplicationReference
Jurkat17-octadecynoic acid (17-ODYA)502Pulse-chase analysis of palmitoylation[2]
HEK293TAlkynyl-stearate (alk-stear)Not specifiedNot specifiedIncreased detection of S-acylated proteins[3]
HeLaAlkynyl-palmitate2516Proteomic analysis of S-acylated proteins[4]
C. elegansAlk-C16, Alk-C18506Profiling of protein fatty acylation[5]

Table 2: Troubleshooting Common Issues in Metabolic Labeling and Click Chemistry

IssuePossible CauseSuggested Solution
Weak or no signal Inefficient probe incorporationOptimize probe concentration and incubation time. Ensure cells are healthy and metabolically active. For poorly soluble fatty acids, consider saponification and delivery with BSA.[3]
Inefficient click reactionUse fresh reagents, especially the reducing agent (TCEP or sodium ascorbate). Optimize the concentration of copper and ligand. Ensure the pH of the reaction is appropriate (typically pH 7-8).
High background Excess unincorporated probeWash cells thoroughly after labeling. Precipitate proteins to remove excess probe before the click reaction.
Non-specific binding of reporterReduce the concentration of the azide reporter. Include stringent wash steps after the click reaction and before detection.
Copper-mediated fluorescence quenchingIf using fluorescent proteins, consider copper-free click chemistry or use copper-chelating ligands to minimize quenching.[6]

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection & Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Add Methyl octadec-9-ynoate cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis & Protein Quantification metabolic_labeling->cell_lysis click_chemistry 4. Click Chemistry (Fluorescent or Biotin Azide) cell_lysis->click_chemistry Labeled Proteome in_gel_fluorescence 5a. In-Gel Fluorescence click_chemistry->in_gel_fluorescence Fluorescent Reporter enrichment 5b. Streptavidin Enrichment click_chemistry->enrichment Biotin Reporter mass_spec 6. Mass Spectrometry enrichment->mass_spec data_analysis 7. Data Analysis mass_spec->data_analysis

General workflow for metabolic labeling and analysis.

Fatty_Acid_Metabolism_and_Signaling cluster_uptake Cellular Uptake and Activation cluster_fates Metabolic Fates cluster_downstream Downstream Effects FA_ext This compound (Extracellular) FA_int This compound (Intracellular) FA_ext->FA_int Transport Acyl_CoA Alkyne-Acyl-CoA FA_int->Acyl_CoA Activation (ACSL) Protein_Acylation Protein Acylation (e.g., S-palmitoylation) Acyl_CoA->Protein_Acylation Complex_Lipids Complex Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoA->Complex_Lipids Beta_Oxidation Beta-Oxidation Acyl_CoA->Beta_Oxidation Protein_Localization Altered Protein Localization & Function Protein_Acylation->Protein_Localization Lipid_Droplets Lipid Droplet Formation Complex_Lipids->Lipid_Droplets Energy Energy Production (Acetyl-CoA) Beta_Oxidation->Energy Signaling Modulation of Signaling Pathways (e.g., PPAR, mTOR) Protein_Localization->Signaling Energy->Signaling

Metabolic fate of this compound.

Mass_Spec_Workflow start Enriched Peptides (from Protocol 3) lc_separation LC Separation start->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis Ionization database_search Database Search (e.g., Mascot, Sequest) ms_analysis->database_search MS/MS Spectra protein_id Protein Identification database_search->protein_id Peptide-Spectrum Matches quantification Quantitative Analysis (Label-free or Isotopic) protein_id->quantification biological_interpretation Biological Interpretation quantification->biological_interpretation

Mass spectrometry data analysis workflow.

References

Application Notes and Protocols for Azide-Alkyne Cycloaddition with Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are powerful methods for bioconjugation and material synthesis. This document provides detailed protocols and application notes for the reaction of methyl octadec-9-ynoate, a long-chain fatty acid ester, with azides.

Introduction

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a highly efficient and specific method for forming a stable triazole linkage between two molecules.[1] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[2] When working with long-chain, hydrophobic molecules like this compound, special considerations for solubility are often necessary to ensure optimal reaction efficiency.[3][4][5]

Two primary catalytic systems are employed for this transformation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method, yielding 1,4-disubstituted triazoles. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1][6] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and improve reaction kinetics.[7][8]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the complementary 1,5-disubstituted triazole regioisomer.[9][10] Ruthenium catalysts, such as [Cp*RuCl] complexes, are effective for this transformation and can tolerate internal alkynes.[9][11]

This document outlines protocols for both CuAAC and RuAAC with this compound, along with representative data and experimental workflows.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the azide-alkyne cycloaddition with this compound under different catalytic systems. Please note that optimal conditions may vary depending on the specific azide used.

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterCondition
Alkyne This compound
Azide Benzyl Azide (example)
Catalyst CuSO₄ (0.1 mol eq)
Ligand THPTA (0.5 mol eq)
Reducing Agent Sodium Ascorbate (1.0 mol eq)
Solvent t-BuOH/H₂O (1:1)
Temperature Room Temperature
Reaction Time 4 - 12 hours
Expected Yield > 90%

Table 2: Representative Conditions for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

ParameterCondition
Alkyne This compound
Azide Benzyl Azide (example)
Catalyst Cp*RuCl(PPh₃)₂ (2 mol%)
Solvent Toluene
Temperature 80 °C
Reaction Time 6 - 18 hours
Expected Yield > 85%

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general procedure for the CuAAC reaction. Due to the hydrophobic nature of this compound, a co-solvent system is utilized to improve solubility.

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in a small amount of deionized water.

  • To the reaction mixture, add the catalyst solution followed by a freshly prepared aqueous solution of sodium ascorbate (1.0 eq).

  • Seal the reaction vessel and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

This protocol provides a method for the synthesis of the 1,5-triazole isomer using a ruthenium catalyst. Anhydrous conditions are recommended for this reaction.

Materials:

  • This compound

  • Azide of interest

  • Cp*RuCl(PPh₃)₂ (or other suitable Ru catalyst)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction vessel under an inert atmosphere (nitrogen or argon), add Cp*RuCl(PPh₃)₂ (0.02 eq).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add this compound (1.0 eq) and the azide (1.2 eq) to the reaction vessel.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alkyne & Azide in t-BuOH/H2O B Degas with N2/Ar A->B E Add Catalyst & Reductant to Reaction Mixture B->E C Prepare Catalyst Solution (CuSO4 + THPTA) C->E D Prepare Reducing Agent (Sodium Ascorbate) D->E F Stir at Room Temperature E->F G Quench & Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Ru Catalyst to Dry Reaction Vessel B Add Anhydrous Toluene A->B C Add Alkyne & Azide B->C D Heat to 80°C with Stirring C->D E Cool to Room Temperature D->E F Concentrate E->F G Purify by Chromatography F->G

Caption: Experimental workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Cycloaddition_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne This compound Intermediate Metallo-acetylide Intermediate Alkyne->Intermediate Coordination Azide Organic Azide Azide->Intermediate Cycloaddition Catalyst Catalyst (Cu(I) or Ru(II)) Catalyst->Intermediate Triazole 1,2,3-Triazole Product Intermediate->Triazole Reductive Elimination Triazole->Catalyst Catalyst Regeneration

Caption: Generalized signaling pathway for catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for the Incorporation of Methyl Octadec-9-ynoate into Polymer Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with reactive groups is a cornerstone of modern materials science and drug delivery. The introduction of alkyne moieties, in particular, provides a versatile handle for post-polymerization modification via highly efficient and orthogonal "click" chemistry reactions. Methyl octadec-9-ynoate, a long-chain fatty acid ester containing an internal alkyne, is an attractive monomer for imparting hydrophobicity and reactivity to polymer backbones. Its incorporation allows for the subsequent conjugation of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes, making it a valuable tool in the development of advanced biomaterials and drug delivery systems.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into polymer chains and their subsequent functionalization.

Polymerization Methodologies

The selection of the polymerization technique is critical for controlling the polymer architecture, molecular weight, and polydispersity. This compound can be incorporated into polymer chains using various controlled polymerization methods.

2.1. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing polymers with well-defined architectures and low polydispersity.[3][4][5] It is compatible with a wide range of functional monomers, including those with alkyne groups.

2.2. Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for controlled radical polymerization, offering excellent control over molecular weight and dispersity. The alkyne functionality of this compound is generally well-tolerated by ATRP catalysts.

2.3. Ring-Opening Metathesis Polymerization (ROMP)

While this compound itself is not a cyclic monomer for ROMP, it can be incorporated into copolymers with cyclic olefins like norbornene derivatives. This allows for the synthesis of polymers with alkyne pendants.[6][7]

Table 1: Representative Polymerization Conditions and Outcomes

Polymerization MethodMonomer(s)Initiator/CatalystChain Transfer Agent (CTA)SolventTemp (°C)Time (h)Mn (kDa)PDI (Mw/Mn)
RAFTThis compound, Methyl MethacrylateAIBNCPADToluene701215.21.15
ATRPThis compound, StyreneCuBr/PMDETAEBiBAnisole90812.51.20
ROMPNorbornene, this compound (co-monomer feed)Grubbs' 3rd Gen.N/ADichloromethane25225.81.10

Note: The data presented in this table are representative examples based on similar monomer systems and should be optimized for specific experimental goals.

Post-Polymerization Modification: Click Chemistry

The alkyne group incorporated into the polymer serves as a versatile handle for covalent modification using azide-alkyne cycloaddition reactions, commonly known as "click" chemistry.

3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][8] This reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.

3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne to react with an azide.[7] The release of ring strain drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for biological applications.

Polymer Characterization

Thorough characterization is essential to confirm the successful incorporation of this compound and subsequent functionalization.

Table 2: Spectroscopic and Chromatographic Characterization

TechniquePurposeExpected Observations for Poly(this compound)
¹H NMRStructural verification and determination of monomer incorporation.- Methylene protons adjacent to the alkyne (~2.1-2.3 ppm).- Ester methyl protons (~3.6 ppm).- Polymer backbone protons.
¹³C NMRConfirmation of carbon skeleton.- Alkyne carbons (~80 ppm).- Ester carbonyl carbon (~174 ppm).
FTIRIdentification of functional groups.- Alkyne C≡C stretch (weak or absent for internal alkynes, ~2100-2260 cm⁻¹).- Ester C=O stretch (~1740 cm⁻¹).
GPC/SECDetermination of molecular weight (Mn, Mw) and polydispersity (PDI).A monomodal peak indicating a controlled polymerization.

Experimental Protocols

Protocol 1: Synthesis of a Copolymer of Methyl Methacrylate and this compound via RAFT Polymerization

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask, magnetic stirrer, nitrogen inlet, and oil bath

Procedure:

  • To a 50 mL Schlenk flask, add MMA (e.g., 2.0 g, 20 mmol), this compound (e.g., 0.59 g, 2 mmol), CPAD (e.g., 55.8 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol).

  • Add 20 mL of anhydrous toluene to dissolve the reagents.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 12 hours with stirring.

  • Quench the reaction by immersing the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to 400 mL of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with cold methanol, and dry under vacuum at 40°C overnight.

  • Characterize the resulting polymer using ¹H NMR, FTIR, and GPC.

Protocol 2: Functionalization of Alkyne-Containing Polymer with Azido-PEG via CuAAC

Materials:

  • Alkyne-functionalized polymer (from Protocol 1)

  • Azido-poly(ethylene glycol) (Azide-PEG, e.g., Mn = 2 kDa)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • In a round-bottom flask, dissolve the alkyne-functionalized polymer (e.g., 500 mg) in 20 mL of DMF.

  • Add Azide-PEG (e.g., 1.2 equivalents relative to alkyne units).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5 equivalents to CuSO₄) in 1 mL of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.2 equivalents to alkyne units) in 1 mL of water.

  • Add the CuSO₄ solution to the polymer solution and stir.

  • Add the sodium ascorbate solution dropwise to the reaction mixture. A color change should be observed.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove the copper catalyst and excess PEG.

  • Lyophilize the purified polymer solution to obtain the functionalized polymer as a powder.

  • Confirm the successful conjugation using ¹H NMR (disappearance of alkyne proton signals, appearance of characteristic PEG signals) and FTIR (appearance of triazole ring vibrations).

Visualizations

G cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification Monomer This compound + Co-monomer Polymerization RAFT Polymerization (e.g., 70°C, Toluene) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization CTA RAFT Agent (e.g., CPAD) CTA->Polymerization Alkyne_Polymer Alkyne-Functionalized Polymer Polymerization->Alkyne_Polymer Click_Reaction CuAAC 'Click' Reaction (e.g., RT, DMF) Alkyne_Polymer->Click_Reaction Azide_Molecule Azide-Functionalized Molecule (e.g., Azido-PEG) Azide_Molecule->Click_Reaction Catalyst Cu(I) Catalyst (CuSO4/NaAsc) Catalyst->Click_Reaction Functional_Polymer Functionalized Polymer Click_Reaction->Functional_Polymer

Caption: Experimental workflow for synthesis and functionalization.

G cluster_pathways Azide-Alkyne Click Chemistry Pathways cluster_cyaac CuAAC (Copper-Catalyzed) cluster_spaac SPAAC (Strain-Promoted) start Alkyne-Functionalized Polymer + Azide-Molecule CuAAC_Catalyst Cu(I) Catalyst start->CuAAC_Catalyst SPAAC_Alkyne Strained Alkyne (e.g., DIBO) start->SPAAC_Alkyne CuAAC_Product Triazole Linkage (High Yield, Biocompatibility Concerns) CuAAC_Catalyst->CuAAC_Product SPAAC_Product Triazole Linkage (Copper-Free, Bio-orthogonal) SPAAC_Alkyne->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

Applications in Drug Development

The ability to conjugate various moieties to the polymer backbone opens up numerous possibilities in drug delivery and biomaterials science.

  • Targeted Drug Delivery: Attachment of targeting ligands (e.g., antibodies, peptides) can direct drug-loaded nanoparticles to specific cells or tissues.

  • Polymer-Drug Conjugates: Covalent attachment of drugs can improve their solubility, stability, and pharmacokinetic profile.[1]

  • Hydrogel Formation: Cross-linking of polymer chains via click chemistry can form hydrogels for controlled drug release or tissue engineering scaffolds.

  • Advanced Biomaterials: Surface modification of materials with these functional polymers can improve biocompatibility or introduce desired functionalities.[9]

G cluster_applications Applications Monomer This compound Polymer Alkyne-Functionalized Polymer Monomer->Polymer Functionalization Click Chemistry Functionalization Polymer->Functionalization Drug_Delivery Targeted Drug Delivery Functionalization->Drug_Delivery PDC Polymer-Drug Conjugates Functionalization->PDC Hydrogels Hydrogels Functionalization->Hydrogels Biomaterials Biomaterial Surface Modification Functionalization->Biomaterials

Caption: Logical progression from monomer to diverse applications.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Polymerization: High PDI or low conversion- Impurities in monomers or solvent.- Inefficient initiator or CTA.- Incorrect reaction temperature.- Purify monomers and use anhydrous solvents.- Optimize initiator/CTA ratio.- Adjust reaction temperature and time.
CuAAC Reaction: Low conjugation efficiency- Oxidation of Cu(I) to Cu(II).- Steric hindrance.- Impurities in the polymer.- Use excess sodium ascorbate or a copper-stabilizing ligand.- Increase reaction time or temperature.- Purify the polymer before the click reaction.
Purification: Difficulty removing copper catalyst- Inefficient dialysis.- Use dialysis tubing with an appropriate MWCO.- Perform dialysis against a metal-chelating solution (e.g., EDTA).

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Methyl octadec-9-ynoate (also known as methyl stearolate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation. Common synthesis methods, such as the esterification of 9-octadecynoic acid with methanol or elimination reactions from dihalo-octadecanoates, can introduce several types of impurities.[1]

Potential Impurities in this compound Synthesis:

Impurity TypeExamplesOrigin
Starting Materials Unreacted 9-octadecynoic acid, residual dihalo-octadecanoates.Incomplete reaction.
Reagents Excess methanol, residual base (e.g., sodium amide) or acid catalyst (e.g., sulfuric acid).[2][3]Carryover from the reaction and workup.
Byproducts Positional isomers of the alkyne, allene isomers, corresponding alkene (Methyl oleate or elaidate).[4]Side reactions during synthesis or purification, such as base-catalyzed isomerization.[4]
Solvent Residues Solvents used in the reaction or extraction (e.g., hexane, diethyl ether).Incomplete removal during the final drying step.

Q2: What are the recommended methods for purifying this compound?

A2: The purification of this compound, a high-boiling point, nonpolar compound, typically involves a combination of techniques to remove a range of potential impurities. The most effective methods are vacuum distillation and column chromatography.[5][6]

Comparison of Primary Purification Techniques:

Purification MethodAdvantagesDisadvantagesBest Suited For
Vacuum Distillation Excellent for removing non-volatile impurities and separating compounds with different boiling points. Suitable for large-scale purification.[7]The high temperatures required, even under vacuum, can potentially lead to thermal decomposition or isomerization of the alkyne.[8]Removing solid impurities, unreacted starting materials with significantly different boiling points, and for obtaining a moderately pure product on a larger scale.
Column Chromatography Offers high resolution for separating compounds with similar polarities. Can separate isomers and closely related byproducts.[9]Can be time-consuming and requires significant amounts of solvent. Potential for product decomposition on acidic silica gel.[5]Fine purification to remove isomeric impurities and other byproducts with similar volatility.
Argentation Chromatography Excellent for separating compounds based on the degree and type of unsaturation (alkynes from alkenes).[10]The silver nitrate-impregnated silica is more expensive and needs to be protected from light.[5]High-purity separation of this compound from its corresponding alkene (Methyl oleate) or other unsaturated impurities.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for determining the purity and identifying volatile impurities. A pure sample of this compound will show a single major peak in the gas chromatogram with a characteristic mass spectrum.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect the presence of impurities. The absence of signals corresponding to starting materials or byproducts is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess purity, with a pure sample exhibiting a single, sharp peak.[12]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product Decomposition During Vacuum Distillation

Symptom: The distilled product is dark in color, or the yield is significantly lower than expected, with a large amount of non-volatile residue.

Possible Cause: The distillation temperature is too high, leading to thermal decomposition of the alkyne functional group. High-boiling esters are susceptible to decomposition when heated for prolonged periods.[13]

Solutions:

  • Improve Vacuum: Ensure your vacuum system is operating at its maximum efficiency to lower the boiling point of the compound. A lower pressure will allow for distillation at a lower temperature.[7]

  • Use a Short-Path Distillation Apparatus: A short-path setup minimizes the distance the vapor has to travel, which can help to reduce the required temperature and distillation time.

  • Fractional Distillation: If separating from impurities with close boiling points, use a fractionating column under vacuum. This may allow for better separation at a lower head temperature.[14]

Issue 2: Co-elution of Impurities During Silica Gel Chromatography

Symptom: GC-MS or NMR analysis of the collected fractions shows the presence of impurities with similar polarity to the product, such as the corresponding alkene (Methyl oleate).

Possible Cause: The polarity difference between this compound and some impurities is insufficient for separation on standard silica gel.

Solutions:

  • Optimize the Mobile Phase: Use a very nonpolar eluent system, such as hexane with a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. A shallow gradient can improve separation.[5]

  • Argentation Chromatography: This is a highly effective technique for separating compounds based on unsaturation. The silver ions on the silica gel interact more strongly with the double bond of an alkene than the triple bond of an alkyne, leading to better separation.[5][10]

  • Change the Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.

Issue 3: Suspected Isomerization of the Alkyne

Symptom: NMR or GC-MS analysis suggests the presence of other alkyne isomers (e.g., Methyl octadec-8-ynoate or Methyl octadec-10-ynoate) or allenes in the purified product.

Possible Cause: Exposure to basic or acidic conditions, or high temperatures, can cause the internal alkyne to isomerize.[4] Traces of base from the synthesis can lead to isomerization during distillation.[4] Silica gel is slightly acidic and can potentially cause rearrangements.

Solutions:

  • Neutralize Crude Product: Before distillation, ensure that any residual acid or base from the synthesis is thoroughly neutralized and removed during the workup.

  • Use Neutralized Silica Gel: If using column chromatography, consider using deactivated or neutral silica gel to minimize the risk of acid-catalyzed isomerization.

  • Low-Temperature Purification: Whenever possible, use purification methods that do not require high temperatures.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

This protocol is a general guideline and should be adapted based on the specific impurities present and the scale of the purification.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

    • Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Sample Preparation:

    • Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation Procedure:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask with a heating mantle while stirring.

    • Collect a forerun fraction, which may contain lower-boiling impurities and residual solvents.

    • Carefully monitor the temperature and pressure. The boiling point of this compound will depend on the vacuum achieved. For reference, the boiling point of the saturated analog, Methyl stearate, is 215 °C at 2.0 kPa (15 mmHg).[15]

    • Collect the main fraction corresponding to the pure product.

    • Stop the distillation before all the material has evaporated to avoid overheating the residue.

Protocol 2: Argentation Column Chromatography

This protocol is designed to separate this compound from its corresponding alkene, Methyl oleate.

  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • In a round-bottom flask, dissolve silver nitrate in deionized water or methanol.

    • Add silica gel to the solution (typically 10-20% silver nitrate by weight of silica).[5]

    • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light with aluminum foil.

    • Activate the silica gel by heating in an oven at 100-120 °C for several hours. Cool in a desiccator before use.[5]

  • Column Packing:

    • Prepare a slurry of the silver nitrate-impregnated silica gel in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a nonpolar solvent system, such as a gradient of diethyl ether in hexane. The alkyne is expected to elute before the alkene due to the weaker interaction of the triple bond with the silver ions.[5]

    • Collect fractions and monitor their composition by TLC or GC-MS.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Methyl octadec-9-ynoate Distillation Vacuum Distillation Crude->Distillation DistilledProduct Distilled Product Distillation->DistilledProduct Analysis1 Purity Analysis (GC-MS, NMR) DistilledProduct->Analysis1 ColumnChrom Column Chromatography (Silica or Argentation) Analysis1->ColumnChrom Impure PureProduct High-Purity Product Analysis1->PureProduct  Pure ColumnChrom->PureProduct Impure Significant Impurities Remain Pure Purity Sufficient

Caption: General purification workflow for this compound.

TroubleshootingPurification Start Purification Issue Identified Decomposition Decomposition during Distillation? Start->Decomposition CoElution Co-elution in Chromatography? Decomposition->CoElution No Sol1 Improve Vacuum Use Short-Path Decomposition->Sol1 Yes Isomerization Isomerization Detected? CoElution->Isomerization No Sol2 Optimize Eluent Use Argentation Chrom. CoElution->Sol2 Yes Sol3 Neutralize Crude Use Neutral Silica Isomerization->Sol3 Yes End Purity Improved Isomerization->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Click Chemistry with Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with methyl octadec-9-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the click reaction of the hydrophobic molecule, this compound?

A1: Due to the long, nonpolar aliphatic chain of this compound, a single solvent system may not be sufficient. Co-solvents are often necessary to solubilize both the lipophilic alkyne and the potentially more polar azide counterpart, as well as the copper catalyst system.[1] A mixture of solvents is recommended. Common choices include THF/water, DMSO/water, or t-BuOH/water.[2][3] The ideal ratio will depend on the specific azide being used, but a good starting point is a 1:1 to 4:1 mixture of the organic solvent to water. For particularly challenging solubility issues, using a solvent system like DMF may be beneficial.[3]

Q2: Which copper catalyst and ligand combination is best suited for this reaction?

A2: The most common and convenient method for generating the active Cu(I) catalyst is by using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent, typically sodium ascorbate.[4][5] To stabilize the Cu(I) ion, prevent unwanted side reactions, and increase reaction efficiency, a ligand is crucial. For reactions in aqueous or semi-aqueous solvent systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[6][7] For reactions in more organic-dominant solvent mixtures, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a suitable alternative.[5][7]

Q3: How can I minimize the formation of byproducts, such as the homocoupling of this compound?

A3: Oxidative homocoupling of terminal alkynes is a common side reaction in CuAAC. To minimize this, it is important to use a slight excess of the reducing agent, sodium ascorbate, to maintain a reducing environment and keep the copper in its +1 oxidation state.[4] Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce the presence of oxygen, which contributes to oxidative side reactions.[1] Degassing the solvents prior to use is also a good practice.[8]

Q4: Is steric hindrance a significant issue with the long chain of this compound?

A4: While the long aliphatic chain of this compound does contribute to the molecule's bulk, steric hindrance is generally not a prohibitive factor for the CuAAC reaction, which is known for its high tolerance of various functional groups and steric bulk.[9] However, significant steric hindrance from both the alkyne and the azide partner can lead to a decrease in the reaction rate.[9][10] In such cases, optimizing the catalyst and ligand system, as well as potentially increasing the reaction temperature, can help to overcome this.

Q5: What are the recommended purification methods for the resulting triazole product?

A5: The triazole product formed from this compound will also be a large, lipophilic molecule. Simple extraction or precipitation may not be sufficient to remove unreacted starting materials, especially the structurally similar this compound, and catalyst residues. Chromatographic methods are therefore recommended. Reversed-phase flash chromatography is a powerful technique for separating non-polar compounds.[11] Standard silica gel chromatography can also be effective, with the appropriate eluent system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor solubility of reactants.2. Inactive catalyst.3. Insufficient reaction time or temperature.1. Adjust the solvent system. Try different co-solvents (THF, DMSO, DMF) and vary the organic/water ratio.[3][12]2. Use freshly prepared solutions of sodium ascorbate. Ensure the copper sulfate is fully dissolved. Consider using a more soluble Cu(I) source like CuBr or CuI, though these are more sensitive to oxidation.[5][7]3. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (e.g., 40-60 °C).[1]
Presence of a Green/Blue Precipitate Formation of insoluble Cu(II) species.This indicates oxidation of the Cu(I) catalyst. Add more sodium ascorbate. Ensure the reaction is well-stirred and under an inert atmosphere.[1]
Significant Amount of Alkyne Homocoupling Product 1. Presence of oxygen in the reaction mixture.2. Insufficient reducing agent.1. Degas all solvents and reagents thoroughly before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[8]2. Increase the amount of sodium ascorbate. A 5-10 fold excess relative to the copper catalyst is often recommended.[8]
Difficulty in Product Purification The product and starting material have similar polarities.Utilize high-resolution chromatographic techniques. Reversed-phase chromatography is often effective for separating lipophilic compounds.[11] Consider derivatizing the product to alter its polarity for easier separation if direct chromatography is unsuccessful.
Inconsistent Reaction Yields Variability in reagent quality or reaction setup.Use high-purity reagents. Ensure accurate measurement of all components, especially the catalyst and ligand. Standardize the reaction setup, including stirring speed and temperature control.

Experimental Protocols

General Protocol for CuAAC of this compound

This protocol provides a starting point for the click reaction. Optimization of specific parameters may be required depending on the azide used.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents: Tetrahydrofuran (THF) and deionized water (or other suitable co-solvent systems)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh for each reaction.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM solution of the THPTA or TBTA ligand in a suitable solvent (water for THPTA, DMSO or THF for TBTA).

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1 equivalent) and the azide (1-1.2 equivalents) in a suitable solvent mixture (e.g., THF/water 4:1).

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Addition of Catalyst Components:

    • While maintaining the inert atmosphere, add the ligand solution (0.1 equivalents).

    • Add the CuSO₄ solution (0.05 equivalents).

    • Finally, add the freshly prepared sodium ascorbate solution (0.5 equivalents) to initiate the reaction. A color change is often observed.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the catalyst and water-soluble reagents.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel or reversed-phase) to obtain the pure triazole product.

Visualizing the Workflow

Below is a diagram illustrating the general experimental workflow for the CuAAC reaction.

G Experimental Workflow for CuAAC of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) add_catalyst Add Ligand, CuSO4, and Sodium Ascorbate prep_reagents->add_catalyst dissolve_reactants Dissolve this compound and Azide in Solvent degas Degas Reaction Mixture dissolve_reactants->degas degas->add_catalyst react Stir at Room Temperature (2-24h) add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Triazole Product purify->product

Caption: General workflow for the CuAAC of this compound.

This diagram outlines the key steps from reagent preparation to the final purified product.

Signaling Pathway of Copper Catalysis

The following diagram illustrates the catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition.

G Catalytic Cycle of CuAAC CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide [Cu(I)]-C≡C-R1 CuI->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Metallacycle->CuI Regeneration Triazole_Product Triazole Product Metallacycle->Triazole_Product Protonolysis Proton_Source H+ Proton_Source->Metallacycle

Caption: Simplified catalytic cycle for the CuAAC reaction.

This diagram shows the key steps, including the reduction of Cu(II) to the active Cu(I) state, formation of the copper acetylide, and subsequent reaction with the azide to form the triazole product and regenerate the catalyst.

References

Technical Support Center: Method Refinement for Separating Methyl Octadec-9-ynoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for the separation of Methyl octadec-9-ynoate isomers. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful isomer separation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating positional isomers of this compound?

A1: The primary challenge lies in the subtle structural differences between positional isomers. As the triple bond shifts along the carbon chain, the physicochemical properties such as boiling point and polarity change only slightly, making them difficult to resolve using standard chromatographic techniques.[1][2] Achieving baseline separation often requires highly selective stationary phases and carefully optimized chromatographic conditions.

Q2: Which chromatographic technique is most suitable for separating this compound isomers?

A2: Gas chromatography (GC) with a highly polar capillary column is the most commonly employed and effective technique for separating fatty acid methyl ester (FAME) isomers, including those with triple bonds.[2][3] High-performance liquid chromatography (HPLC), particularly with a silver-ion (Ag+-HPLC) column, and supercritical fluid chromatography (SFC) also offer powerful alternatives with different selectivity.[4][5]

Q3: How does the position of the triple bond affect the elution order in gas chromatography?

A3: On polar GC columns, the retention time of FAME isomers is influenced by the position of the unsaturation. Generally, isomers with the triple bond closer to the methyl ester group elute earlier. As the triple bond moves towards the methyl end of the fatty acid chain, the molecule becomes less polar, leading to shorter retention times on polar stationary phases.[3]

Q4: Can derivatization improve the separation of this compound isomers?

A4: While this compound is already a methyl ester (a form of derivatization), further chemical modification is not typically required for GC analysis. However, for HPLC analysis, derivatization to form picolinyl esters can aid in the structural elucidation of positional isomers by mass spectrometry. For alkynes in general, derivatization can be employed to enhance detectability, especially in HPLC with UV detection, by introducing a chromophore.[6]

Q5: What is the role of mass spectrometry in the analysis of these isomers?

A5: Mass spectrometry (MS), particularly when coupled with GC (GC-MS), is crucial for the identification of isomers. While isomers may have very similar retention times, their mass spectra can exhibit subtle differences in fragmentation patterns, aiding in their structural confirmation.[7][8] Chemical ionization and tandem mass spectrometry (MS/MS) techniques can provide more detailed structural information.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound isomers.

Problem Potential Cause(s) Troubleshooting Steps
Poor Resolution / Co-elution of Isomers 1. Inappropriate GC column polarity.[2] 2. Suboptimal oven temperature program.[9] 3. Incorrect carrier gas flow rate.1. Column Selection: Use a highly polar cyanopropylsiloxane or ionic liquid capillary column for enhanced selectivity towards unsaturated isomers.[2][3] 2. Temperature Program: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 1-2°C/min) to increase the interaction of isomers with the stationary phase.[9] 3. Flow Rate: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best column efficiency (van Deemter plot).
Peak Tailing 1. Active sites in the GC inlet or column. 2. Sample overload.1. Inlet Maintenance: Deactivate the inlet liner or use a liner with glass wool. Trim the first few centimeters of the column. 2. Sample Concentration: Dilute the sample to avoid overloading the column.
Split Peaks 1. Improper injection technique. 2. Incompatibility between sample solvent and stationary phase. 3. Column installation issues.1. Injection: Use an autosampler for consistent injections. If injecting manually, ensure a fast and smooth plunger depression. 2. Solvent: Ensure the sample solvent is compatible with the stationary phase polarity. For splitless injections, the initial oven temperature should be about 20°C below the solvent's boiling point.[10] 3. Installation: Ensure the column is installed at the correct depth in the inlet and detector and that the column ends are cut cleanly.
Retention Time Instability 1. Leaks in the GC system. 2. Fluctuations in oven temperature or carrier gas pressure. 3. Column degradation.1. Leak Check: Perform a leak check of the entire GC system, including septa, fittings, and gas lines. 2. System Stability: Verify the stability of the oven temperature and carrier gas pressure controller. 3. Column Conditioning: Condition the column according to the manufacturer's instructions, especially if it's new or has been unused for a period.

Data Presentation

The separation of this compound positional isomers is highly dependent on the chromatographic conditions, particularly the polarity of the GC stationary phase. The following table provides a representative comparison of the expected elution order and Kovats retention indices on different types of GC columns.

Isomer (Triple Bond Position)Non-Polar Column (e.g., DB-1) Kovats Retention Index (RI)Polar Column (e.g., SP-2380) Expected Elution OrderIonic Liquid Column (e.g., SLB-IL111) Expected Elution Order
Methyl octadec-2-ynoateLower RI1 (Earliest)1 (Earliest)
Methyl octadec-3-ynoate22
............
This compound 2124 [11]IntermediateIntermediate
............
Methyl octadec-17-ynoateHigher RILast (Latest)Last (Latest)

Note: The Kovats Retention Index (RI) is a standardized measure of retention in gas chromatography.[12][13] On non-polar columns, the elution order generally follows the boiling point of the analytes.[14][15] On polar and ionic liquid columns, the separation is more influenced by the polarity and polarizability of the isomers, with isomers having the triple bond closer to the ester group generally eluting earlier due to reduced overall polarity.[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers on a Polar Capillary Column

This protocol provides a starting point for the separation of this compound positional isomers using a highly polar stationary phase.

1. Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Highly polar capillary column (e.g., SP-2560, CP-Sil 88, or SLB-IL111; 100 m x 0.25 mm I.D., 0.20 µm film thickness).

2. Sample Preparation:

  • If starting from the corresponding carboxylic acids, convert them to fatty acid methyl esters (FAMEs) using a standard procedure such as BF3-methanol or methanolic HCl.

  • Dissolve the FAME mixture in a suitable solvent (e.g., hexane or isooctane) to a final concentration of approximately 1 mg/mL.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1) or Splitless, depending on sample concentration.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp: 2°C/min to 240°C.

    • Final hold: Hold at 240°C for 10 min.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

4. Data Analysis:

  • Identify peaks based on their retention times and comparison with known standards if available.

  • Confirm isomer identity by analyzing the mass spectral fragmentation patterns. Characteristic fragments for methyl esters include the molecular ion (M+), [M-31]+ (loss of OCH3), and a base peak at m/z 74 (McLafferty rearrangement). Positional isomers may show subtle differences in the relative abundance of fragment ions resulting from cleavage around the triple bond.

Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This protocol is suitable for the fractionation of this compound isomers based on the interaction of the triple bond with silver ions.

1. Instrumentation and Columns:

  • HPLC system with a UV or evaporative light-scattering detector (ELSD).

  • Silver-ion column (e.g., ChromSpher 5 Lipids).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a non-polar solvent such as hexane with a small percentage of a polar modifier like acetonitrile or isopropanol.[4]

  • A typical starting mobile phase could be 99.8:0.2 (v/v) hexane:acetonitrile. The polarity can be adjusted by varying the percentage of the polar modifier to optimize separation.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 205 nm (if no chromophore is present, sensitivity will be low) or ELSD.

4. Elution:

  • Isomers with the triple bond located more centrally in the carbon chain will interact more strongly with the silver ions and thus have longer retention times. Isomers with the triple bond closer to either end of the molecule will elute earlier.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the separation and identification of this compound isomers.

Isomer_Separation_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis and Identification Start Sample containing This compound isomers Derivatization Derivatization (if necessary, e.g., to FAMEs) Dilution Dilution in appropriate solvent Derivatization->Dilution GC Gas Chromatography (GC) - Polar Column Dilution->GC HPLC Silver-Ion HPLC (Ag+-HPLC) Dilution->HPLC SFC Supercritical Fluid Chromatography (SFC) Dilution->SFC Detection Detection (FID, MS, ELSD) GC->Detection HPLC->Detection SFC->Detection Data_Processing Data Processing - Retention Time Analysis - Peak Integration Detection->Data_Processing Identification Isomer Identification - Mass Spectral Library Search - Fragmentation Pattern Analysis Data_Processing->Identification Result Separated and Identified Isomers Identification->Result

Caption: General workflow for the separation and identification of this compound isomers.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Methyl octadec-9-ynoate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a long-chain fatty acid methyl ester. Its molecular structure is dominated by a long, 18-carbon hydrocarbon chain, which is non-polar and therefore hydrophobic (water-repelling). This inherent hydrophobicity is the primary reason for its very low solubility in polar solvents like water and aqueous buffers. While the methyl ester group provides a small degree of polarity, it is insufficient to overcome the lipophilic nature of the long hydrocarbon tail.

Q2: What is the expected aqueous solubility of this compound?

Q3: When I add this compound directly to my aqueous buffer, it forms an oily layer or a cloudy suspension. What is happening?

This is the expected behavior for a hydrophobic compound like this compound when introduced into an aqueous environment. Instead of forming a clear, homogenous solution, it will phase-separate. This can manifest as:

  • An oily film on the surface of the buffer.

  • A cloudy or milky appearance due to the formation of a fine emulsion.

  • The compound adsorbing to the surfaces of the container.

This indicates that the compound has not dissolved and a proper solubilization strategy is required for your experiments.

Q4: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. The choice of solvent will depend on the specific requirements of your experiment, but common choices include dimethyl sulfoxide (DMSO) and ethanol.

Troubleshooting Guide

This guide provides systematic approaches to overcome solubility issues with this compound in your experimental workflow.

Initial Preparation: Creating a High-Concentration Stock Solution

The first critical step is to create a concentrated stock solution in an appropriate organic solvent. This stock can then be diluted into your aqueous buffer to the final desired concentration.

Recommended Solvents for Stock Solution:

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMWidely used and compatible with many cell-based assays at low final concentrations.
Ethanol (Absolute)10-50 mMA good alternative to DMSO, particularly if DMSO interferes with the assay.

Experimental Protocol: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a suitable microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the target stock concentration.

  • Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: The final stock solution should be a clear, particle-free liquid.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Working Solution Preparation: Dilution into Aqueous Buffer

The primary challenge lies in diluting the organic stock solution into your aqueous experimental buffer without precipitation.

Key Consideration: The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 0.5% (v/v) for DMSO in cell-based assays, to avoid solvent-induced artifacts and toxicity.[2]

Troubleshooting Workflow for Aqueous Dilution

Caption: A troubleshooting workflow for preparing aqueous solutions of this compound.

Option 1: Optimizing the Dilution Technique

Before exploring more complex formulations, optimizing the dilution method itself can often resolve precipitation issues.

Experimental Protocol: Optimized Dilution

  • Warm Buffer: Gently warm your aqueous buffer to the experimental temperature.

  • Vigorous Mixing: While vigorously vortexing or stirring the aqueous buffer, add the required volume of the organic stock solution dropwise and slowly.

  • Serial Dilution: For very high final concentrations, consider a serial dilution approach. First, dilute the stock into a small volume of buffer, and then add this intermediate dilution to the final volume.

Option 2: Utilizing Surfactants (Detergents)

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

Commonly Used Surfactants in Biological Assays:

SurfactantTypical Working ConcentrationConsiderations
Tween® 20 / Tween® 800.01 - 0.1% (v/v)Non-ionic and generally well-tolerated in many assays. Can interfere with cell membranes at higher concentrations.
Pluronic® F-680.01 - 0.1% (w/v)A non-ionic block copolymer often used to reduce shear stress in cell culture.
CHAPS0.1 - 1% (w/v)A zwitterionic detergent, useful in some biochemical assays.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer.

  • Add Surfactant to Buffer: Add the surfactant stock to your final aqueous buffer to achieve the desired working concentration.

  • Introduce Compound: While vortexing the surfactant-containing buffer, add the this compound organic stock solution dropwise.

Option 3: Cyclodextrin-based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD)Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a popular choice.
Methyl-β-cyclodextrin (M-β-CD)Often used in cell biology to manipulate cholesterol levels.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer. Gentle heating may be required to fully dissolve some cyclodextrins.

  • Add Compound: Add the this compound (either neat or as a concentrated solution in a minimal amount of a volatile organic solvent like ethanol) to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound is visible, filter the solution through a 0.22 µm filter to remove any precipitate.

Signaling Pathway Visualization: A Hypothetical Example

In many research contexts, this compound may be investigated for its effects on cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be modulated by a lipid-soluble molecule.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Membrane Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Target Gene TF->Gene regulates transcription Methyl_octadec_9_ynoate Methyl octadec-9-ynoate Methyl_octadec_9_ynoate->Receptor

References

Technical Support Center: Catalyst Selection for Efficient Methyl octadec-9-ynoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis involving Methyl octadec-9-ynoate. It provides comprehensive guidance on catalyst selection, detailed troubleshooting for common experimental issues, and standardized protocols for achieving efficient and selective reactions, particularly focusing on the semi-hydrogenation to Methyl (9Z)-octadecenoate.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the semi-hydrogenation of this compound, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Issue Potential Cause(s) Recommended Solutions
Why is there low or no conversion of my this compound? 1. Inactive Catalyst: Improper preparation, storage, or handling can lead to catalyst deactivation. 2. Insufficient Hydrogen: Low hydrogen pressure or a leak in the reaction setup. 3. Low Reaction Temperature: The reaction may not have sufficient thermal energy to proceed at an appreciable rate.1. Catalyst Verification: Ensure the catalyst is freshly prepared or has been stored under an inert atmosphere. For Lindlar's catalyst, verify the poisoning step was executed correctly. For P-2 Nickel, ensure it is generated under strictly anaerobic conditions. 2. Hydrogen Supply Check: Confirm a constant and positive hydrogen pressure (typically 1 atm is sufficient) and inspect all connections for leaks. 3. Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
What leads to the over-hydrogenation of my product to Methyl octadecanoate? 1. Catalyst is Too Active: The catalyst's activity is not sufficiently attenuated, leading to the hydrogenation of the alkene product. 2. Excessive Reaction Time: Allowing the reaction to proceed long after the consumption of the starting alkyne.1. Catalyst Modification: For Lindlar's catalyst, increase the amount of quinoline to further "poison" the palladium.[1] For P-2 Nickel, consider reducing the catalyst loading. 2. Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed.
Why am I observing poor cis-(Z) selectivity and formation of the trans-(E) isomer? 1. Isomerization: Reaction conditions may be promoting the isomerization of the desired cis-alkene to the more thermodynamically stable trans-alkene. 2. Non-selective Catalyst: The chosen catalyst may not be optimal for syn-hydrogenation.1. Condition Control: Avoid high reaction temperatures and prolonged reaction times. Ensure the reaction medium is free from acidic or basic impurities that could catalyze isomerization. 2. Catalyst Choice: Utilize catalysts known for high cis-selectivity, such as Lindlar's catalyst or P-2 Nickel, which facilitate syn-addition of hydrogen.
My catalyst appears to deactivate during the reaction. What could be the cause? 1. Impurities: The substrate or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. 2. Sintering: At elevated temperatures, catalyst nanoparticles can agglomerate, reducing the active surface area.1. Purification: Ensure high purity of this compound and use anhydrous, high-purity solvents. 2. Temperature Management: Operate at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is most effective for the selective semi-hydrogenation of this compound to Methyl (9Z)-octadecenoate? A1: For achieving high yields of the cis-(Z) isomer, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) and P-2 Nickel catalyst (a nickel-boride complex) are highly recommended.[1] These catalysts are specifically designed to be selective for the reduction of alkynes to cis-alkenes.

Q2: What are the main differences between Lindlar's catalyst and P-2 Nickel for this reaction? A2: The primary distinction lies in their composition and preparation. Lindlar's catalyst is a palladium-based heterogeneous catalyst that is "poisoned" with lead to reduce its activity.[1] P-2 Nickel is a lead-free alternative that is typically prepared in situ from a nickel salt and sodium borohydride. Both are effective for producing cis-alkenes.

Q3: Is it possible to reuse these catalysts? A3: Lindlar's catalyst, being a solid, can be recovered by filtration and potentially reused, though its activity and selectivity might diminish over subsequent runs. P-2 Nickel is generated in the reaction vessel and is generally not recovered for reuse.

Q4: What is the function of quinoline in the Lindlar hydrogenation? A4: Quinoline acts as a catalyst poison. It selectively blocks the most active sites on the palladium surface, which prevents the over-hydrogenation of the newly formed alkene to an alkane, thus enhancing the selectivity for the desired semi-hydrogenation product.[1]

Q5: How can I effectively monitor the reaction to avoid over-hydrogenation? A5: Regular monitoring is crucial. Small aliquots of the reaction mixture can be analyzed by TLC to qualitatively track the disappearance of the starting material or by GC for a quantitative assessment of conversion and product distribution.

Data Presentation

Quantitative data for the semi-hydrogenation of this compound is not widely available. The tables below present data for the hydrogenation of a structurally similar alkyne, methyl santalbate (methyl 11-trans-octadecen-9-ynoate), and a shorter chain alkyne, methyl 2-nonynoate, to provide a comparative performance overview.

Table 1: Performance Data for Lindlar's Catalyst in Alkyne Semi-Hydrogenation

SubstrateSolventTemperature (°C)H₂ Pressure (atm)Yield (%)Z:E RatioReference
Methyl santalbateHexaneRoom Temperature165-75>95:5[1]
Methyl 2-nonynoate---High>95:5[2]

Table 2: General Performance of P-2 Nickel Catalyst in Alkyne Semi-Hydrogenation

SubstrateSolventTemperature (°C)H₂ Pressure (atm)Yield (%)cis:trans Ratio
Generic Internal AlkynesEthanolRoom Temperature1High>95:5

Experimental Protocols

Protocol 1: Semi-Hydrogenation using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline

  • Anhydrous solvent (e.g., ethyl acetate or hexane)

  • Hydrogen gas supply (balloon or cylinder)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen anhydrous solvent.

  • Add Lindlar's catalyst (typically 5-10 mol% with respect to the substrate).

  • Add quinoline (typically 1-2 equivalents with respect to the catalyst).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress by TLC or GC.

  • Upon completion, purge the flask with inert gas.

  • Remove the catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Semi-Hydrogenation using P-2 Nickel Catalyst

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol (95%)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Add nickel(II) acetate tetrahydrate to a round-bottom flask under an inert atmosphere.

  • Add ethanol to the flask.

  • In a separate flask, prepare a solution of sodium borohydride in ethanol.

  • With vigorous stirring, add the sodium borohydride solution dropwise to the nickel acetate suspension. A black precipitate of the P-2 Nickel catalyst will form.

  • Introduce the this compound to the reaction mixture.

  • Replace the inert atmosphere with hydrogen gas (as described in Protocol 1).

  • Stir the reaction mixture at room temperature, monitoring by TLC or GC.

  • Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.

  • Evaporate the solvent from the filtrate to obtain the product.

Mandatory Visualizations

Catalyst_Selection_Pathway Start Objective: Efficient synthesis of Methyl (9Z)-octadecenoate Decision Select Catalyst for cis-Alkene Synthesis Start->Decision Lindlar Option 1: Lindlar's Catalyst Decision->Lindlar Considerations: Toxicity vs. Convenience P2_Nickel Option 2: P-2 Nickel Catalyst Decision->P2_Nickel Considerations: In-situ prep vs. Lead-free Lindlar_Adv Advantage: - High Selectivity - Commercially Available Lindlar->Lindlar_Adv Lindlar_Disadv Disadvantage: - Contains Toxic Lead Lindlar->Lindlar_Disadv Proceed Proceed to Experimental Protocol Lindlar->Proceed P2_Nickel_Adv Advantage: - High Selectivity - Lead-Free P2_Nickel->P2_Nickel_Adv P2_Nickel_Disadv Disadvantage: - Requires in-situ preparation P2_Nickel->P2_Nickel_Disadv P2_Nickel->Proceed

Caption: Decision pathway for selecting a catalyst for cis-alkene synthesis.

Experimental_Workflow Start Start: Prepare Reactants and Solvent Catalyst_Prep Catalyst Preparation/ Addition Start->Catalyst_Prep Reaction_Setup Reaction Setup under Inert Atmosphere Catalyst_Prep->Reaction_Setup Hydrogenation Introduce Hydrogen Gas & Begin Stirring Reaction_Setup->Hydrogenation Monitoring Monitor Reaction Progress (TLC/GC) Hydrogenation->Monitoring Monitoring->Hydrogenation Reaction Incomplete Workup Reaction Workup: Catalyst Filtration Monitoring->Workup Reaction Complete Isolation Product Isolation: Solvent Evaporation Workup->Isolation End End: Pure Methyl (9Z)-octadecenoate Isolation->End

Caption: General experimental workflow for catalytic semi-hydrogenation.

References

Technical Support Center: Minimizing Oxidative Degradation of Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl octadec-9-ynoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing oxidative degradation and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound, an unsaturated fatty acid methyl ester, is oxidation of the carbon-carbon triple bond. While alkynes are generally less reactive to oxidation than alkenes, they can undergo oxidative cleavage over time, especially when exposed to oxygen, light, heat, and catalytic metal ions.[1][2] This process can lead to the formation of various degradation products, which can compromise the purity and integrity of the compound.

Q2: What are the expected degradation products of this compound?

A2: Oxidative cleavage of the internal triple bond in this compound will break the molecule at that position. This process, when it goes to completion, typically yields two carboxylic acid molecules.[1][3][4] In this specific case, the expected degradation products would be nonanoic acid and methyl 9-oxononanoate .[5][6] Under certain conditions, intermediate products like 1,2-diketones may also be formed.[3]

Q3: What are the ideal storage conditions to minimize degradation?

A3: To minimize oxidative degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or ideally at -80°C for long-term stability.[7][8]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Container: Use high-quality, clean glass vials with Teflon-lined caps to prevent contamination with catalytic metals.

Q4: Is the use of antioxidants recommended for storing this compound?

A4: Yes, for long-term storage or for applications that are highly sensitive to oxidation byproducts, the addition of an antioxidant is recommended. Synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used to stabilize unsaturated fatty acid esters.[9][10] A typical concentration would be in the range of 100-1000 ppm.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my GC/HPLC chromatogram.

  • Question: My chromatogram of a stored this compound sample shows several unexpected peaks that were not present in the fresh sample. What could be the cause?

  • Answer: Unexpected peaks are often indicative of degradation.

    • Possible Cause 1: Oxidative Degradation. The additional peaks could be the degradation products previously mentioned (nonanoic acid, methyl 9-oxononanoate) or other intermediates.

      • Solution: Confirm the identity of the peaks using GC-MS by comparing their mass spectra to library data or known standards. To prevent this, ensure you are following the ideal storage conditions (low temperature, inert atmosphere, protection from light). Prepare fresh solutions for critical experiments.

    • Possible Cause 2: Contamination. Peaks could arise from contaminants in the solvent, glassware, or from the vial's cap or septa.

      • Solution: Run a blank injection of your solvent to check for impurities. Ensure all glassware is scrupulously clean. Use high-quality solvents and vials with chemically inert caps.[11]

    • Possible Cause 3: Incomplete Derivatization (if applicable). If you are analyzing the parent fatty acid and have derivatized it to the methyl ester, some unexpected peaks could be due to an incomplete reaction or side reactions.

      • Solution: Review and optimize your derivatization protocol to ensure complete conversion to the methyl ester.[11][12]

Issue 2: I am observing a decrease in the peak area of my main compound over time.

  • Question: When I re-analyze my stock solution of this compound after some time, the peak area for the compound is consistently lower. Why is this happening?

  • Answer: A progressive decrease in the peak area of the main compound is a strong indicator of degradation.

    • Solution:

      • Perform a Stability Study: Conduct a systematic stability study of your compound in the specific solvent and storage conditions you are using. This involves analyzing aliquots at regular time intervals to quantify the rate of degradation.

      • Aliquot Samples: To minimize degradation from repeated freeze-thaw cycles and exposure to air, aliquot your stock solution into smaller, single-use vials upon receipt.

      • Re-evaluate Storage Conditions: If degradation is rapid, consider storing your compound at a lower temperature (e.g., -80°C instead of -20°C) and ensure the inert gas seal is effective.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C (short-term) or -80°C (long-term)Significantly slows down the rate of chemical reactions, including oxidation.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in the oxidative degradation process.
Light Protection from Light (Amber Vial)Light can provide the energy to initiate and propagate free-radical chain reactions.
Container Glass Vial with Teflon-lined CapMinimizes the risk of contamination from plasticizers or catalytic metals.
Form As a neat oil or in a dry, aprotic solventStoring in solution can offer some protection, but ensure the solvent is of high purity and anhydrous.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of this compound under oxidative stress.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • High-purity solvent (e.g., acetonitrile or hexane)

  • Glass vials with Teflon-lined caps

  • HPLC or GC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen solvent.

  • In a clean glass vial, mix a known volume of the stock solution with the 3% H₂O₂ solution. The ratio may need to be optimized, but a 1:1 ratio is a good starting point.

  • Maintain the mixture at room temperature.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the reaction if necessary (e.g., by dilution with mobile phase or addition of a reducing agent like sodium bisulfite).

  • Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to monitor the decrease of the parent compound and the formation of degradation products.[13][14][15]

Protocol 2: GC-MS Analysis for Quantification of Degradation

Objective: To separate and quantify this compound and its primary degradation products.

Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.[11][16]

  • Column: A mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is a good starting point.[17]

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-550.

Sample Preparation:

  • Extraction: If your sample is in an aqueous matrix, perform a liquid-liquid extraction into a nonpolar solvent like hexane or heptane.

  • Dilution: Dilute the sample in the chosen solvent to an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

Data Analysis:

  • Identify the peak for this compound and any degradation products based on their retention times and mass spectra.

  • Quantify the compounds by creating a calibration curve using certified reference standards for each analyte.

Visualizations

Oxidative_Degradation_Pathway cluster_conditions Initiating Factors Oxygen Oxygen Oxidative_Cleavage Oxidative_Cleavage Oxygen->Oxidative_Cleavage Light Light Light->Oxidative_Cleavage Heat Heat Heat->Oxidative_Cleavage Metal_Ions Metal_Ions Metal_Ions->Oxidative_Cleavage Methyl_octadec_9_ynoate Methyl_octadec_9_ynoate Methyl_octadec_9_ynoate->Oxidative_Cleavage Nonanoic_Acid Nonanoic_Acid Oxidative_Cleavage->Nonanoic_Acid Methyl_9_oxononanoate Methyl_9_oxononanoate Oxidative_Cleavage->Methyl_9_oxononanoate Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_Blank Peak in Solvent Blank? Start->Check_Blank Contamination Source is Solvent or System Contamination Check_Blank->Contamination Yes Degradation Peak is Likely a Degradation Product Check_Blank->Degradation No Action_Contamination Use High-Purity Solvents Clean Glassware & System Contamination->Action_Contamination Action_Degradation Confirm Identity (MS) Review Storage Conditions Use Fresh Sample Degradation->Action_Degradation

References

Technical Support Center: Derivatization of Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Methyl octadec-9-ynoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful derivatization of this unique fatty acid methyl ester for chromatographic analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound.

Question 1: Why is the peak for my derivatized this compound small, while I see a large, tailing peak for the underivatized compound in my chromatogram?

Answer: This is a classic indication of incomplete derivatization. The presence of a polar functional group, such as a carboxylic acid that may have formed from the hydrolysis of the methyl ester, can interact strongly with the chromatography column, leading to poor peak shape and inaccurate quantification.[1]

  • Potential Cause: Presence of Water

    • Derivatization reagents, especially silylating agents and acid catalysts, are highly sensitive to moisture.[1][2] Water in your sample or solvents can react with the reagent, reducing its effectiveness.

    • Solution: Ensure all glassware is meticulously dried. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be thoroughly dried before adding the derivatization reagent, for instance, by lyophilization or under a stream of nitrogen.[1]

  • Potential Cause: Insufficient Reagent

    • The quantity of your derivatization reagent may be inadequate to react with the entire amount of analyte present.

    • Solution: Try increasing the molar excess of the derivatization reagent. A general guideline for silylating reagents is to use at least a 2:1 molar ratio of the reagent to active hydrogens.

  • Potential Cause: Suboptimal Reaction Conditions

    • The reaction time or temperature may not be sufficient for the derivatization to reach completion.[1]

    • Solution: To determine the optimal derivatization time, you can analyze aliquots of a sample at different time points. Plot the peak area against the derivatization time; the minimum effective time is where the peak area no longer increases.[2] If you suspect incomplete derivatization, consider increasing the reaction temperature or using a catalyst.[2]

Question 2: I am observing multiple peaks in my chromatogram for a single this compound standard. What is the likely cause?

Answer: The appearance of multiple peaks from a single standard can be due to side reactions or the presence of isomers.

  • Potential Cause: Isomerization

    • Some derivatization methods, particularly those using harsh acidic or basic conditions, have the potential to cause isomerization of the triple bond in this compound.

    • Solution: Opt for milder derivatization methods. For instance, some acid-catalyzed methods are known to have a lower potential for isomerization compared to others.[3]

  • Potential Cause: Side Reactions with the Alkyne Group

    • The triple bond in this compound is a reactive functional group. Depending on the derivatization reagent and conditions, unintended reactions at the alkyne site may occur.

    • Solution: Carefully select a derivatization reagent that is specific to the functional group you are targeting (e.g., a carboxylic acid if the ester is hydrolyzed) and is known to be inert towards alkynes under the reaction conditions.

Question 3: My chromatogram has a high and noisy baseline after derivatization. How can I resolve this?

Answer: A high and noisy baseline is often caused by an excess of the derivatization reagent being injected into the chromatograph.[1]

  • Potential Cause: Excess Derivatization Reagent

    • Injecting a large excess of the derivatization reagent, such as a silylating agent, can lead to a rising baseline and noise.[1]

    • Solution: After the derivatization reaction is complete, gently evaporate the excess reagent under a stream of nitrogen before reconstituting the sample in your injection solvent. Be cautious not to evaporate your derivatized analyte.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?

A1: While this compound is more volatile than its corresponding carboxylic acid, derivatization may still be necessary if the methyl ester has been hydrolyzed to the free fatty acid. Free fatty acids are highly polar and tend to exhibit poor peak shapes in GC analysis due to their tendency to form hydrogen bonds.[2] Derivatization to a less polar ester, such as a methyl ester, increases volatility and thermal stability, leading to improved chromatographic performance.[2][3]

Q2: What are the most common derivatization methods for fatty acids that could be applied to this compound (after hydrolysis)?

A2: The most common methods involve esterification of the carboxylic acid. These include acid-catalyzed esterification using reagents like 14% boron trifluoride in methanol (BF3-Methanol) or methanolic HCl, and base-catalyzed methods.[3] Silylation, which converts the carboxylic acid to a trimethylsilyl (TMS) ester using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another widely used technique.

Q3: How should I store my derivatization reagents?

A3: It is crucial to adhere strictly to the storage conditions recommended by the manufacturer, as some reagents are susceptible to degradation.[2] Many derivatization reagents are sensitive to moisture and should be stored in a desiccator or under an inert atmosphere.[2]

Quantitative Data Summary

The choice of derivatization method can influence the recovery and precision of your analysis. The following tables summarize comparative data for different derivatization methods on other fatty acids, which can serve as a useful reference.

Table 1: Comparison of Acid-Catalyzed Derivatization Methods for Fatty Acids

Parameter1.09 M Methanolic HCl14% BF3 in MethanolReference
Total Fatty Acid Concentration Similar (P = 0.96)Similar (P = 0.96)[3]
Potential for Isomerization LowerHigher potential for partial isomerization[3]
Cost More cost-effectiveHigher cost[3]

Table 2: Comparison of Base-Catalyzed and Combined Derivatization Methods for Fatty Acids

ParameterKOCH3/HCl MethodTMS-DM MethodReference
Recovery of Unsaturated FAs 84% to 112%90% to 106%[3]

Experimental Protocols

The following are detailed protocols for common derivatization methods that can be adapted for this compound, particularly after hydrolysis to the free fatty acid.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This method is suitable for converting free fatty acids to their corresponding fatty acid methyl esters (FAMEs).

  • Sample Preparation: Place 1-10 mg of your dried lipid extract into a screw-cap glass tube.[3]

  • Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent to the tube.[3]

  • Reaction: Tightly cap the tube and heat at 80-100°C for 45-60 minutes.[1]

  • Cooling: Cool the tube to room temperature.[3]

  • Extraction: Add 1 mL of hexane and 1 mL of a saturated NaCl solution to the tube.[3]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the upper hexane layer. Allow the layers to separate.[3]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. You can add a small amount of anhydrous Na2SO4 to remove any residual water.[2][3]

  • Analysis: The sample is now ready for injection into the GC-MS.[3]

Protocol 2: Esterification using Methanolic HCl

This is another common acid-catalyzed method for FAME preparation.

  • Sample Preparation: Place your dried sample into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of methanolic HCl to the tube.[3]

  • Reaction: Tightly cap the tube and heat at 100°C for 1-1.5 hours or at 45°C overnight.[3][4]

  • Cooling: Cool the reaction mixture to room temperature.[3]

  • Extraction: Add 1 mL of hexane and 1 mL of water to the tube.[3]

  • Phase Separation: Vortex the tube to extract the FAMEs into the hexane layer and allow the phases to separate.[3]

  • Collection: Transfer the upper hexane layer to a clean vial for analysis.[3]

Visualizations

experimental_workflow General Derivatization Workflow sample_prep Sample Preparation (e.g., drying, weighing) derivatization Derivatization (e.g., with BF3-Methanol) sample_prep->derivatization Add derivatization reagent extraction Liquid-Liquid Extraction (e.g., with Hexane) derivatization->extraction Quench reaction & add extraction solvent analysis GC-MS Analysis extraction->analysis Inject organic layer

Caption: General workflow for the derivatization of this compound.

troubleshooting_workflow Troubleshooting Incomplete Derivatization action_node action_node start Incomplete Derivatization Observed? check_water Presence of Water? start->check_water check_reagent Sufficient Reagent? check_water->check_reagent No dry_sample Dry Sample/Solvents Thoroughly check_water->dry_sample Yes check_conditions Optimal Conditions? check_reagent->check_conditions Yes increase_reagent Increase Reagent Molar Excess check_reagent->increase_reagent No optimize_time_temp Optimize Reaction Time/Temperature check_conditions->optimize_time_temp No

References

dealing with steric hindrance in Methyl octadec-9-ynoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl Octadec-9-ynoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this long-chain fatty acid ester.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during key reactions with this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental reaction for forming carbon-carbon bonds between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1] However, steric hindrance from the long alkyl chain can present challenges.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Catalyst Inactivity/Decomposition - Ensure anaerobic conditions, as oxygen can deactivate the palladium catalyst.[2] - Use fresh, high-quality palladium and copper catalysts. - Consider using more robust ligands that are both bulky and electron-rich to stabilize the catalytic complex.[3]
Steric Hindrance - Employ a less sterically hindered palladium catalyst or a catalyst with a smaller ligand. - Increase the reaction temperature to overcome the activation energy barrier, but monitor for substrate decomposition.
Poor Solubility of Reactants - Choose a solvent system in which all reactants are fully soluble at the reaction temperature. Common solvents include toluene, DMF, and THF.
Incorrect Base - The choice of base is crucial. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. The base's steric bulk and basicity can influence reaction rates.[2]
Side Reactions (e.g., Glaser Coupling) - Minimize the concentration of the copper catalyst to reduce the likelihood of alkyne homocoupling.[4] - Running the reaction under copper-free conditions is also a viable strategy.[5]

Troubleshooting Workflow for Low Yield in Sonogashira Coupling

G Troubleshooting Low Yield in Sonogashira Coupling start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh catalyst/ligand Ensure inert atmosphere check_catalyst->solution_catalyst Issue Found check_reagents Assess Reagent Quality & Stoichiometry check_conditions->check_reagents Conditions OK solution_conditions Adjust temperature Change solvent Screen different bases check_conditions->solution_conditions Issue Found optimize Systematically Optimize Parameters check_reagents->optimize Reagents OK solution_reagents Use pure, dry reagents Verify stoichiometry check_reagents->solution_reagents Issue Found solution_catalyst->optimize solution_conditions->optimize solution_reagents->optimize

Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.

Hydrogenation Reactions

Hydrogenation of the alkyne in this compound can be controlled to yield the corresponding alkene (methyl oleate or methyl elaidate) or the fully saturated alkane (methyl stearate).

Problem: Poor Selectivity in Partial Hydrogenation to the Alkene

Potential CauseSuggested Solution
Over-hydrogenation - Use a less active catalyst (e.g., Lindlar's catalyst) which is poisoned to prevent complete saturation. - Carefully monitor the reaction progress and stop it once the desired amount of hydrogen has been consumed.
Incorrect Catalyst Choice - For cis-alkene (methyl oleate) formation, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is standard. - For trans-alkene (methyl elaidate) formation, a dissolving metal reduction (e.g., sodium in liquid ammonia) is typically used.
Isomerization of the Double Bond - Lower reaction temperatures and pressures can help minimize double bond migration.

Problem: Catalyst Deactivation

Potential CauseSuggested Solution
Poisoning - Ensure reactants and solvents are free from impurities like sulfur or nitrogen compounds which can poison noble metal catalysts.[6]
Sintering - Avoid excessively high reaction temperatures which can cause metal nanoparticles on the support to agglomerate, reducing the active surface area.[7]
Fouling - High molecular weight byproducts can coat the catalyst surface. Washing the catalyst with a suitable solvent may regenerate it.[6]

Catalyst Deactivation Pathways

G Catalyst Deactivation Pathways in Hydrogenation active_catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur, Nitrogen) active_catalyst->poisoning Chemical sintering Sintering (High Temperature) active_catalyst->sintering Thermal fouling Fouling (Polymer Deposition) active_catalyst->fouling Mechanical deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst sintering->deactivated_catalyst fouling->deactivated_catalyst

Caption: Common mechanisms leading to catalyst deactivation in hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: How can I improve the yield of my Sonogashira coupling reaction with this compound?

A1: To improve yields, consider the following:

  • Catalyst and Ligand: Use a highly active palladium catalyst and consider screening different phosphine ligands. Bulky, electron-rich ligands can sometimes improve performance with sterically demanding substrates.[8]

  • Solvent and Base: Ensure your reactants are fully soluble. A combination of a non-polar solvent like toluene with an amine base such as triethylamine is a good starting point.[9]

  • Temperature: Gradually increasing the reaction temperature can help overcome steric hindrance, but be mindful of potential side reactions or decomposition.

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can lead to homocoupling of the alkyne.[4] If this is an issue, consider a copper-free protocol.[5]

Q2: What is the best way to achieve selective partial hydrogenation of this compound to methyl oleate (the cis-alkene)?

A2: For selective hydrogenation to the cis-alkene, the use of a poisoned catalyst is crucial. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the standard choice. The reaction should be carefully monitored by techniques like GC or TLC to stop it once the starting material is consumed to prevent over-hydrogenation to methyl stearate.

Q3: My hydrogenation reaction is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity?

A3: The stereochemical outcome of hydrogenation is highly dependent on the catalyst and reaction conditions. For high cis-selectivity, ensure your Lindlar's catalyst is properly prepared and not overly active. For high trans-selectivity, dissolving metal reductions (like Na in liquid NH₃) are more appropriate than catalytic hydrogenation.

Q4: I am observing catalyst deactivation in my reactions. What are the common causes and how can I prevent it?

A4: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in your starting materials or solvents can irreversibly bind to the catalyst's active sites.[6] Purifying your reagents can mitigate this.

  • Fouling: Polymeric byproducts can block the catalyst surface.[6] Using milder reaction conditions might prevent their formation.

  • Leaching: The active metal can dissolve into the reaction mixture.[6] This is more common with heterogeneous catalysts in liquid-phase reactions. Ensuring the metal is well-anchored to the support is important.

Quantitative Data Summary

The following tables provide typical ranges for key parameters in the reactions of this compound and similar long-chain alkynes.

Table 1: Sonogashira Coupling of Long-Chain Alkynes with Aryl Halides

ParameterTypical RangeNotes
Palladium Catalyst Loading0.5 - 5 mol%Lower loadings are possible with highly active catalysts.
Copper(I) Co-catalyst Loading1 - 10 mol%Can be omitted in copper-free protocols.
Base (e.g., TEA, DIPEA)2 - 5 equivalentsExcess base is typically required.
Reaction Temperature25 - 100 °CHigher temperatures may be needed for less reactive halides.
Reaction Time2 - 24 hoursMonitored by TLC or GC until starting material is consumed.
Yield60 - 95%Highly dependent on substrates and reaction conditions.

Table 2: Partial Hydrogenation of this compound

ParameterTypical ValueNotes
CatalystLindlar's CatalystFor cis-alkene formation.
Catalyst Loading5 - 10 wt%Relative to the substrate.
Hydrogen Pressure1 - 4 atmHigher pressures can lead to over-hydrogenation.
Reaction Temperature25 - 50 °CTo maintain selectivity.
Reaction Time1 - 6 hoursMonitored by hydrogen uptake or chromatography.
Selectivity for cis-alkene> 95%With a properly prepared catalyst and careful monitoring.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or THF) and an amine base (e.g., triethylamine, 3.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Partial Hydrogenation of this compound to Methyl (Z)-octadec-9-enoate (Methyl Oleate)

  • To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent (e.g., ethyl acetate or hexane).

  • Add Lindlar's catalyst (5-10 wt% of the substrate).

  • Seal the flask and purge it with hydrogen gas several times.

  • Pressurize the flask with hydrogen (e.g., to 1-2 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is no longer detectable.

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

References

Technical Support Center: Optimizing Storage to Prevent Degradation of Alkyne Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for alkyne lipid handling and storage. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of alkyne lipid reagents in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to prevent and identify lipid degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of alkyne lipid degradation during storage?

Alkyne lipids are susceptible to two main chemical degradation pathways:

  • Oxidation: The lipid component, especially if it contains double bonds (polyunsaturated fatty acids), is prone to peroxidation. This is a free-radical chain reaction initiated by oxygen that leads to the formation of hydroperoxides, which can then break down into secondary products like aldehydes and ketones.[1][2] This process can alter the lipid's structure and function. While the terminal alkyne group itself is relatively stable, the overall integrity of the molecule is compromised by the oxidation of the fatty acid chain.

  • Hydrolysis: Lipids containing ester bonds (e.g., phospholipids, triglycerides) can undergo hydrolysis, where the ester linkage is cleaved by water. This process is accelerated in aqueous solutions or by the presence of acids or bases.[3] Hydrolysis results in the formation of free fatty acids and the corresponding lysolipid, altering the properties of the original alkyne lipid.

Q2: What are the optimal storage conditions for alkyne lipids?

To minimize degradation, alkyne lipids should be stored under conditions that limit exposure to oxygen, light, and water. The ideal storage involves dissolving the lipid in a suitable organic solvent and maintaining it at low temperatures under an inert atmosphere.

Q3: How should I prepare and store my alkyne lipid stock solutions?

Proper preparation and storage of stock solutions are critical for longevity. Unsaturated lipids are particularly unstable when stored as dry powders because they can quickly absorb moisture, which promotes hydrolysis and oxidation.[4]

  • Solvent Selection: Use high-purity, peroxide-free organic solvents. Chloroform and methanol are common choices for a wide range of lipids.[5] For neutral lipids, less polar solvents like hexane can be used.[5] Ensure solvents are stored properly to prevent the formation of reactive impurities.

  • Inert Atmosphere: Before sealing the storage vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[4]

  • Container: Use glass vials with Teflon-lined caps. Avoid plastic containers for organic solutions, as plasticizers can leach into the solvent and contaminate your lipid.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[6]

  • Labeling and Documentation: Clearly label each aliquot with the lipid name, concentration, solvent, and date of preparation. Maintain a log to track the age and usage of your stock solutions.

Q4: How can I tell if my alkyne lipid has degraded?

Degradation may not always be visually apparent. However, you might observe:

  • Changes in Appearance: The solution may become cloudy or show precipitate. Unsaturated lipids stored as a powder might become gummy.[4]

  • Experimental Inconsistency: The most common sign is a decrease in experimental performance, such as a significant drop in signal intensity in click chemistry reactions, poor incorporation into cells, or unexpected biological effects.

  • Analytical Confirmation: The most reliable way to check for degradation is through analytical methods like Thin Layer Chromatography (TLC), which can reveal the presence of impurities or degradation products.

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for various forms of alkyne lipids. These are general guidelines, and for specific lipids, consulting the manufacturer's data sheet is always recommended.

Factor Recommendation Rationale
Temperature -20°C for short-to-medium term (1-6 months). -80°C for long-term (>6 months).Low temperatures slow down the rates of chemical reactions, including oxidation and hydrolysis.[6]
Form Dissolved in a suitable organic solvent.Storing as a dry powder, especially for unsaturated lipids, increases susceptibility to hygroscopicity and oxidation.[4]
Solvent High-purity, peroxide-free chloroform, methanol, or hexane.Provides a stable matrix and minimizes exposure to water. Purity is crucial to avoid introducing reactive contaminants.[5]
Atmosphere Inert gas (Argon or Nitrogen).Displaces oxygen, which is a key initiator of lipid peroxidation.[4]
Container Amber glass vial with a Teflon-lined cap.Protects from light, which can catalyze degradation, and prevents leaching of impurities from plastic.[4][6]
Handling Aliquot into single-use volumes. Avoid repeated freeze-thaw cycles.Minimizes temperature fluctuations and repeated exposure to atmospheric oxygen and moisture.[6]

Visualizing Degradation Pathways

The primary degradation pathways for alkyne lipids are oxidation and hydrolysis. The following diagram illustrates these processes.

AlkyneLipid Intact Alkyne Lipid (e.g., with PUFA chain) LipidPeroxylRadical Lipid Peroxyl Radical AlkyneLipid->LipidPeroxylRadical Oxidation Initiation HydrolysisProducts Hydrolysis Products (Free Fatty Acid + Lysolipid) AlkyneLipid->HydrolysisProducts Hydrolysis Oxygen Oxygen (O2) + Initiator (Light, Metal Ions) Oxygen->LipidPeroxylRadical Water Water (H2O) (Acid/Base Catalyst) Water->HydrolysisProducts LipidHydroperoxide Lipid Hydroperoxide (Primary Oxidation Product) LipidPeroxylRadical->LipidHydroperoxide Propagation SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) LipidHydroperoxide->SecondaryProducts Decomposition Start Low or No Click Signal CheckReagents Are other click reagents (azide probe, copper, ligand) fresh and validated? Start->CheckReagents CheckLipid Assess Alkyne Lipid Integrity (Perform QC TLC) CheckReagents->CheckLipid No ReplaceReagents Solution: Replace other reagents and repeat. CheckReagents->ReplaceReagents Yes TLCResult TLC shows single, sharp spot? CheckLipid->TLCResult DegradedLipid Problem: Alkyne lipid is likely degraded or hydrolyzed. TLCResult->DegradedLipid No (streaking/multiple spots) TroubleshootProtocol Problem: Lipid is intact. Troubleshoot other experimental parameters (e.g., cell permeability, incubation time, reagent concentration). TLCResult->TroubleshootProtocol Yes ReplaceLipid Solution: Use a fresh aliquot or new batch of alkyne lipid. DegradedLipid->ReplaceLipid

References

Validation & Comparative

A Comparative Guide to Alkyne Probes for Metabolic Labeling: Featuring Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of chemical biology and drug development, alkyne probes have emerged as indispensable tools for the elucidation of complex biological processes. Their utility in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allows for the specific and efficient labeling of biomolecules in living systems.[1] This guide provides a comprehensive comparison of Methyl octadec-9-ynoate with other alkyne probes, focusing on their application in metabolic labeling.

This compound is a fatty acid analog containing a terminal alkyne group, making it a valuable tool for studying lipid metabolism and protein lipidation.[2] Its structural similarity to oleic acid allows for its incorporation into various metabolic pathways. However, the selection of an appropriate alkyne probe is contingent on several factors, including the specific biological question, the experimental system, and the desired balance between labeling efficiency, cell permeability, and potential cytotoxicity.[1]

Comparative Analysis of Alkyne Probes

The choice of an alkyne probe significantly impacts the outcome of a metabolic labeling experiment. While terminal alkynes like this compound are widely used due to their relatively small size and efficient reaction in CuAAC, the associated cytotoxicity of the copper catalyst can be a concern for live-cell imaging.[3] In such cases, strained cyclooctynes like dibenzocyclooctyne (DBCO) are preferred for copper-free SPAAC reactions, despite their larger size and potentially slower reaction kinetics.[1]

Table 1: Comparison of Common Alkyne Probes for Metabolic Labeling

FeatureThis compound (Terminal Alkyne)Other Terminal Alkyne Fatty Acids (e.g., 17-ODYA)Cyclooctynes (e.g., DBCO)
Reaction Type Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Strain-promoted azide-alkyne cycloaddition (SPAAC)
Reaction Speed FastFastModerate to Fast
Biocompatibility Lower (due to copper catalyst)Lower (due to copper catalyst)High (copper-free)
Probe Size SmallSmallBulky
Cell Permeability GoodGoodGenerally good, but can be variable
Primary Use Lipid metabolism, protein lipidationProtein acylation, lipid metabolismLive-cell imaging, in vivo studies
Potential Issues Copper-induced cytotoxicity and artifactsCopper-induced cytotoxicity and artifactsPotential for non-specific binding, higher cost

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of alkyne probes. The following are generalized protocols for metabolic labeling using fatty acid alkyne probes and subsequent detection via click chemistry.

Protocol 1: Metabolic Labeling of Cultured Cells with Fatty Acid Alkyne Probes

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Fatty acid alkyne probe (e.g., this compound) stock solution (in DMSO)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of the fatty acid alkyne probe complexed with fatty acid-free BSA. For longer-chain fatty acids, saponification may be necessary to improve solubility.[4] Dilute the stock solution in a serum-free or delipidated serum-containing medium to the desired final concentration (e.g., 25-100 µM).[4]

  • Metabolic Labeling: Remove the growth medium from the cells and wash once with PBS. Add the labeling medium and incubate for a predetermined period (e.g., 4-24 hours) at 37°C and 5% CO₂. The optimal incubation time and probe concentration should be determined empirically for each cell type and experimental goal.

  • Cell Harvesting and Lysis: After incubation, wash the cells three times with cold PBS to remove the unincorporated probe. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

Protocol 2: Click Chemistry Reaction for Detection of Labeled Biomolecules

Materials:

  • Cell lysate containing alkyne-labeled biomolecules

  • Azide-functionalized reporter tag (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate, THPTA)

  • Copper chelator/ligand (e.g., TBTA) - for CuAAC

  • DBCO-functionalized reporter tag - for SPAAC

Procedure for CuAAC:

  • To the cell lysate, add the azide-functionalized reporter tag, CuSO₄, and the reducing agent. A copper ligand like TBTA can be included to improve reaction efficiency and protect biomolecules.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • The labeled proteins can then be analyzed by methods such as SDS-PAGE and in-gel fluorescence scanning or enriched for mass spectrometry analysis if a biotin tag was used.[2]

Procedure for SPAAC:

  • To the cell lysate, add the DBCO-functionalized reporter tag.

  • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight.

  • Proceed with downstream analysis as described for CuAAC.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the biological context of using fatty acid alkyne probes, the following diagrams illustrate a typical workflow and the metabolic fate of exogenous fatty acids.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry & Detection cell_culture 1. Seed and grow cells prepare_medium 2. Prepare labeling medium (Alkyne probe + BSA) cell_culture->prepare_medium metabolic_labeling 3. Incubate cells with labeling medium prepare_medium->metabolic_labeling wash_cells 4. Wash cells to remove unincorporated probe metabolic_labeling->wash_cells lyse_cells 5. Lyse cells wash_cells->lyse_cells click_reaction 6. Perform CuAAC or SPAAC with azide/DBCO reporter lyse_cells->click_reaction analysis 7. Analyze labeled biomolecules (SDS-PAGE, MS, etc.) click_reaction->analysis

Experimental workflow for metabolic labeling.

fatty_acid_metabolism cluster_0 Cytosol cluster_1 Mitochondrial Matrix cluster_2 Endoplasmic Reticulum FA_probe This compound (Exogenous Fatty Acid) Activation Activation (Acyl-CoA Synthetase) FA_probe->Activation Acyl_CoA Alkyne-Acyl-CoA Activation->Acyl_CoA Beta_Oxidation Beta-Oxidation Cycle Acyl_CoA->Beta_Oxidation Transport via CPT1/2 Lipid_Synthesis Incorporation into Complex Lipids Acyl_CoA->Lipid_Synthesis Acetyl_CoA Alkyne-Acetyl-CoA (shortened chain) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Triglycerides Triglycerides Lipid_Synthesis->Triglycerides Phospholipids Phospholipids Lipid_Synthesis->Phospholipids

Metabolic fate of an exogenous fatty acid probe.

Conclusion

This compound and other fatty acid alkyne probes are powerful tools for investigating lipid metabolism and protein lipidation. The choice between a terminal alkyne, such as this compound, for efficient CuAAC reactions and a cyclooctyne for copper-free SPAAC in live-cell applications depends on the specific experimental requirements. While direct quantitative comparisons for this compound are limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute successful metabolic labeling experiments. Careful optimization of probe concentration, incubation time, and detection methods will be critical for achieving reliable and insightful results in the study of lipid biology.

References

Validating Protein Fatty-Acylation: A Comparative Guide to Mass Spectrometry-Based Incorporation of Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating protein fatty-acylation is crucial for understanding a myriad of cellular processes and disease states. This guide provides an objective comparison of Methyl octadec-9-ynoate, an alkyne-tagged fatty acid probe, with other alternatives for validating protein incorporation via mass spectrometry. We present supporting data, detailed experimental protocols, and visualizations to aid in the design and execution of your research.

The covalent attachment of fatty acids to proteins, a post-translational modification known as fatty-acylation, plays a critical role in regulating protein trafficking, localization, and function. The use of bioorthogonal chemical reporters, such as fatty acid analogs bearing an alkyne or azide group, has revolutionized the study of these modifications. These reporters are metabolically incorporated into proteins and can be subsequently tagged with a reporter molecule, such as biotin or a fluorophore, via "click chemistry." This allows for the enrichment and identification of fatty-acylated proteins by mass spectrometry.

Performance Comparison of Alkyne-Labeled Fatty Acid Probes

Here, we compare this compound with other commonly used alkyne-tagged fatty acid probes. Quantitative data from proteomic studies using these probes are summarized to provide a basis for comparison. It is important to note that the number of identified proteins can vary significantly depending on the cell type, experimental conditions, and mass spectrometry platform used.

Probe NameStructureChain Length & SaturationTypical ApplicationNumber of Identified Acylated Proteins (Representative Studies)Key Considerations
This compound (YODA) CH₃(CH₂)₇C≡C(CH₂)₇COOCH₃18 carbons, unsaturated (alkyne)General profiling of fatty-acylated proteinsData not available in comparative studiesThe unsaturated nature may influence incorporation into specific lipid metabolic pathways and protein substrates compared to saturated analogs.
17-Octadecynoic Acid (17-ODYA) HC≡C(CH₂)₁₅COOH18 carbons, saturated (alkyne at terminus)Profiling of S-palmitoylated proteins>400 in mouse T-cells[1]Widely used and well-characterized for studying S-palmitoylation. The terminal alkyne is readily accessible for click chemistry.
Alk-12 (12-azidododecanoic acid analog) N₃(CH₂)₁₁COOH12 carbons, saturated (azide at terminus)Profiling of N-myristoylated proteinsPreferentially labels N-myristoylated proteins over longer chain reporters[2]The shorter chain length mimics myristate, leading to preferential incorporation by N-myristoyltransferases.[2]
Unsaturated Fatty Acid Reporters (e.g., alk-16:1) CH₃(CH₂)₅CH=CH(CH₂)₇C≡CCOOH16 carbons, unsaturated (alkyne)Studying the role of unsaturated fatty acylationIdentified >1000 proteins, with a preference for labeling by saturated fatty acid reporters for S-palmitoylation[3]Can be used to investigate the less-studied area of unsaturated fatty acylation.[3]

Key Finding: Studies comparing saturated and unsaturated fatty acid reporters have shown that S-palmitoylated proteins are more efficiently labeled by saturated fatty acid probes.[3] This suggests that the saturation of the fatty acid chain is a critical determinant for its incorporation into this specific type of fatty-acylation.

Experimental Workflow & Signaling Pathway

The general workflow for validating the incorporation of this compound into proteins by mass spectrometry involves several key steps, from metabolic labeling of cells to the final identification of modified proteins.

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_sample_prep Sample Preparation cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis Mass Spectrometry Analysis MetabolicLabeling Metabolic Labeling Cells are incubated with This compound. Incorporation Incorporation into Proteins The fatty acid analog is incorporated into proteins by acyltransferases. MetabolicLabeling->Incorporation Cellular Metabolism CellLysis Cell Lysis Cells are lysed to release protein content. Incorporation->CellLysis ClickChemistry Click Chemistry Biotin-azide is attached to the alkyne handle of the incorporated fatty acid. CellLysis->ClickChemistry Enrichment Affinity Purification Biotinylated proteins are captured using streptavidin beads. ClickChemistry->Enrichment Digestion On-Bead Digestion Captured proteins are digested into peptides (e.g., with trypsin). Enrichment->Digestion LCMS LC-MS/MS Analysis Peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. Digestion->LCMS DataAnalysis Data Analysis MS/MS spectra are searched against a protein database to identify and quantify labeled proteins and modification sites. LCMS->DataAnalysis

Caption: Experimental workflow for proteomic analysis of fatty-acylated proteins.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the validation of this compound incorporation.

Metabolic Labeling of Cultured Cells

This protocol describes the in vitro labeling of cultured mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Labeling Medium: Prepare a stock solution of this compound complexed to fatty acid-free BSA. The final concentration of the fatty acid in the labeling medium will need to be optimized for the specific cell line but is typically in the range of 25-100 µM.

  • Metabolic Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 4-16 hours) to allow for the metabolic incorporation of the fatty acid analog. The optimal incubation time should be determined empirically.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. The cells are now ready for lysis.

Click Chemistry Reaction for Biotin Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins in the cell lysate.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • Biotin-azide (e.g., Biotin-PEG4-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

Procedure:

  • Prepare Click Chemistry Reagents: Prepare fresh stock solutions of TCEP, TBTA, and CuSO₄.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, biotin-azide, TCEP, and TBTA.

  • Initiate Reaction: Add the CuSO₄ solution to the mixture to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol/chloroform precipitation.

Enrichment of Biotinylated Proteins and On-Bead Digestion

This protocol describes the capture of biotin-tagged proteins using streptavidin beads and their subsequent digestion into peptides for mass spectrometry analysis.

Materials:

  • Cell lysate with biotinylated proteins

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate solution

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Enrichment: Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically involves washes with high salt, detergent, and urea-containing buffers.

  • Reduction and Alkylation: Resuspend the beads in a buffer containing DTT and incubate to reduce disulfide bonds. Then, add IAA to alkylate the free cysteine residues.

  • On-Bead Digestion: Wash the beads to remove DTT and IAA. Resuspend the beads in an ammonium bicarbonate buffer and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Perform additional washes to ensure complete peptide recovery.

Mass Spectrometry and Data Analysis

The eluted peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is used to identify and quantify the fatty-acylated proteins.

Procedure:

  • LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer. The search parameters should include the mass shift corresponding to the remnant of the biotin-azide tag on the modified peptides.

  • Data Filtering and Quantification: The search results are filtered to a specific false discovery rate (FDR), typically 1%. The relative quantification of identified proteins can be performed using label-free quantification (LFQ) methods, such as spectral counting or precursor ion intensity measurements.

By following these protocols and considering the comparative information provided, researchers can effectively validate the incorporation of this compound into proteins and gain valuable insights into the dynamic process of protein fatty-acylation.

References

comparative analysis of different catalysts for Methyl octadec-9-ynoate click reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the azide-alkyne cycloaddition, or "click reaction," is an indispensable tool for its efficiency and specificity. When modifying long-chain fatty acid esters like methyl octadec-9-ynoate, the choice of catalyst is critical as it dictates the reaction's outcome, particularly the regioselectivity of the resulting triazole product. This guide provides a comparative analysis of the most common catalytic systems for the click reaction of this compound, offering quantitative data, detailed experimental protocols, and a visual representation of the catalytic pathways.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the azide-alkyne cycloaddition primarily revolves around the desired triazole regioisomer. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted triazole, while ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted isomer.[1][] In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC) is a metal-free alternative, driven by the release of ring strain in a cyclooctyne reaction partner, and is particularly valuable in biological applications where metal toxicity is a concern.[3]

The following table summarizes the performance of these catalytic systems in the context of long-chain alkyne esters, using benzyl azide as a representative reaction partner. The data presented is a composite from typical experimental conditions reported in the literature for substrates similar to this compound.

Catalyst SystemCatalystTypical Catalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Regioselectivity
CuAAC CuSO₄·5H₂O / Sodium Ascorbate1-5t-BuOH/H₂O (1:1)25-601-12>951,4-disubstituted
RuAAC [Cp*RuCl(COD)]1-5Toluene or Dioxane25-801-2490-981,5-disubstituted
SPAAC None (Strain-Promoted)N/AAcetonitrile or Biological Media25-371-4>90Mixture of regioisomers (if unsymmetrical cyclooctyne)

Experimental Protocols

Detailed methodologies for each catalytic system are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from established procedures for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol

This protocol is based on the synthesis of 1,5-disubstituted 1,2,3-triazoles using a ruthenium catalyst.[5][6]

Materials:

  • This compound

  • Benzyl azide

  • Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex ([Cp*RuCl(COD)])

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add [Cp*RuCl(COD)] (0.02 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and benzyl azide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours or heat to 60-80 °C for a shorter reaction time, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 1,5-disubstituted triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This metal-free protocol is ideal for sensitive substrates and biological applications.[7]

Materials:

  • Azide-functionalized methyl octadec-9-enoate (synthesis required)

  • A strained cyclooctyne (e.g., bicyclo[6.1.0]non-4-yne, BCN)

  • Acetonitrile or a suitable biological buffer

Procedure:

  • Dissolve the azide-functionalized methyl octadec-9-enoate (1.0 eq) in acetonitrile.

  • Add the strained cyclooctyne (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting triazole is often of high purity, but can be further purified by column chromatography if necessary.

Visualization of Catalytic Pathways

The distinct regiochemical outcomes of the CuAAC and RuAAC reactions are a direct result of their different mechanistic pathways. The following diagrams, generated using the DOT language, illustrate the key intermediates in each catalytic cycle.

Catalytic_Cycles cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Cu_Alkyne Copper-Acetylide Intermediate Cu_Triazole Copper-Triazolide Cu_Alkyne->Cu_Triazole Cycloaddition Product_1_4 1,4-Disubstituted Triazole Cu_Triazole->Product_1_4 Protonolysis Alkyne_Azide_Cu Alkyne + Azide + Cu(I) Product_1_4->Alkyne_Azide_Cu Catalyst Regeneration Alkyne_Azide_Cu->Cu_Alkyne Coordination Ru_Complex Ruthenacycle Intermediate Ru_Triazole Ruthenium-Triazolide Ru_Complex->Ru_Triazole Reductive Elimination Product_1_5 1,5-Disubstituted Triazole Ru_Triazole->Product_1_5 Ligand Exchange Alkyne_Azide_Ru Alkyne + Azide + Ru(II) Product_1_5->Alkyne_Azide_Ru Catalyst Regeneration Alkyne_Azide_Ru->Ru_Complex Oxidative Coupling

Caption: Catalytic cycles for CuAAC and RuAAC reactions.

SPAAC_Workflow Start Azide-functionalized Methyl Octadec-9-enoate Reaction Strain-Promoted [3+2] Cycloaddition (Metal-Free) Start->Reaction Reactant2 Strained Cyclooctyne (e.g., BCN) Reactant2->Reaction Product Triazole Product Reaction->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

A Researcher's Guide: Methyl Octadec-9-ynoate vs. Terminal Alkynes in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology, the ability to visualize and track biomolecules within their native environment is paramount. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a cornerstone technique for these applications.[1][2][3][4] At the heart of this chemistry are alkyne-functionalized probes. While terminal alkynes have been the workhorse for broad applications, internal alkynes like methyl octadec-9-ynoate offer unique advantages for specific biological questions. This guide provides an objective, data-supported comparison for researchers, scientists, and drug development professionals to inform their choice of alkyne probe.

Core Comparison: Reactivity, Function, and Biological Context

The fundamental difference between this compound and terminal alkynes lies in the position of the carbon-carbon triple bond. This structural distinction dictates their reactivity, biological mimicry, and ultimate application in cellular systems.

  • Terminal Alkynes: Possess the triple bond at the end of the carbon chain (a C≡C-H motif).[5] This structure renders them highly reactive in CuAAC reactions, enabling rapid and efficient ligation to azide-modified molecules.[1][4][6] Their versatility makes them suitable for tagging a wide array of biomolecules, including proteins, glycans, and nucleic acids.[1]

  • This compound: An internal alkyne, with the triple bond located within the carbon backbone. Structurally, it is an analog of methyl oleate, the methyl ester of a common monounsaturated fatty acid.[7][8][9] While internal alkynes can participate in cycloaddition reactions, they are generally less reactive than their terminal counterparts in standard CuAAC protocols.[10] Their primary strength lies in their ability to act as metabolic surrogates, allowing them to be incorporated into complex lipids through endogenous biosynthetic pathways.

The choice between these probes is therefore a trade-off between chemical reactivity and biological functionality.

Data Presentation: Performance and Characteristics

The following tables summarize the key differences and performance characteristics of these two classes of alkyne probes.

Table 1: General Characteristics and Applications

FeatureThis compound (Internal Alkyne)Terminal Alkynes
Structure C-C≡C-C (Internal)C-C≡C-H (Terminal)
Reactivity in CuAAC LowerHigh[1][4]
Primary Application Metabolic labeling of lipids and fatty acid traffickingGeneral bioorthogonal labeling of diverse biomolecules[1]
Biological Mimicry High (Fatty acid analog)Variable; depends on the specific probe structure
Toxicity Considerations Low intrinsic toxicity; potential metabolic effectsProbe toxicity is variable; Cu(I) catalyst can be toxic to cells[11][12]

Table 2: Representative Data for Metabolic Labeling Efficiency

This table presents hypothetical, yet representative, data on the incorporation of alkyne-tagged fatty acids into the lipids of a cultured mammalian cell line after a 24-hour incubation period.

ProbeConcentrationIncorporation into Total Lipids (pmol/mg protein)Cell Viability (%)
This compound 50 µM150 ± 1298 ± 2
17-Octadecynoic Acid (Terminal) 50 µM125 ± 1595 ± 4
Control (No alkyne) N/A< 1100

This data is illustrative and intended for comparative purposes. Terminal alkyne fatty acids can also be effectively incorporated, but their structural difference from natural fatty acids may influence their metabolism and downstream localization.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are starter protocols for typical applications of each alkyne type.

Protocol 1: Metabolic Labeling of Cellular Lipids with this compound

This protocol describes the labeling of lipids in cultured cells for subsequent visualization or enrichment.

  • Cell Seeding: Plate mammalian cells (e.g., HeLa) on glass coverslips in a 12-well plate and grow to 70-80% confluency.

  • Probe Incubation: Prepare a 50 µM solution of this compound in the appropriate cell culture medium. Replace the existing medium with the alkyne-containing medium and incubate for 18-24 hours under standard culture conditions.

  • Cell Fixation & Permeabilization: Wash cells three times with phosphate-buffered saline (PBS). Fix with 4% paraformaldehyde in PBS for 15 minutes. Wash twice with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail. For each coverslip, mix:

    • 1 µM Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

    • 1 mM CuSO₄[13][14]

    • 100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand[15]

    • 5 mM Sodium Ascorbate (add fresh to initiate the reaction)[15][16]

  • Incubation & Imaging: Add the click cocktail to the cells and incubate for 1 hour at room temperature, protected from light. Wash three times with PBS. Mount coverslips onto slides with a DAPI-containing mounting medium for nuclear counterstaining and visualize via fluorescence microscopy.

Protocol 2: Labeling of Nascent Proteins with a Terminal Alkyne Amino Acid

This protocol uses L-azidohomoalanine (AHA), an azide-containing methionine analog, and an alkyne-fluorophore for detection. The principle is identical if using an alkyne-amino acid and an azide-fluorophore.

  • Metabolic Labeling: Culture cells in methionine-free medium for 1 hour to deplete endogenous methionine pools. Replace with methionine-free medium supplemented with 50 µM AHA and incubate for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors. Quantify total protein concentration using a BCA assay.[17]

  • Click Reaction: In a microcentrifuge tube, combine:

    • 50 µg of protein lysate

    • 50 µM Alkyne-fluorophore (e.g., DBCO-Cy5)

    • 1 mM CuSO₄

    • 100 µM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous compatibility[14][15]

    • 5 mM Sodium Ascorbate

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Analysis: Precipitate the protein using methanol/chloroform to remove excess reagents.[17] Resuspend the protein pellet in SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualize the labeled proteins using an in-gel fluorescence scanner.

Visualizations: Workflows and Decision Pathways

Diagrams are essential for conceptualizing experimental design and logic.

metabolic_labeling_workflow cluster_cell In the Cell cluster_detection Post-Fixation Detection Probe This compound (Fatty Acid Analog) Metabolism Endogenous Metabolic Pathways Probe->Metabolism Uptake Incorporation Incorporation into Complex Lipids Metabolism->Incorporation Click_Rxn CuAAC Click Reaction Incorporation->Click_Rxn Ligation Azide_Dye Azide-Fluorophore Azide_Dye->Click_Rxn Signal Fluorescent Signal (Visualization) Click_Rxn->Signal

Caption: Experimental workflow for lipid labeling with this compound.

alkyne_decision_tree Start What is the Primary Research Goal? Goal_Lipid Track Lipid Metabolism, Trafficking, or Localization Start->Goal_Lipid Goal_General General Labeling of a Biomolecule (Protein, Glycan) Start->Goal_General Rec_Internal Use Internal Alkyne (e.g., this compound) Goal_Lipid->Rec_Internal Rec_Terminal Use Terminal Alkyne Probe Goal_General->Rec_Terminal Reason_Internal Reason: High biological mimicry for metabolic incorporation. Rec_Internal->Reason_Internal Reason_Terminal Reason: High chemical reactivity for efficient ligation. Rec_Terminal->Reason_Terminal

Caption: Decision guide for selecting an appropriate alkyne probe.

Implications for Drug Development

The choice of an alkyne probe is particularly salient in drug development for target engagement studies and mechanism-of-action elucidation.

  • This compound and similar metabolic probes are invaluable for studying drugs that target lipid metabolism. They allow for direct visualization of how a compound alters the synthesis, storage, or transport of specific lipid classes.

  • Terminal alkynes are frequently appended to small molecule inhibitors to create activity-based probes (ABPs) or to demonstrate target engagement in cells.[18] Their high reactivity is essential for efficiently capturing covalent interactions with protein targets. However, care must be taken, as the alkyne tag itself can sometimes alter the compound's potency or selectivity. Furthermore, for in vivo applications, copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are often necessary to circumvent the toxicity of copper catalysts.[12][18][19]

Conclusion

References

A Comparative Guide to the Reaction Products of Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary reaction products of Methyl octadec-9-ynoate, a long-chain internal alkyne of significant interest in various research and development fields. Understanding the distinct outcomes of reactions at the triple bond is crucial for the strategic design and synthesis of novel molecules. This document outlines the structures of key reaction products, presents comparative data, and provides detailed experimental protocols for their synthesis.

Introduction to this compound Reactivity

This compound possesses a carbon-carbon triple bond at the C9-C10 position, which is the primary site of its chemical reactivity. This internal alkyne can undergo a variety of addition reactions, leading to the formation of stereoisomeric alkenes, saturated alkanes, and functionalized derivatives. The choice of reagents and reaction conditions dictates the structure and stereochemistry of the resulting products, enabling precise control over the molecular architecture.

Comparison of Reaction Products

The following sections detail the outcomes of four major classes of reactions with this compound: hydrogenation, halogenation, hydration, and hydrohalogenation.

Hydrogenation: Accessing (Z)- and (E)-Alkenes and the Saturated Analogue

Hydrogenation of the alkyne can be controlled to yield either the cis or trans alkene, or it can be carried out to full saturation to produce the corresponding alkane.

  • cis-Hydrogenation (Syn-addition): The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), selectively facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of Methyl (Z)-octadec-9-enoate (Methyl Oleate).[1]

  • trans-Hydrogenation (Anti-addition): In contrast, the dissolving metal reduction, typically using sodium in liquid ammonia, proceeds via an anti-addition mechanism to produce Methyl (E)-octadec-9-enoate (Methyl Elaidate).

  • Full Hydrogenation: Complete reduction of the triple bond to a single bond is achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding Methyl octadecanoate (Methyl Stearate).

ReactionProductReagents and ConditionsTypical Yield
cis-Hydrogenation Methyl (Z)-octadec-9-enoateH₂, Lindlar's Catalyst, Quinoline, in Hexane65-75%[1]
trans-Hydrogenation Methyl (E)-octadec-9-enoateNa, liquid NH₃, -78 °CHigh
Full Hydrogenation Methyl octadecanoateH₂, 10% Pd/C, Ethanol, rtQuantitative
Halogenation: Dihaloalkene and Tetrahaloalkane Formation

The addition of halogens, such as bromine (Br₂), across the triple bond can also be controlled to yield either the di- or tetra-halogenated product.

  • Dibromination: The addition of one equivalent of bromine typically results in the anti-addition of two bromine atoms across the triple bond, forming (9E)-Methyl 9,10-dibromooctadec-9-enoate.

  • Tetrabromination: With an excess of bromine, a second addition occurs, leading to the formation of Methyl 9,9,10,10-tetrabromooctadecanoate.

ReactionProductReagents and Conditions
Dibromination (9E)-Methyl 9,10-dibromooctadec-9-enoate1 eq. Br₂ in CCl₄, rt
Tetrabromination Methyl 9,9,10,10-tetrabromooctadecanoateExcess Br₂ in CCl₄, rt
Hydration: Formation of Ketones

The acid-catalyzed addition of water across the alkyne triple bond, often facilitated by a mercury(II) salt catalyst, leads to the formation of an enol intermediate that rapidly tautomerizes to a more stable ketone.[2][3] For an internal alkyne like this compound, this reaction yields a mixture of two constitutional isomers.

  • Markovnikov's Rule Application: The addition of the hydroxyl group can occur at either carbon of the original triple bond, leading to the formation of both Methyl 9-oxooctadecanoate and Methyl 10-oxooctadecanoate.[4][5]

ReactionProductsReagents and Conditions
Hydration Methyl 9-oxooctadecanoate & Methyl 10-oxooctadecanoateH₂O, H₂SO₄, HgSO₄
Hydrohalogenation: Vinyl Halide Formation

The addition of hydrogen halides (e.g., HCl, HBr) to the internal alkyne results in the formation of vinyl halides. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of a mixture of regioisomers.

  • Mixture of Regioisomers: The addition of a proton can occur at either C9 or C10, leading to the formation of a mixture of Methyl 9-chloro-octadec-9-enoate and Methyl 10-chloro-octadec-8-enoate. Each of these regioisomers can exist as E/Z stereoisomers.

ReactionProductsReagents and Conditions
Hydrochlorination Mixture of chloro-octadecenoate isomersHCl (gas or solution)

Experimental Protocols

Protocol 1: cis-Hydrogenation of this compound

Objective: To synthesize Methyl (Z)-octadec-9-enoate.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask, dissolve this compound in hexane.

  • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary. A yield of 65-75% can be expected.[1]

Protocol 2: Bromination of this compound

Objective: To synthesize (9E)-Methyl 9,10-dibromooctadec-9-enoate.

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Dissolve this compound in carbon tetrachloride in a round-bottom flask protected from light.

  • Slowly add one equivalent of bromine dissolved in carbon tetrachloride to the solution at room temperature with stirring.

  • Continue stirring until the bromine color disappears.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Reaction Pathways

The following diagram illustrates the key reaction pathways of this compound.

Reaction_Pathways start This compound cis_alkene Methyl (Z)-octadec-9-enoate (Methyl Oleate) start->cis_alkene H₂, Lindlar's Cat. trans_alkene Methyl (E)-octadec-9-enoate (Methyl Elaidate) start->trans_alkene Na, NH₃ alkane Methyl octadecanoate (Methyl Stearate) start->alkane H₂, Pd/C dibromo (9E)-Methyl 9,10-dibromooctadec-9-enoate start->dibromo Br₂ (1 eq.) ketone_mix Methyl 9-oxooctadecanoate & Methyl 10-oxooctadecanoate start->ketone_mix H₂O, H₂SO₄, HgSO₄ vinyl_halide Mixture of Chloro-octadecenoate Isomers start->vinyl_halide HCl

References

A Comparative Guide to HPLC and GC for the Analysis of Methyl octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acid methyl esters (FAMEs) such as methyl octadec-9-ynoate is critical for a variety of applications, from metabolic studies to the quality control of pharmaceuticals and nutraceuticals. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is contingent upon several factors, including the sample matrix, the required sensitivity, the need for isomer separation, and the thermal stability of the analyte.

This guide provides an objective comparison of HPLC and GC for the analysis of this compound, supported by experimental data for similar FAMEs. Detailed methodologies for each technique are presented, along with a quantitative comparison of their performance characteristics.

Quantitative Performance Comparison

Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical performance data for the analysis of long-chain FAMEs, such as methyl oleate (a C18:1 FAME), which can be considered representative for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (r²) > 0.99[1]> 0.9998[2]
Limit of Detection (LOD) 0.0018% mass (for methyl oleate)[3]0.21 to 0.54 µg/mL (for various FAMEs)[2]
Limit of Quantification (LOQ) 0.0054% mass (for methyl oleate)[3]0.63 to 1.63 µg/mL (for various FAMEs)[2]
Precision (%RSD) < 3%[1]≤ 5.88%[4]
Recovery (%) ≥ 82.31%[4]≥ 82.31%[4]

Experimental Workflows

The general experimental workflows for the analysis of this compound by HPLC and GC are illustrated in the diagrams below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (205 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Figure 1: Experimental workflow for HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing Fatty Acids Derivatization Derivatization to FAMEs (e.g., with BF3/Methanol) Sample->Derivatization Extraction Extraction with Hexane Derivatization->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation (Polar Capillary Column) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal Standard) Integration->Quantification

Figure 2: Experimental workflow for GC analysis.

Detailed Experimental Protocols

HPLC-UV Method

This protocol is suitable for the direct analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 10 µL.[5]

  • Detector: UV detector with the wavelength set to 205 nm.[5]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Quantification:

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

GC-FID Method

This protocol involves the derivatization of the parent fatty acid to its methyl ester prior to analysis. If the sample already contains this compound, the derivatization step can be omitted.

1. Derivatization (Transesterification):

  • To a sample containing the fatty acid, add a solution of 14% boron trifluoride (BF3) in methanol.

  • Heat the mixture at 100°C for 30 minutes.

  • After cooling, add hexane and a saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.

  • Carefully transfer the upper hexane layer to a GC vial.

2. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.

  • Column: A polar capillary column, such as a FAMEWAX (polyethylene glycol) or a cyanopropyl phase column (e.g., Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[2][3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

3. Quantification:

  • The identification of this compound is achieved by comparing its retention time with that of a certified reference standard.

  • Quantification is typically performed using an internal standard (e.g., methyl heptadecanoate) and creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration ratio.

Logical Comparison of HPLC and GC

The choice between HPLC and GC for the analysis of this compound depends on the specific analytical requirements. The following diagram illustrates a logical decision-making process.

HPLC_vs_GC Start Start: Analytical Goal for This compound Isomer_Separation Is separation of geometrical (cis/trans) or positional isomers critical? Start->Isomer_Separation Thermal_Stability Is the analyte or matrix thermally labile? Isomer_Separation->Thermal_Stability No Use_HPLC HPLC is the preferred method. (e.g., Silver-ion HPLC for isomers) Isomer_Separation->Use_HPLC Yes Sensitivity_Requirement Is high sensitivity (trace analysis) required? Thermal_Stability->Sensitivity_Requirement No Thermal_Stability->Use_HPLC Yes Use_GC GC is a suitable and robust method. Sensitivity_Requirement->Use_GC No Consider_GC_FID GC-FID is an excellent choice for high sensitivity. Sensitivity_Requirement->Consider_GC_FID Yes Consider_HPLC_derivatization Consider HPLC with derivatization for enhanced sensitivity.

Figure 3: Decision guide for HPLC vs. GC.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC is particularly advantageous when dealing with thermally sensitive samples or when the separation of geometric or positional isomers is crucial. The sample preparation for HPLC can be simpler if derivatization is not required.

  • GC , especially when coupled with a flame ionization detector, is a highly sensitive, robust, and well-established method for FAME analysis.[6] It is often the method of choice for routine quantitative analysis where high throughput is required. However, it necessitates that the analyte be volatile and thermally stable, and often requires a derivatization step.

For a comprehensive analysis of this compound, especially in complex matrices, the use of both techniques can be complementary, with one method confirming the results of the other. The final choice of method should be based on a careful consideration of the specific analytical needs, available instrumentation, and the properties of the sample matrix.

References

A Comparative Guide to the Biocompatibility of Methyl Octadec-9-ynoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of Methyl octadec-9-ynoate, a C18 fatty acid methyl ester (FAME) featuring a triple bond, against two common C18 FAMEs: the saturated Methyl stearate and the monounsaturated Methyl oleate. This objective comparison is intended to assist researchers in selecting appropriate molecules for various biomedical applications, including drug delivery systems and as components of biomaterials. The information presented is based on available preclinical data and safety profiles.

Executive Summary

The biocompatibility of fatty acid methyl esters is highly dependent on their specific chemical structure, including the degree of saturation and the presence of other functional groups. While FAMEs are generally considered for biomedical applications due to their lipid nature, their effects on cells and tissues can vary significantly.

  • This compound : Currently, there is a notable lack of specific in vitro and in vivo biocompatibility data for this compound. However, its GHS classification indicates potential for irritation, warranting caution in its application.

  • Methyl stearate : This saturated FAME is generally considered to have a favorable biocompatibility profile, with some evidence suggesting anti-inflammatory properties.

  • Methyl oleate : As a monounsaturated FAME, its biocompatibility can be influenced by its oxidative state. While it has shown some anti-inflammatory and anticancer potential, its oxidized form may elicit pro-inflammatory responses.

Comparative Biocompatibility Data

The following table summarizes the available data on the biocompatibility of this compound and its selected alternatives. It is important to note that direct comparative studies are limited, and some data is inferred from studies on the corresponding free fatty acids.

ParameterThis compoundMethyl stearateMethyl oleate
GHS Hazard Classification Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]Not classified as hazardousNot classified as hazardous
In Vitro Cytotoxicity No specific data available.Generally low cytotoxicity. Blank stearate-g-dextran micelles showed no significant effect on MCF-7 cell proliferation.[2] Stearic acid (the free fatty acid) has shown preferential apoptosis in breast cancer cells over non-cancerous cells.[3]IC50 of 625 μg/mL on A549 cells.[4] Oleic acid (the free fatty acid) has been shown to prevent palmitate-induced cytotoxicity.[5]
Inflammatory Response No specific data available.Reported to have anti-inflammatory activities.[6][7] Stearic acid has been associated with inflammatory biomarkers in some clinical contexts.[8][9]Oxidized methyl oleate has demonstrated pro-inflammatory effects in RAW264.7 cells.[1][10] Oleic acid has been shown to reverse palmitate-induced inflammation in skeletal muscle cells.[11]
In Vivo Biocompatibility No specific data available.A repeated dose oral toxicity study in rats showed a No Observed Adverse Effect Level (NOAEL) of ≥ 1,000 mg/kg.[12]No specific data available for the methyl ester.

Experimental Protocols

To provide a framework for the direct comparative assessment of these compounds, detailed methodologies for key biocompatibility assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts, RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound, Methyl stearate, and Methyl oleate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h Adherence add_compounds Add test compounds (serial dilutions) incubate_treatment Incubate 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Workflow for the MTT cytotoxicity assay.
In Vitro Inflammatory Response: Nitric Oxide Assay (Griess Test)

This assay quantifies nitric oxide (NO) production by macrophages, a key indicator of an inflammatory response, by measuring its stable metabolite, nitrite.

Principle: The Griess reagent reacts with nitrite in the cell culture supernatant to produce a magenta-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.

Griess_Assay_Workflow cluster_setup Day 1: Cell Seeding cluster_stimulation Day 2: Stimulation cluster_detection Day 3: Detection seed_macrophages Seed RAW 264.7 cells in 96-well plate incubate_overnight Incubate overnight seed_macrophages->incubate_overnight pretreat Pre-treat with test compounds add_lps Add LPS (1 µg/mL) pretreat->add_lps incubate_24h Incubate 24h add_lps->incubate_24h collect_supernatant Collect supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Read absorbance (540 nm) add_griess->read_absorbance Pro_Inflammatory_Pathway Ligand Pro-inflammatory FAME (e.g., Oxidized Methyl Oleate) TLR4 Toll-like Receptor 4 (TLR4) Ligand->TLR4 Binds to MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus Translocates to NFkB NF-κB IKK->NFkB Activates via IκB degradation NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Anti_Inflammatory_Pathway Ligand Anti-inflammatory FAME (e.g., Methyl Stearate) GPR120 GPR120 Ligand->GPR120 Activates BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits TAK1 TAK1 BetaArrestin2->TAK1 Inhibits NFkB_Pathway NF-κB Pathway TAK1->NFkB_Pathway Activates Inflammation Inflammatory Response NFkB_Pathway->Inflammation Leads to

References

A Comparative Guide to Validating the Specificity of Methyl Octadec-9-ynoate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracking of fatty acid metabolism and protein acylation is crucial for understanding a myriad of cellular processes and their roles in disease. Methyl octadec-9-ynoate, an alkyne-containing fatty acid analog, has emerged as a powerful tool for these studies. Its utility lies in its bio-orthogonal alkyne handle, which allows for the sensitive and specific detection of labeled molecules through "click chemistry." This guide provides an objective comparison of this compound labeling with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison: Unveiling the Strengths and Weaknesses of Labeling Strategies

The choice of a labeling strategy hinges on a balance of sensitivity, specificity, and potential for cellular perturbation. Here, we compare this compound, an alkyne-based probe, with two common alternatives: azido-fatty acids and traditional radiolabeling with tritiated fatty acids.

Table 1: Quantitative and Qualitative Comparison of Fatty Acid Labeling Methods

FeatureThis compound (Alkyne Probe)Azido-Fatty AcidsTritiated Fatty Acids (Radiolabeling)
Detection Chemistry Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry"Staudinger Ligation with phosphine reagentsScintillation counting or autoradiography
Sensitivity High; reported to be 5- to 10-fold more sensitive than azido probes.[1]Moderate to High; a significant improvement over radioactive methods.[1]High, but dependent on specific activity and detection method.
Signal-to-Noise Ratio High; lower background labeling is frequently observed.[1][2]Moderate; can be prone to higher background noise.[1]Can be high, but background can be an issue with non-specific binding.
Specificity Generally high due to the bio-orthogonal nature of the click reaction. However, the alkyne group can sometimes alter substrate specificity for certain enzymes.High, based on the bio-orthogonal Staudinger ligation.High, as the isotope does not alter the chemical structure.
Potential for Off-Target Effects/Metabolic Perturbation The small alkyne group is considered minimally perturbative, but some studies report altered metabolism of alkyne-containing lipids by certain enzymes.The azide group is also small and bio-orthogonal, with a low potential for off-target reactions.Minimal, as it is chemically identical to the natural molecule.
Safety and Handling Requires a copper(I) catalyst for CuAAC, which can be toxic to living cells, though less of a concern for endpoint assays on lysates.[1]Generally considered more biocompatible for in vivo studies as it does not require a metal catalyst.[1]Involves handling of radioactive materials, requiring specialized facilities, licensing, and waste disposal procedures.
Versatility The alkyne handle is small and can be incorporated into various fatty acid backbones. Compatible with a wide range of azide-functionalized reporters (fluorophores, biotin).[1]The azide group is also small and versatile. Compatible with phosphine-based reporters.Limited to detection by radioactivity.

Delving into the Details: Experimental Protocols

To ensure reproducibility and aid in the practical application of these techniques, detailed methodologies for each labeling strategy are provided below.

Protocol 1: Metabolic Labeling with this compound and Click Chemistry Detection

This protocol outlines the general steps for labeling proteins in cultured cells with this compound followed by detection using the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.

1. Cell Culture and Labeling:

  • Culture cells to 70-80% confluency in standard growth medium.

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • On the day of the experiment, replace the culture medium with a fresh medium containing the desired final concentration of this compound (typically in the µM range). To improve solubility and cellular uptake, pre-complexing the fatty acid with fatty-acid-free bovine serum albumin (BSA) is recommended.

  • Incubate the cells for a sufficient period to allow for metabolic incorporation (e.g., 4-24 hours), depending on the cell type and the biological process under investigation.

2. Cell Lysis:

  • After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

3. Click Chemistry Reaction (CuAAC):

  • To a defined amount of protein lysate (e.g., 50-100 µg), add the click chemistry reaction cocktail. A typical cocktail includes:

    • An azide-functionalized reporter probe (e.g., azido-fluorophore or azido-biotin).

    • A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate, or a copper(I) ligand complex).

    • A copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) ion and improve reaction efficiency.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

4. Downstream Analysis:

  • For fluorescently labeled proteins: The samples can be directly analyzed by SDS-PAGE followed by in-gel fluorescence scanning.

  • For biotin-labeled proteins: The labeled proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be analyzed by Western blotting or identified by mass spectrometry-based proteomics.

Protocol 2: Metabolic Labeling with Azido-Fatty Acids and Staudinger Ligation

This protocol describes the use of azido-fatty acids for metabolic labeling and their subsequent detection via the Staudinger ligation.

1. Cell Culture and Labeling:

  • Follow the same procedure as for this compound labeling, but substitute the alkyne-fatty acid with an azido-fatty acid analog at a similar concentration.

2. Cell Lysis:

  • Lyse the cells as described in Protocol 1.

3. Staudinger Ligation:

  • To the protein lysate, add a phosphine-based detection probe (e.g., phosphine-FLAG or phosphine-biotin).

  • Incubate the reaction at room temperature for several hours to overnight. The Staudinger ligation is generally slower than the CuAAC reaction.

4. Downstream Analysis:

  • Analyze the labeled proteins using methods appropriate for the chosen tag (e.g., anti-FLAG Western blotting for FLAG-tagged proteins or streptavidin blotting/enrichment for biotin-tagged proteins).

Protocol 3: Metabolic Labeling with Tritiated Fatty Acids

This protocol details the traditional method of metabolic labeling using radiolabeled fatty acids. Note: All procedures involving radioactive materials must be performed in designated areas with appropriate safety precautions and in accordance with institutional guidelines.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Prepare a labeling medium containing the tritiated fatty acid (e.g., [9,10-³H(N)]-palmitic acid) at a specific activity (e.g., 50-500 µCi/ml).

  • Incubate the cells with the labeling medium for the desired period (e.g., up to 24 hours).

2. Cell Lysis and Protein Precipitation:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable buffer.

  • Precipitate the proteins from the lysate using a method such as trichloroacetic acid (TCA) precipitation.

3. Detection and Analysis:

  • The radiolabeled proteins can be separated by SDS-PAGE.

  • The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film (autoradiography) or a phosphorimager screen to visualize the labeled proteins.

  • Alternatively, the radioactivity in specific protein bands can be quantified by excising the bands from the gel and performing scintillation counting.

Visualizing the Workflow and Key Considerations

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for alkyne and azide labeling.

Metabolic_Labeling_Workflow cluster_alkyne This compound Labeling cluster_azide Azido-Fatty Acid Labeling alk_label Metabolic Labeling with This compound alk_lysis Cell Lysis alk_label->alk_lysis alk_click Click Chemistry (CuAAC) with Azide-Probe alk_lysis->alk_click alk_analysis Downstream Analysis (Fluorescence/Biotin) alk_click->alk_analysis az_label Metabolic Labeling with Azido-Fatty Acid az_lysis Cell Lysis az_label->az_lysis az_staudinger Staudinger Ligation with Phosphine-Probe az_lysis->az_staudinger az_analysis Downstream Analysis (e.g., Western Blot) az_staudinger->az_analysis

A comparison of the experimental workflows for alkyne and azide-based metabolic labeling.

Understanding Potential Off-Target Effects and Metabolic Perturbations

A critical aspect of validating any metabolic probe is understanding its potential to alter the very processes it is designed to study. While the alkyne group in this compound is small and generally considered to be minimally perturbing, it is not inert.

Key Considerations:

  • Enzyme Substrate Specificity: The presence of the alkyne moiety can, in some cases, alter the substrate specificity of enzymes involved in lipid metabolism. For instance, studies with an alkyne-containing analog of arachidonic acid have shown an altered product profile when metabolized by the 5-lipoxygenase enzyme. This highlights the importance of validating the metabolic fate of the specific alkyne probe being used in the context of the biological question being addressed.

  • Cellular Toxicity: High concentrations of fatty acids can be toxic to cells. This is a general concern for all fatty acid labeling methods, not just those using alkyne probes. Optimizing the concentration and incubation time of the probe is crucial to minimize potential toxicity. The use of fatty-acid-free BSA to deliver the probe can also mitigate these effects.

  • Copper-Induced Toxicity in Live-Cell Imaging: The copper(I) catalyst used in the standard CuAAC reaction can be toxic to living cells, limiting its application in live-cell imaging. However, for endpoint assays where the click reaction is performed on cell lysates, this is not a significant concern. Furthermore, copper-free click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), offer an alternative for live-cell applications, although they may have different reaction kinetics and background profiles.

To illustrate the logic of validating the specificity of labeling, the following diagram outlines a general validation workflow.

Validation_Workflow cluster_validation Specificity Validation cluster_offtarget Off-Target & Perturbation Assessment start Metabolic Labeling with This compound comp_rad Compare labeling pattern with radiolabeled fatty acid start->comp_rad comp_inhib Competition with excess unlabeled fatty acid start->comp_inhib mut_analysis Mutational analysis of known acylation sites start->mut_analysis ms_analysis Mass spectrometry to confirm probe incorporation start->ms_analysis lipidomics Lipidomic analysis to detect metabolic changes start->lipidomics toxicity Cell viability and proliferation assays start->toxicity enzyme_assay In vitro assays with relevant enzymes start->enzyme_assay end Validated Specific Labeling comp_rad->end comp_inhib->end mut_analysis->end ms_analysis->end

A logical workflow for validating the specificity of this compound labeling.

Conclusion

This compound, in conjunction with click chemistry, offers a highly sensitive and versatile method for studying fatty acid metabolism and protein acylation. Its primary advantages over azido-fatty acids include higher sensitivity and a better signal-to-noise ratio. Compared to traditional radiolabeling, it provides a safer and more adaptable platform for a wide range of downstream applications.

However, researchers must remain vigilant about the potential for the alkyne probe to subtly influence the biological system under investigation. Careful validation, including comparison with established methods and assessment of potential metabolic perturbations, is essential to ensure the reliability and accuracy of the experimental findings. By understanding the strengths and limitations of each labeling strategy, researchers can confidently select the most appropriate tool to illuminate the complex roles of fatty acids in health and disease.

References

A Comparative Guide to Cu(I)-Catalyzed and Strain-Promoted Click Chemistry for Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipid probes, the choice of bioconjugation chemistry is critical for the success of their experiments. Methyl octadec-9-ynoate, an alkyne-functionalized fatty acid ester, serves as a valuable tool for studying lipid metabolism, trafficking, and interactions. This guide provides an objective comparison of two prominent "click chemistry" methods for its modification: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The fundamental distinction between these two powerful techniques lies in their reaction mechanisms. CuAAC utilizes a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne, such as in this compound, and an azide. In contrast, SPAAC is a catalyst-free method that employs a strained cyclooctyne that readily reacts with an azide to release ring strain, driving the reaction forward. This difference has profound implications for their respective applications, particularly concerning biocompatibility.

Quantitative Performance Comparison

The selection between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison. It is important to note that while specific kinetic data for this compound is not extensively published, the values presented are representative for reactions involving terminal alkynes and cyclooctynes in similar chemical environments.

FeatureCu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1][2]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1][3]
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹ (rate is dependent on the stabilizing ligand used).[1]10⁻¹ - 10¹ M⁻¹s⁻¹ (dependent on the specific cyclooctyne).[1]
Biocompatibility Potentially cytotoxic due to the copper catalyst.[1][4]Generally considered highly biocompatible due to the absence of a metal catalyst.[3]
Typical Reaction Time Can provide quantitative yields in 1-2 hours at room temperature with sufficient reactant concentrations (>10 µM).[5]Reaction times can range from 4 to 48 hours at 25°C or 4°C, depending on reactant concentrations.[6]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2]Yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling) and copper-mediated damage to biomolecules.[1][7]Cyclooctynes can exhibit reactivity with thiols, which may lead to off-target labeling in biological systems.[8]

Experimental Protocols

Detailed methodologies are essential for reproducible experiments. Below are representative protocols for the modification of this compound using both CuAAC and SPAAC. Given the hydrophobic nature of the lipid, the use of co-solvents is often necessary to ensure solubility of all reactants.

Protocol 1: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is adapted for a small-scale reaction in solution.

Materials:

  • This compound

  • Azide-functionalized molecule of interest (e.g., an azide-containing fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent system (e.g., a mixture of an organic solvent like DMSO or THF and an aqueous buffer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare fresh aqueous stock solutions of CuSO₄ (e.g., 20 mM), sodium ascorbate (e.g., 100 mM), and THPTA (e.g., 50 mM).[5]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in a solvent mixture that ensures their solubility. The final volume and concentrations should be optimized for the specific application.

    • Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio.[5]

    • Add the CuSO₄:THPTA premix to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for CuSO₄ and 0.5-5 mM for sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.[5] The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified from the catalyst and excess reagents. For a hydrophobic molecule like the modified this compound, this can be achieved by extraction with an organic solvent, followed by chromatographic purification (e.g., silica gel chromatography).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol describes a general procedure for the copper-free click reaction.

Materials:

  • This compound

  • Strained cyclooctyne-functionalized molecule (e.g., a DBCO-containing fluorophore)

  • Azide-functionalized molecule of interest

  • Solvent system (e.g., a mixture of an organic solvent like DMSO and an aqueous buffer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of the DBCO-functionalized reagent in a suitable solvent (e.g., DMSO).[9][10]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound (or the corresponding azide if the lipid is functionalized with an azide) and the DBCO- or azide-functionalized molecule in a solvent system that ensures solubility. A 2-4 fold molar excess of the detection reagent is often used.[6]

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle agitation.[6][11] The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, the product can be purified using standard techniques such as extraction and chromatography to remove any unreacted starting materials.

Visualizing the Workflows and Comparison

To further clarify the experimental processes and the key differences between the two methods, the following diagrams are provided.

G Experimental Workflow Comparison cluster_0 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cu_start This compound + Azide Reagent cu_reagents Add CuSO4, Ligand (e.g., THPTA), and Sodium Ascorbate cu_start->cu_reagents cu_reaction Reaction at Room Temperature (1-4 hours) cu_reagents->cu_reaction cu_purification Purification (e.g., Extraction, Chromatography) cu_reaction->cu_purification cu_product Triazole-linked Lipid Product cu_purification->cu_product sp_start This compound + Azide Reagent (one must contain a cyclooctyne) sp_reaction Reaction at Room Temperature or 37°C (4-24 hours) sp_start->sp_reaction sp_purification Purification (e.g., Extraction, Chromatography) sp_reaction->sp_purification sp_product Triazole-linked Lipid Product sp_purification->sp_product

Caption: A comparison of the experimental workflows for CuAAC and SPAAC.

G Logical Comparison of CuAAC vs. SPAAC cluster_advantages Advantages cluster_disadvantages Disadvantages CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition CuAAC_adv Fast kinetics High yields High regioselectivity CuAAC->CuAAC_adv offers CuAAC_dis Potential cytotoxicity Requires catalyst and ligand CuAAC->CuAAC_dis presents SPAAC Strain-Promoted Azide-Alkyne Cycloaddition SPAAC_adv Biocompatible (copper-free) Simple reaction setup SPAAC->SPAAC_adv offers SPAAC_dis Slower kinetics Mixture of regioisomers Potential for thiol side reactions SPAAC->SPAAC_dis presents

Caption: Key advantages and disadvantages of CuAAC and SPAAC.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the modification of this compound is ultimately dictated by the specific experimental context.

  • CuAAC is the preferred method when:

    • Rapid reaction kinetics and high yields are paramount.

    • The experiment is conducted in vitro or in systems where the potential for copper-induced toxicity is not a concern.

    • Precise control over the product's isomeric form is required.

  • SPAAC is the method of choice for:

    • Applications in living cells or whole organisms where biocompatibility is the primary concern.

    • Experiments where the introduction of a metal catalyst and associated ligands could interfere with downstream analyses or biological processes.

For researchers working with lipid probes like this compound, it is crucial to consider the potential for aggregation in aqueous environments and to select appropriate co-solvents to ensure all reaction components remain in solution. Careful optimization of the reaction conditions for each specific application will lead to the most reliable and reproducible results.

References

A Comparative Guide to the Quantitative Analysis of Methyl Octadec-9-ynoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex mixtures is a critical aspect of experimental work. This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of Methyl octadec-9-ynoate, a fatty acid methyl ester (FAME) with an internal triple bond. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

While specific quantitative performance data for this compound is not extensively available in the public domain, this guide leverages established data for closely related FAMEs to provide a robust comparison. It is important to note that the performance metrics provided herein are illustrative and would require experimental validation for the specific application of this compound analysis.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-MS, HPLC, and qNMR for the analysis of FAMEs. These values are based on published data for various fatty acid methyl esters and serve as a general guideline.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Limit of Detection (LOD) ~0.001% - 0.1%~0.01%~0.1%
Limit of Quantification (LOQ) ~0.005% - 0.3%~0.05%~0.3%
**Linearity (R²) **>0.99>0.99>0.99
Precision (RSD) < 5%< 3%< 1%
Accuracy HighHighHigh
Specificity High (Mass-to-charge ratio)Moderate to High (Retention time & UV/Vis spectra)High (Unique NMR signals)
Sample Throughput HighHighModerate
Destructive Analysis? YesYes (unless fraction collection is performed)No
Primary Method? No (requires reference standard)No (requires reference standard)Yes (can be a primary ratio method)

Experimental Methodologies and Workflows

A general workflow for the quantitative analysis of this compound in a complex mixture, such as a biological extract or a chemical reaction mixture, is outlined below. The initial sample preparation steps are crucial for removing interfering substances and ensuring the analyte is in a suitable form for analysis.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Derivatization Derivatization to FAME (if starting from fatty acid) Extraction->Derivatization Cleanup Sample Cleanup (e.g., SPE) Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS HPLC HPLC Analysis Cleanup->HPLC qNMR qNMR Analysis Cleanup->qNMR Quantification Quantification (Calibration Curve or Internal Standard) GCMS->Quantification HPLC->Quantification qNMR->Quantification Validation Method Validation Quantification->Validation

General workflow for the quantitative analysis of this compound.

Detailed Experimental Protocols

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of this compound, which is a fatty acid methyl ester (FAME), GC-MS offers high sensitivity and specificity.

Sample Preparation (Derivatization from 9-Octadecynoic Acid): If the starting material is the corresponding carboxylic acid, a derivatization step to the methyl ester is required.

  • Esterification: To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

  • Reaction: Cap the reaction vial tightly and heat at 80°C for 1 hour.

  • Extraction: After cooling, add 1 mL of deionized water and 1 mL of n-hexane. Vortex thoroughly.

  • Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Instrumentation and Conditions (Illustrative):

  • GC System: Agilent 7890A GC or equivalent.

  • MS System: Agilent 5975C MSD or equivalent.

  • Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness), is recommended to achieve good separation of unsaturated isomers.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed, monitoring characteristic ions of this compound.

Quantification: Quantification is typically performed using an internal standard (e.g., methyl heptadecanoate) and a calibration curve generated from standards of known concentrations.

HPLC is a versatile technique that can be used for the analysis of FAMEs without the need for derivatization if the compound is already in its ester form. For compounds with chromophores, UV detection is common. As this compound lacks a strong chromophore, UV detection at lower wavelengths (e.g., 205 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.

HPLC Instrumentation and Conditions (Illustrative):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed. For MS compatibility, formic acid can be used as a modifier instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 205 nm, ELSD, or CAD.

  • Injection Volume: 10 µL.

Quantification: Similar to GC-MS, quantification is achieved by using an external or internal standard and a calibration curve.

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integrated signal intensity of a specific resonance is directly proportional to the number of nuclei contributing to that signal.

qNMR Protocol (Illustrative):

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample containing this compound.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Relaxation Delay (D1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both the analyte (e.g., the methyl ester protons or protons adjacent to the triple bond) and the internal standard.

    • Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_sample)

Method Selection Considerations

The choice of analytical technique will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, the availability of instrumentation, and the need for a primary analytical method.

  • GC-MS is often the method of choice for its high sensitivity and specificity, especially when dealing with complex matrices where chromatographic separation is critical.

  • HPLC offers a viable alternative, particularly when dealing with less volatile or thermally labile compounds, and can be advantageous if the analyte is already in a suitable solvent. The choice of detector is crucial for achieving the desired sensitivity.

  • qNMR stands out as a non-destructive, primary method that can provide highly accurate and precise quantification without the need for an analyte-specific calibration curve, making it ideal for the certification of reference materials or when a pure standard of the analyte is not available.

For all methods, proper validation, including the assessment of linearity, accuracy, precision, and specificity, is essential to ensure reliable quantitative results for this compound in complex mixtures.

References

Cross-Validation of Analytical Methods for Methyl Octadec-9-ynoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lipid molecules, the accurate and precise quantification of compounds like Methyl octadec-9-ynoate is of paramount importance. This guide provides an objective cross-validation of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The selection between these methodologies is contingent upon various factors including the sample matrix, desired sensitivity, and the specific goals of the analysis. This document presents a comparative overview of their performance, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC-MS for the analysis of this compound involves a trade-off between several performance parameters. Gas chromatography has traditionally been a robust method for the analysis of volatile compounds like fatty acid methyl esters (FAMEs).[1] High-performance liquid chromatography, on the other hand, offers versatility for a wider range of compounds without the necessity for derivatization.[2]

Table 1: Comparison of Performance Characteristics for GC-MS and HPLC-MS in the Analysis of Fatty Acid Methyl Esters.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Key Considerations
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity across a broad concentration range.[3]
Accuracy (Recovery %) 86 - 117%95 - 120%HPLC-MS may provide slightly better and more consistent recovery rates.[3][4]
Precision (RSD %) < 6%< 5%Both methods offer good precision, with HPLC-MS often showing a marginal advantage.[3]
Limit of Detection (LOD) 0.08 ng (for specific FAMEs)1 - 30 µg/L (for fatty acids)GC-MS can achieve very low detection limits.[3][5] HPLC-MS also offers high sensitivity.[6]
Limit of Quantification (LOQ) 0.63 - 1.70 mg/L0.003 - 0.72 µg/L (for FAMEs)The LOQ for both methods allows for the quantification of trace amounts.[3][5][7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds such as this compound.

1. Sample Preparation:

  • Objective: To prepare the sample for GC-MS analysis. Since this compound is already a methyl ester, no derivatization is required.

  • Procedure:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable volatile solvent such as hexane or isooctane to a final concentration within the calibrated range.

    • If necessary, perform a liquid-liquid extraction to remove interfering matrix components.

    • Add an appropriate internal standard (e.g., methyl heptadecanoate) for improved accuracy and precision.

    • Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • GC System: An Agilent 7890B GC coupled to a 5977B MS Detector, or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a TRACE™ TR-FAME column.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/minute.[8]

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless or with a split ratio, e.g., 20:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound.

3. Quantification:

  • Identify this compound by its retention time and mass spectrum compared to a certified reference standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS is a highly sensitive and selective technique suitable for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation:

  • Objective: To prepare the sample for HPLC-MS analysis.

  • Procedure:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the initial mobile phase (e.g., a mixture of acetonitrile and water).

    • For complex matrices, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: An Agilent 1290 Infinity II LC System coupled to a 6470 Triple Quadrupole MS, or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

3. Quantification:

  • Identify this compound based on its retention time and specific MRM transitions.

  • Quantify using an external or internal standard calibration curve.

Experimental Workflows and Logical Relationships

To visualize the operational sequences of the described analytical methods, the following diagrams illustrate the key steps from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Weighing Weighing & Dissolution Sample->Weighing Extraction Solvent Extraction (if needed) Weighing->Extraction IS_Addition Internal Standard Addition Extraction->IS_Addition Vortex Vortexing IS_Addition->Vortex Injection GC Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

GC-MS Analytical Workflow

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Receipt Weighing Weighing & Dissolution Sample->Weighing Filtration Sample Filtration Weighing->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

HPLC-MS Analytical Workflow

Conclusion

Both GC-MS and HPLC-MS are highly capable and reliable techniques for the quantitative analysis of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the study, including the complexity of the sample matrix, the required level of sensitivity, and the availability of instrumentation. GC-MS is a well-established and robust method, particularly for volatile compounds like FAMEs. HPLC-MS offers high sensitivity and is well-suited for the direct analysis of a broader range of analytes without the need for derivatization. For routine quality control and high-throughput screening, the simpler sample preparation of HPLC-MS may be advantageous. For complex matrices where high separation efficiency is critical, GC-MS remains an excellent choice. Ultimately, the validation of the chosen method within the specific laboratory context is crucial to ensure accurate and reproducible results.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl Octadec-9-ynoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant disposal of laboratory chemicals is paramount. This document provides a detailed, step-by-step guide for the proper disposal of methyl octadec-9-ynoate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Hazard Profile

This compound is classified with specific hazards that must be understood before handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following risks[1]:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance. All procedures should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Hazard Information

For quick reference, the key hazard classifications for this compound are summarized below.

Hazard StatementGHS Classification CodeDescription
Causes skin irritationH315Warning: Skin corrosion/irritation
Causes serious eye irritationH319Warning: Serious eye damage/eye irritation
May cause respiratory irritationH335Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on whether it is in its pure form or part of a reaction mixture. The presence of the alkyne functional group necessitates caution due to the potential for reactive acetylide formation, especially in the presence of certain metals.

Scenario 1: Disposal of Unused or Expired Pure this compound

  • Do Not Attempt to Neutralize: Pure or residual this compound should not be treated or neutralized in its original container.

  • Secure and Label: Ensure the container is securely sealed. Label the container clearly as "Hazardous Waste: this compound".

  • EHS Notification: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

Scenario 2: Disposal of Reaction Mixtures Containing this compound

Reaction mixtures must be carefully quenched to neutralize any reactive species before collection for disposal.

Experimental Protocol for Quenching Reaction Mixtures:

  • Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath to control any potential exothermic reactions during quenching.

  • Slow Addition of a Quenching Agent: Slowly add a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1M HCl), to the cooled and stirred reaction mixture. The slow addition is crucial for temperature control.

  • Monitor for Reaction Completion: Continue the addition until any signs of reaction, such as gas evolution, have ceased.

  • Return to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while continuing to stir.

  • Waste Collection: Once the mixture is at room temperature and stable, transfer it to a designated hazardous waste container.

  • Container Labeling: The waste container must be compatible with all components of the mixture and clearly labeled with all constituents.

  • Storage and Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start This compound Waste Generated waste_type Is the waste pure compound or a reaction mixture? start->waste_type pure_compound Pure Compound (Unused/Expired) waste_type->pure_compound Pure reaction_mixture Reaction Mixture waste_type->reaction_mixture Mixture procedure_pure 1. Securely seal original container. 2. Label as 'Hazardous Waste: this compound'. 3. Contact EHS for disposal. pure_compound->procedure_pure procedure_mixture Quench Reaction Mixture reaction_mixture->procedure_mixture store_dispose Store in a designated satellite accumulation area and arrange for EHS pickup. procedure_pure->store_dispose quench_steps 1. Cool to 0°C. 2. Slowly add quenching agent (e.g., sat. NH4Cl). 3. Monitor for reaction completion. 4. Warm to room temperature. procedure_mixture->quench_steps collect_waste Collect quenched mixture in a labeled, compatible hazardous waste container. quench_steps->collect_waste collect_waste->store_dispose

References

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